Product packaging for N-Methyl-L-threonine(Cat. No.:CAS No. 2812-28-4)

N-Methyl-L-threonine

Cat. No.: B554851
CAS No.: 2812-28-4
M. Wt: 133.15 g/mol
InChI Key: CCAIIPMIAFGKSI-DMTCNVIQSA-N
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Description

N-Methyl-L-threonine, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B554851 N-Methyl-L-threonine CAS No. 2812-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAIIPMIAFGKSI-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426638
Record name N-Methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2812-28-4
Record name N-Methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of N-Methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of N-Methyl-L-threonine, a critical non-proteinogenic amino acid derivative. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structure, synthesis, characterization, and its strategic application in peptide-based therapeutics. The insights provided herein are grounded in established scientific principles and methodologies to ensure technical accuracy and practical applicability.

Molecular Architecture and Physicochemical Properties

This compound, systematically named (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid, is a derivative of the essential amino acid L-threonine.[1] The introduction of a methyl group on the alpha-amino nitrogen atom imparts unique chemical and physical characteristics that distinguish it from its parent molecule.[1] This modification is a cornerstone of modern medicinal chemistry, offering a strategy to enhance the therapeutic potential of peptides.[1][2]

Chemical Structure and Stereochemistry

The structure of this compound is characterized by two chiral centers at the alpha-carbon (Cα) and the beta-carbon (Cβ), inherited from L-threonine.[1] The specific stereoisomer used in peptide synthesis is the (2S,3R) configuration.[1][3] This precise three-dimensional arrangement is crucial for its biological activity and its influence on the conformation of peptides into which it is incorporated.

N_Methyl_L_threonine_Structure cluster_backbone Core Structure C1 Cγ (CH3) C2 Cβ (CH) C1->C2 C3 Cα (CH) C2->C3 O1 OH C2->O1 C4 C' (COOH) C3->C4 N N (NH) C3->N O2 =O C4->O2 O3 OH C4->O3 C5 N-CH3 N->C5

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The methylation of the alpha-amino group alters the molecule's polarity, lipophilicity, and hydrogen bonding capacity. These changes are pivotal in overcoming the limitations of native peptides as drug candidates.[4]

IdentifierValueSource(s)
CAS Number 2812-28-4[1][5]
Molecular Formula C5H11NO3[1][5]
Molecular Weight 133.15 g/mol [1][5]
IUPAC Name (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid[1]
SMILES C--INVALID-LINK--O)NC">C@HO[1]
InChI Key CCAIIPMIAFGKSI-DMTCNVIQSA-N[1]
Melting Point >235 °C[1]
Appearance White to off-white solid[6]
XLogP3-AA -3.1[1]

Synthesis of this compound

The preparation of this compound is a critical process for its application in peptide synthesis. Several strategies have been developed, with the most efficient methods involving the formation and subsequent reduction of an oxazolidinone intermediate or direct reductive amination.[2]

Synthesis via Oxazolidinone Intermediate

This widely adopted, high-yielding approach involves the cyclization of an N-protected amino acid with formaldehyde to form a 5-oxazolidinone, followed by reductive cleavage of the ring to yield the N-methylated product.[2][7]

2.1.1 Experimental Protocol: Oxazolidinone-Based Synthesis
  • Oxazolidinone Formation: Fmoc-L-threonine is condensed with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in toluene. The reaction mixture is heated to reflux with azeotropic removal of water to drive the reaction to completion. The resulting oxazolidinone is then isolated and can be purified by chromatography.[2]

  • Reductive Ring Opening: The purified oxazolidinone is dissolved in a suitable solvent like dichloromethane. A reducing agent, such as triethylsilane in the presence of a strong acid like trifluoroacetic acid, is added. The reaction proceeds at room temperature, leading to the reductive opening of the oxazolidinone ring to yield Fmoc-N-Methyl-L-threonine.[2][8]

Oxazolidinone_Synthesis_Workflow start Fmoc-L-threonine + Paraformaldehyde step1 Oxazolidinone Formation (Toluene, p-TsOH, Reflux) start->step1 intermediate Oxazolidinone Intermediate step1->intermediate step2 Reductive Ring Opening (DCM, Et3SiH, TFA) intermediate->step2 product Fmoc-N-Methyl-L-threonine step2->product

Caption: Workflow for the synthesis of Fmoc-N-Methyl-L-threonine via an oxazolidinone intermediate.

Reductive N-Methylation of L-Threonine

An alternative method is the direct reductive amination of L-threonine. This process typically involves the reaction of the parent amino acid with formaldehyde to form a Schiff base or an oxazolidinone intermediate, which is then reduced.[1]

2.2.1 Experimental Protocol: Reductive Amination
  • Protection of the Carboxyl Group (Esterification): L-threonine is suspended in methanol, and a catalyst such as thionyl chloride or dry HCl gas is added at 0°C to facilitate the formation of the methyl ester.[1]

  • Formation of the Oxazolidinone Intermediate: The L-threonine methyl ester hydrochloride is dissolved in a solvent like dichloromethane. A base (e.g., triethylamine) is added to neutralize the hydrochloride, followed by the addition of paraformaldehyde and a catalytic amount of an acid like p-toluenesulfonic acid. The mixture is refluxed with a Dean-Stark trap to remove water.[1]

  • Reduction: The intermediate is reduced to the N-methyl derivative.

  • Hydrolysis and Purification: The methyl ester is hydrolyzed using a base such as lithium hydroxide (LiOH). The reaction mixture is then acidified, and the final product, this compound, is purified by ion-exchange chromatography or recrystallization.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the alpha- and beta-protons, the methyl group on the beta-carbon, and the hydroxyl proton.[1]

  • ¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the carboxyl carbon, the alpha-carbon, the beta-carbon, the beta-methyl carbon, and the N-methyl carbon.[1] N-methylation is expected to cause a downfield shift in the alpha-carbon signal and introduce a new signal for the N-methyl carbon compared to L-threonine.[1]

Atom¹³C Chemical Shift (ppm) for L-Threonine (in D₂O)Expected Shift for this compound
63.172Downfield shift
68.679Minimal change
22.179Minimal change
C' (carboxyl) 175.689Minimal change
N-CH₃ N/ANew signal appears
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C-H stretches of the methyl and methine groups, the C=O stretch of the carboxylic acid, and the N-H bend of the secondary amine.[1]

Mass Spectrometry (MS)

For this compound, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 134.0811.[1] Common fragmentation pathways for amino acids involve the loss of water (H₂O) and formic acid (HCOOH), as well as cleavage of the amino acid backbone.[1] Documented fragmentation of this compound shows major fragments at m/z 116.0711, 88.07634, and 70.06577.[1]

Applications in Peptide Synthesis and Drug Development

The incorporation of N-methylated amino acids into therapeutic peptides is a powerful strategy to enhance their pharmacological properties.[4] this compound is a key building block in this endeavor, offering several advantages.[9]

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the increased resistance to enzymatic degradation by proteases.[4] The N-methyl group sterically shields the adjacent peptide bond from cleavage by endo- and exopeptidases.[4]

Improved Cell Permeability

N-methylation reduces the number of hydrogen bond donors in the peptide backbone, which can lead to a lower desolvation penalty for membrane permeation and potentially improved oral bioavailability.[10]

Conformational Control

The N-methyl group restricts the rotation around the Cα-C bond of the peptide backbone, reducing the conformational flexibility of the peptide.[4] This constraint can help to lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[4]

Peptide_Modification_Impact cluster_outcomes Therapeutic Outcomes start Incorporation of This compound prop1 Enhanced Proteolytic Stability start->prop1 prop2 Improved Cell Permeability start->prop2 prop3 Conformational Rigidity start->prop3 outcome1 Increased In-Vivo Half-Life prop1->outcome1 outcome2 Potential for Oral Bioavailability prop2->outcome2 outcome3 Higher Receptor Affinity & Selectivity prop3->outcome3

Caption: Impact of this compound incorporation on peptide properties.

Challenges in Solid-Phase Peptide Synthesis (SPPS)

The primary obstacle in coupling N-methylated amino acids is steric hindrance.[11] The methyl group on the amide nitrogen obstructs the incoming activated amino acid, leading to slower and less efficient coupling reactions.[11] This necessitates the use of more potent coupling reagents and potentially longer reaction times.[10][11]

Coupling ReagentReagent TypeTypical Coupling Time (min)Reported Coupling Efficiency (%)Notes
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings with low racemization.[10]
HCTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used in automated peptide synthesis.[10]
PyBOP Phosphonium Salt30 - 6098 - 99Efficient, with no risk of guanidinylation side reactions.[10]
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective but can have slower reaction rates.[10]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry and drug development. Its unique structural features provide a powerful tool for enhancing the therapeutic properties of peptides by improving their stability, permeability, and conformational profile. A thorough understanding of its synthesis, characterization, and the nuances of its incorporation into peptide chains is essential for leveraging its full potential in the creation of next-generation peptide-based therapeutics.

References

N-Methyl-L-threonine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of N-Methyl-L-threonine

Introduction

This compound is a non-proteinogenic amino acid derivative that has garnered significant interest in peptide synthesis and drug development.[1] As a derivative of the essential amino acid L-threonine, it features the characteristic β-hydroxyl group, but with the critical addition of a methyl group to the α-amino nitrogen.[2] This structural modification, known as N-methylation, is a cornerstone of modern medicinal chemistry, profoundly influencing a peptide's conformational flexibility, proteolytic stability, and membrane permeability.[1][3] The incorporation of this compound into peptide backbones is a strategic tool to overcome the inherent limitations of peptide-based drugs, such as poor bioavailability and rapid degradation, thereby enhancing their therapeutic potential.[1][2][3]

This technical guide provides a comprehensive overview of the core chemical properties of this compound, its synthesis, and its applications, designed for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in designing and synthesizing novel therapeutic peptides.[1] These properties dictate its behavior in both chemical and biological systems.

General and Structural Data

The core identifiers and structural properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid[1][4]
Molecular Formula C₅H₁₁NO₃[1][4][5][6]
Molecular Weight 133.15 g/mol [1][4][6][7]
CAS Number 2812-28-4[1][4][5][6][7][8]
Appearance White to off-white powder/solid[5][6][9]
Canonical SMILES CC(C(C(=O)O)NC)O[1]
InChI Key CCAIIPMIAFGKSI-DMTCNVIQSA-N[1][6]
Stereochemistry (2S,3R)[4][10]
Physical and Chemical Characteristics
PropertyValueSource(s)
Melting Point >235°C[7]
Solubility Water: ≥ 50 mg/mL (375.52 mM)[5]
XLogP3-AA -3.1[2][4]
pKa (Predicted) Strongest Acidic: 1.89; Strongest Basic: 9.97
Optical Activity [α]/D -24.0±1.0°, c = 1 in 1 M HCl[6]

The N-methylation of the amino group slightly lowers its basicity compared to the parent L-threonine.[2] The highly negative XLogP3-AA value indicates that the molecule is very hydrophilic.[2]

Synthesis of this compound

Several synthetic strategies exist for preparing this compound. Among the most efficient and widely adopted is the formation and subsequent reductive cleavage of an oxazolidinone intermediate.[3][11] This method provides a high yield and is applicable to many amino acids.[3][11]

Synthesis via Oxazolidinone Intermediate: Experimental Protocol

This approach involves the cyclization of an N-protected amino acid (e.g., Fmoc-L-threonine) with formaldehyde to form a 5-oxazolidinone, followed by reductive ring-opening to yield the N-methylated product.[3]

Step 1: Oxazolidinone Formation

  • Suspend Fmoc-L-threonine in toluene.

  • Add paraformaldehyde and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to azeotropically remove water.

  • Monitor the reaction by TLC until completion.

  • Remove the solvent under reduced pressure to yield the crude oxazolidinone intermediate.

Step 2: Reductive Cleavage

  • Dissolve the crude oxazolidinone intermediate in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add a reducing agent, typically triethylsilane (Et₃SiH), followed by trifluoroacetic acid (TFA).

  • Allow the reaction to proceed at room temperature. The reductive opening of the ring yields Fmoc-N-Methyl-L-threonine.[3]

  • Quench the reaction and purify the final product using flash column chromatography.[3]

Synthesis Workflow Diagram

Synthesis_Workflow L_Threonine Fmoc-L-threonine Oxazolidinone Oxazolidinone Intermediate L_Threonine->Oxazolidinone  Paraformaldehyde,    p-TsOH, Toluene (Reflux)   N_Me_Thr Fmoc-N-Methyl-L-threonine Oxazolidinone->N_Me_Thr  Et₃SiH, TFA,    DCM   SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection 1. Deprotection (Remove Fmoc group) Activation 2. Activation (Activate Fmoc-N-Me-Thr-OH) Coupling 3. Coupling (Form new peptide bond) Washing 4. Washing Washing->Deprotection Next Cycle Final_Peptide Final Peptide on Resin Washing->Final_Peptide Final Cycle Resin Solid Support Resin (with initial amino acid) Resin->Deprotection Start Synthesis Cleavage Cleavage & Deprotection Final_Peptide->Cleavage Purified_Peptide Purified N-Methylated Peptide Cleavage->Purified_Peptide Solubility_Workflow Start Add excess solid to solvent Shake Equilibrate in shaker (24-48h at constant temp) Start->Shake Separate Separate solid and liquid (Centrifuge or Filter) Shake->Separate Analyze Analyze solute concentration in supernatant (HPLC/UV-Vis) Separate->Analyze End Determine Solubility Analyze->End

References

An In-depth Technical Guide to N-Methyl-L-threonine (CAS 2812-28-4)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-threonine (H-Thr(Me)-OH), a derivative of the essential amino acid L-threonine, is a pivotal building block in contemporary medicinal chemistry and drug discovery. The strategic incorporation of a methyl group onto the alpha-amino nitrogen imparts unique physicochemical properties that can overcome many of the inherent limitations of native peptide therapeutics. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, purification, and analytical characterization. Furthermore, it explores the profound impact of N-methylation on peptide structure, stability, and biological activity, with a focus on its application in modulating key signaling pathways relevant to drug development. Detailed experimental protocols and troubleshooting strategies are provided to equip researchers with the practical knowledge required for the successful application of this valuable synthetic amino acid.

Introduction: The Strategic Advantage of N-Methylation

The modification of peptide backbones is a cornerstone of modern therapeutic design. N-methylation, the substitution of an amide proton with a methyl group, has emerged as a powerful strategy to enhance the pharmacological properties of peptides.[1] This seemingly subtle modification offers a cascade of benefits, including:

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by endo- and exopeptidases. This increased resistance to enzymatic degradation prolongs the in-vivo half-life of the peptide.[1]

  • Improved Cell Permeability: The replacement of the N-H bond with an N-CH3 bond reduces the hydrogen bond donor capacity of the peptide backbone, which can lead to a lower desolvation penalty for membrane permeation and potentially improved oral bioavailability.[2][3]

  • Conformational Control: N-methylation restricts rotation around the Cα-N bond, leading to a more constrained peptide backbone. This can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its target receptor.[1][2]

This compound is of particular interest as it combines these advantages with the functional hydroxyl group of the threonine side chain, offering unique conformational constraints and opportunities for further functionalization.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

Physicochemical Properties

The introduction of the N-methyl group subtly alters the physicochemical properties compared to its parent amino acid, L-threonine.

PropertyValueReference
CAS Number 2812-28-4[3][4]
Molecular Formula C5H11NO3[3][4]
Molecular Weight 133.15 g/mol [3][4]
IUPAC Name (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid[3][4]
Appearance White to off-white solid/powder[3]
Melting Point >235 °C (decomposes)[3]
Optical Activity [α]/D -24.0±1.0°, c = 1 in 1 M HCl[3]
Solubility Soluble in water (≥ 50 mg/mL)[3]
XLogP3-AA -3.1[3][4]
Topological Polar Surface Area 69.6 Ų[3][4]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 4[3]
Spectroscopic Characterization

Unambiguous identification of this compound requires detailed spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the N-methyl protons, the alpha- and beta-protons, the side-chain methyl protons, and the hydroxyl proton.

    • ¹³C NMR: The spectrum will display five unique signals corresponding to the carboxyl carbon, alpha-carbon, beta-carbon, side-chain methyl carbon, and the N-methyl carbon. N-methylation typically causes a downfield shift in the alpha-carbon signal compared to L-threonine.[3] A reference ¹³C NMR spectrum is noted in PubChem.[4] For comparison, the assigned chemical shifts for L-threonine in D₂O are Cα: 63.172 ppm, Cβ: 68.679 ppm, Cγ: 22.179 ppm, and C' (carboxyl): 175.689 ppm.[3]

  • Mass Spectrometry (MS):

    • The protonated molecule [M+H]⁺ is observed at an m/z of 134.0811.[3]

    • Common fragmentation pathways involve the loss of water (H₂O) and formic acid (HCOOH). A documented fragmentation pattern shows major fragments at m/z 116.0711, 88.07634, and 70.06577.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum will exhibit characteristic absorption bands for O-H, N-H, and C-H stretching, as well as the C=O stretch of the carboxylic acid and the N-H bend of the secondary amine.[3]

Synthesis and Purification

The synthesis of this compound, particularly in its protected form for peptide synthesis (e.g., Fmoc-N-Me-L-Thr(tBu)-OH), is a critical process that requires careful execution to ensure high yield and chiral purity.

Synthesis via Oxazolidinone Intermediate

A widely adopted and high-yielding method involves the formation and subsequent reductive cleavage of an oxazolidinone intermediate.[1] This method has been reported to produce Fmoc-N-Me-Thr-OH in 92% yield.[1]

G A Fmoc-L-threonine B Paraformaldehyde, p-TsOH, Toluene (reflux) A->B 1. Oxazolidinone Formation C Fmoc-oxazolidinone intermediate B->C D Triethylsilane (Et3SiH), Trifluoroacetic Acid (TFA), Dichloromethane (DCM) C->D 2. Reductive Ring Opening E Fmoc-N-Methyl-L-threonine D->E F Flash Column Chromatography E->F 3. Purification G Purified Fmoc-N-Me-Thr-OH F->G G Resin Solid Support (Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-N-Me-L-Thr(tBu)-OH (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycles Wash2->Repeat Elongate Chain Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Repeat->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Threonine L-Threonine (or N-Me-L-Thr Peptide) Transporter Amino Acid Transporter (Lipid Raft) Threonine->Transporter PI3K PI3K Transporter->PI3K activates Akt Akt PI3K->Akt activates MAPK MAPK (ERK, p38, JNK) Akt->MAPK activates mTORC1 mTORC1 Akt->mTORC1 activates MAPK->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 activates Proliferation Cell Growth & Proliferation p70S6K->Proliferation _4EBP1->Proliferation

References

N-Methyl-L-threonine molecular weight 133.15 g/mol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Methyl-L-threonine (H-Thr(Me)-OH)

Abstract

This compound is a non-proteinogenic amino acid derivative that has emerged as a pivotal building block in medicinal chemistry and drug development. The introduction of a methyl group to the alpha-amino nitrogen of L-threonine imparts unique stereochemical and physical properties that address many of the inherent limitations of native peptide therapeutics. This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, robust synthetic routes, and analytical characterization. Furthermore, it delves into the functional implications of its incorporation into peptide scaffolds, particularly focusing on the enhancement of pharmacokinetic profiles and the modulation of cellular signaling pathways. Detailed, field-tested protocols are provided to enable researchers, scientists, and drug development professionals to effectively synthesize, analyze, and apply this versatile compound.

Introduction: The Strategic Value of N-Methylation

The modification of peptide backbones is a cornerstone of modern therapeutic design. Among these modifications, N-methylation stands out as a subtle yet powerful tool to enhance the drug-like properties of peptides.[1] By replacing an amide proton with a methyl group, N-methylation offers several distinct advantages:

  • Enhanced Metabolic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's in vivo half-life.[2][3]

  • Improved Cell Permeability: The removal of the amide proton, a hydrogen bond donor, reduces the polarity of the peptide backbone. This can disrupt internal hydrogen bonding networks, leading to increased membrane permeability and oral bioavailability.[1][2]

  • Conformational Control: The N-methyl group restricts rotation around the Cα-C bond, reducing the conformational flexibility of the peptide. This can lock the peptide into a bioactive conformation, improving binding affinity and selectivity for its target.[3]

This compound is of particular interest due to the unique conformational constraints imposed by its β-hydroxyl group in conjunction with the N-methyl group, making it a valuable tool for fine-tuning peptide structure and function.[1]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its application in synthesis and biological systems.

Compound Identification
IdentifierValueSource(s)
IUPAC Name (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid[4][5]
CAS Number 2812-28-4[4]
Molecular Formula C₅H₁₁NO₃[2][4]
Molecular Weight 133.15 g/mol [2]
Canonical SMILES C--INVALID-LINK--O)NC">C@HO[2][5]
InChI Key CCAIIPMIAFGKSI-DMTCNVIQSA-N[4]
Physicochemical Data
PropertyValue / ObservationSource(s)
Appearance White to off-white powder[6]
XLogP3-AA -3.1[4]
pKa Not experimentally determined. N-methylation is expected to slightly lower the pKa of the amino group compared to L-threonine (pKa ≈ 9.10).[4]
Optical Activity [α]/D -24.0±1.0°, c = 1 in 1 M HCl
Solubility Soluble in water (≥ 50 mg/mL).[7]
Storage Store at 2-8°C in a dry environment.[8]

Synthesis of this compound

Several synthetic strategies exist for the preparation of this compound. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The most efficient and widely adopted methods involve direct reductive amination or the formation and subsequent reduction of an oxazolidinone intermediate.[1][9]

Synthesis via Oxazolidinone Intermediate

This high-yielding approach is broadly applicable for the N-methylation of amino acids with reactive side chains, including threonine.[1][9] The strategy involves the cyclization of an N-protected amino acid with formaldehyde to form a 5-oxazolidinone, followed by reductive cleavage of the ring.[10]

Causality: This protocol is designed for high efficiency and optical purity. The oxazolidinone intermediate formation protects the amine and carboxyl groups simultaneously while activating the nitrogen for methylation via reductive ring-opening. Using a Lewis acid like trifluoroacetic acid with a silane reducing agent provides mild and selective reduction conditions.

  • Oxazolidinone Formation:

    • Suspend Fmoc-L-threonine (1 equivalent) in toluene.

    • Add paraformaldehyde (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water, driving the reaction to completion (monitor by TLC).

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Purify the resulting oxazolidinone intermediate by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).[1]

  • Reductive Ring Opening:

    • Dissolve the purified oxazolidinone in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylsilane (2-3 equivalents) followed by the dropwise addition of trifluoroacetic acid (TFA, 2-3 equivalents).

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, Fmoc-N-Methyl-L-threonine, can be purified by flash chromatography.[10]

G start Fmoc-L-threonine step1 Oxazolidinone Formation start->step1 intermediate Fmoc-oxazolidinone Intermediate step1->intermediate Cyclization reagent1 Paraformaldehyde, p-TsOH, Toluene (Reflux) reagent1->step1 step2 Reductive Ring Opening intermediate->step2 product Fmoc-N-Methyl-L-threonine step2->product Reduction reagent2 Triethylsilane (Et3SiH), Trifluoroacetic Acid (TFA) reagent2->step2

Caption: Workflow for the synthesis of Fmoc-N-Methyl-L-threonine via an oxazolidinone intermediate.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structural integrity of this compound and peptides containing this residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.

  • ¹H NMR: The proton spectrum will show characteristic signals for the N-methyl protons (singlet), α-proton, β-proton, and the side-chain methyl protons.

  • ¹³C NMR: N-methylation results in a downfield shift of the α-carbon signal and introduces a new signal for the N-methyl carbon. A ¹³C NMR spectrum for this compound is noted in the PubChem database.[4][5]

For comparison, the table below shows the assigned chemical shifts for the parent amino acid, L-threonine, in D₂O.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
3.5861.9
4.2569.5
1.2322.5
C' (carboxyl)-175.1
Comparative data for L-Threonine.[4]
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight. For this compound, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 134.0811.[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) reveals characteristic fragmentation patterns, including the loss of water (H₂O) and formic acid (HCOOH), which helps in sequencing peptides containing this residue. Documented fragmentation of this compound shows major fragments at m/z 116.0711, 88.07634, and 70.06577.[4]

Chiral Chromatography

Ensuring enantiomeric purity is critical. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for separating stereoisomers of threonine and its derivatives.[11][12][13]

Causality: This protocol is a standard method for assessing the purity of the final peptide product. A C18 column is used for its hydrophobicity, effectively separating peptides based on their overall polarity. Formic acid is used as a mobile phase additive to improve peak shape by protonating free silanol groups on the column and the peptide's basic residues. The acetonitrile gradient allows for the elution of peptides with varying hydrophobicities.

  • System Preparation:

    • LC System: HPLC or UPLC system coupled with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve a small amount of the synthesized peptide containing this compound in Mobile Phase A or an appropriate solvent to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Run:

    • Injection Volume: 5-20 µL.

    • Detection: 214 nm and 280 nm.

    • Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes, followed by a wash and re-equilibration step. The gradient must be optimized for the specific peptide.[14]

  • Data Analysis:

    • Assess the purity of the peptide by integrating the area of the main peak relative to the total peak area in the chromatogram.

Applications in Drug Development and Research

This compound is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS) to create peptides with superior therapeutic properties.[2][6]

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most common method for incorporating this compound into a peptide sequence.[14] The process requires the use of a protected building block, typically Fmoc-N-Me-L-Thr(tBu)-OH, where the side-chain hydroxyl is protected by a tert-butyl (tBu) group. The N-methylation presents a synthetic challenge, as the coupling reaction onto the N-methylated amino group is sterically hindered and can be inefficient. This often requires stronger coupling reagents (e.g., HATU) and longer reaction times.

G resin Resin-Bound Peptide (Free N-terminus) coupling Coupling Step resin->coupling coupled_peptide Resin-Bound Peptide (N-Me-Thr added) coupling->coupled_peptide building_block Fmoc-N-Me-L-Thr(tBu)-OH + Coupling Reagents (HATU) building_block->coupling deprotection Fmoc Deprotection coupled_peptide->deprotection next_cycle Ready for Next Amino Acid Coupling deprotection->next_cycle reagent_deprotect 20% Piperidine in DMF reagent_deprotect->deprotection next_cycle->coupling Repeat Cycle

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS) for incorporating this compound.

Modulation of Signaling Pathways

Peptides incorporating this compound can exhibit enhanced biological activity. For example, modified RGD peptides, which target integrin receptors, can influence intracellular signaling cascades. The binding of these peptides to integrins can trigger the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for cell proliferation, differentiation, and survival.[1] The enhanced stability and optimized conformation of an N-methylated peptide could lead to more sustained or potent modulation of such pathways.[3]

G peptide Peptide with This compound integrin Integrin Receptor peptide->integrin Binds fak FAK integrin->fak Activates src Src fak->src grb2 Grb2 src->grb2 sos SOS grb2->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocates response Gene Expression (Proliferation, Survival) nucleus->response

Caption: Simplified integrin-mediated activation of the MAPK/ERK signaling pathway by a modified peptide.

Safety and Handling

Based on aggregated GHS data, this compound is not classified as a hazardous substance.[5] However, as with all laboratory chemicals, standard safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling.

  • Handling: Avoid creating dust. Use in a well-ventilated area.[15][16]

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • Spills: Sweep up dry material, avoiding dust generation, and dispose of it according to local regulations.[17]

Conclusion

This compound is a highly valuable and versatile building block for modern chemical biology and drug discovery. Its incorporation into peptide structures provides a robust strategy for enhancing pharmacokinetic and pharmacodynamic properties. The synthetic and analytical methods detailed in this guide offer a validated framework for researchers to leverage the unique advantages of N-methylation. The ability of N-methylated peptides to modulate critical signaling pathways underscores the profound impact that this subtle structural modification can have on biological function, paving the way for the development of next-generation peptide therapeutics.[1]

References

SMILES string for N-Methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the SMILES Representation and Application of N-Methyl-L-threonine

Abstract

This compound is a non-proteinogenic amino acid that has become an invaluable tool in medicinal chemistry and drug development. The strategic substitution of a methyl group on the alpha-amino nitrogen imparts unique physicochemical properties that address many of the inherent limitations of natural peptide-based therapeutics. This guide provides a comprehensive technical overview of this compound, beginning with a detailed deconstruction of its chemical structure and its representation using the Simplified Molecular-Input Line-Entry System (SMILES). We will explore the profound impact of N-methylation on peptide stability, permeability, and conformation. Furthermore, this document furnishes detailed experimental protocols for the synthesis of this compound and its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), supported by spectroscopic data and quantitative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of N-methylated amino acids in the design of next-generation therapeutics.

Molecular Identification and Structure

The precise identification and structural representation of a molecule are foundational to all further research and application. This compound is systematically named (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid, a name that encodes its stereochemistry, which is critical to its biological function and interaction with chiral systems.[1][2][3]

Identifier Value Source(s)
IUPAC Name (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid[1][2][3]
Canonical SMILES C--INVALID-LINK--O)NC)O[3]
Molecular Formula C₅H₁₁NO₃[1][2][3]
Molecular Weight 133.15 g/mol [1][3]
CAS Number 2812-28-4[1][2]
InChI Key CCAIIPMIAFGKSI-DMTCNVIQSA-N[1][2]
Deconstructing the SMILES String

The SMILES string is a powerful line notation for describing chemical structures. The string for this compound, C--INVALID-LINK--O)NC)O , precisely defines its atomic composition, connectivity, and stereochemistry.

  • C : The initial 'C' represents the methyl group (Cγ) on the side chain.

  • [C@H] : This is the beta-carbon (Cβ). The square brackets enclose an atom with specific properties. @H signifies a chiral center with the hydrogen atom pointing out of the plane (an anti-clockwise arrangement of the substituents Cγ, Cα, OH).

  • (...)O : The parentheses denote a branch from the Cβ atom. The O represents the hydroxyl group attached to Cβ.

  • [C@@H] : This is the alpha-carbon (Cα), the second chiral center. @@H indicates that the substituents (Cβ, Carboxyl, N-methylamino) are arranged in a clockwise fashion when viewed with the hydrogen pointing away. This specific combination of [C@H] at Cβ and [C@@H] at Cα defines the "L-threonine" configuration.

  • (...) : The items within this second set of parentheses are attached to the Cα atom.

  • C(=O)O : This is the carboxylic acid group, with a double bond (=) between the carbon and one oxygen.

  • NC : This represents the N-methylamino group, where the nitrogen is also bonded to a methyl group.

Caption: 2D structure of this compound highlighting stereocenters.

The Strategic Advantage of N-Methylation in Peptide Therapeutics

The incorporation of N-methylated amino acids into peptides is a powerful strategy to enhance their pharmacological properties.[4] This single modification can overcome several major hurdles in peptide drug development.

  • Enhanced Proteolytic Stability : One of the most significant benefits is increased resistance to degradation by proteases.[4] The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by enzymes found in the digestive system and bloodstream.[4] This protection extends the in-vivo half-life of the peptide, potentially reducing dosing frequency.

  • Improved Permeability and Bioavailability : N-methylation removes a hydrogen bond donor from the peptide backbone. This change reduces the desolvation penalty required for the peptide to cross cell membranes, which can lead to improved cell permeability and oral bioavailability.[1][5]

  • Conformational Rigidity : The N-methyl group restricts rotation around the peptide backbone's Cα-C bond.[4] This conformational constraint can lock the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[4]

Peptide_Bond_Comparison cluster_0 Standard Peptide Bond cluster_1 N-Methylated Peptide Bond Std_Peptide ...-Cα-C(=O)-N(H)-Cα-... CleavageSite Std_Peptide->CleavageSite Amide Bond (Susceptible) Protease Protease Protease->CleavageSite Cleavage NMe_Peptide ...-Cα-C(=O)-N(CH₃)-Cα-... Protease2 Protease Steric_Hindrance Steric Hindrance Blocks Access

Caption: N-methylation provides steric hindrance, protecting the peptide bond.

Physicochemical Properties

The introduction of the N-methyl group subtly alters the physicochemical properties of threonine, influencing its behavior in biological and chemical systems.

Property Value / Observation Source(s)
Molecular Weight 133.15 g/mol [3]
XLogP3-AA -3.1[2][3]
Appearance White powder
pKa Not experimentally determined. The pKa of the amino group is expected to be slightly lower than that of L-threonine (~9.10) due to the electronic effect of the methyl group.[2]
Optical Activity [α]/D -24.0±1.0°, c = 1 in 1 M HCl

Synthesis and Characterization

Synthesis via Oxazolidinone Intermediate

A common and efficient method for the N-methylation of L-threonine proceeds through the formation and subsequent reductive cleavage of an oxazolidinone intermediate.[5][6] This method effectively protects the amino and hydroxyl groups during the reaction.

Synthesis_Workflow Start L-Threonine Step1 Esterification (e.g., MeOH, SOCl₂) Start->Step1 Intermediate1 L-Threonine Methyl Ester Step1->Intermediate1 Step2 Oxazolidinone Formation (Paraformaldehyde, p-TsOH) Intermediate1->Step2 Intermediate2 Oxazolidinone Intermediate Step2->Intermediate2 Step3 Reductive Ring Opening (e.g., NaBH₄ or NaCNBH₃) Intermediate2->Step3 Intermediate3 This compound Methyl Ester Step3->Intermediate3 Step4 Hydrolysis (e.g., LiOH) Intermediate3->Step4 End This compound Step4->End

Caption: General workflow for the synthesis of this compound.

Protocol 1: Reductive N-Methylation of L-Threonine

This protocol provides a generalized procedure for the synthesis of this compound.[2]

Materials:

  • L-threonine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or dry HCl gas

  • Dichloromethane (DCM)

  • Paraformaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Sodium cyanoborohydride (NaCNBH₃) or Sodium borohydride (NaBH₄)

  • Trifluoroacetic acid (TFA)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Carboxyl Group Protection (Esterification): Suspend L-threonine in methanol at 0°C. Carefully add thionyl chloride dropwise to catalyze the formation of the methyl ester. Allow the reaction to stir at room temperature until completion, monitored by Thin-Layer Chromatography (TLC). Remove the solvent under reduced pressure to yield L-threonine methyl ester hydrochloride.[2]

  • Oxazolidinone Formation: Dissolve the methyl ester hydrochloride in DCM. Add a base (e.g., triethylamine) to neutralize, followed by paraformaldehyde and a catalytic amount of p-TsOH. Reflux the mixture using a Dean-Stark trap to remove water, driving the reaction to completion. Purify the resulting oxazolidinone intermediate via column chromatography.[2]

  • Reductive Cleavage: Dissolve the purified oxazolidinone in a suitable solvent like TFA. At 0°C, add the reducing agent (e.g., NaCNBH₃) portion-wise. Monitor the reaction by TLC.[2]

  • Deprotection (Hydrolysis): After the reduction is complete, carefully neutralize the acid. Hydrolyze the methyl ester using a base like LiOH in a water/THF mixture.[2]

  • Purification: Acidify the mixture to a pH of ~5-6 with 1M HCl. Purify the final product, this compound, by ion-exchange chromatography or recrystallization.[2]

  • Characterization: Confirm the product's identity and purity using NMR, Mass Spectrometry, and by measuring its optical rotation.[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized product.

  • NMR Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, α-proton, β-proton, γ-methyl protons, and the hydroxyl proton.[2] In the ¹³C NMR spectrum, five signals are expected, corresponding to the carboxyl, α, β, γ, and N-methyl carbons. N-methylation typically causes a downfield shift in the α-carbon signal compared to the parent amino acid.[2]

Atom/Group L-Threonine ¹³C Shift (ppm in D₂O) [2]This compound (Expected Shift)
C' (carboxyl) 175.69Similar, ~175 ppm
63.17Downfield shift, ~65-70 ppm
68.68Similar, ~68 ppm
Cγ (methyl) 22.18Similar, ~22 ppm
N-Methyl Carbon N/ANew signal, ~30-35 ppm
  • FTIR Spectroscopy : The FTIR spectrum will display characteristic absorption bands for the O-H stretch (hydroxyl and carboxylic acid), C-H stretches (methyl/methine groups), the C=O stretch of the carboxylic acid, and the N-H bend of the secondary amine.[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in SPPS as an Fmoc-protected derivative, such as Fmoc-N-Me-L-Thr(tBu)-OH, where the side-chain hydroxyl group is protected by a tert-butyl group.[7][8] The coupling of N-methylated amino acids can be challenging due to steric hindrance and requires optimized conditions.

SPPS_Workflow Resin Resin-NH₂ Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-N-Me-Thr(tBu)-OH, HATU, DIPEA in DMF) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After Final Cycle

References

An In-depth Technical Guide to the Biosynthesis of N-Methyl-L-threonine in Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-L-threonine is a non-proteinogenic amino acid incorporated into a variety of bioactive natural products, lending them enhanced metabolic stability and unique conformational properties. Understanding its biosynthesis is critical for the chemoenzymatic synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the known biosynthetic pathways for the N-methylation of threonine, with a primary focus on the well-characterized mechanism within non-ribosomal peptide synthetase (NRPS) assembly lines in microorganisms. We delve into the enzymology of the key players, particularly the S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase domains. Furthermore, this guide offers detailed, field-proven protocols for the heterologous expression, purification, and kinetic analysis of these methyltransferases, alongside analytical methodologies for the detection and quantification of this compound.

Introduction: The Significance of N-Methylated Amino Acids

N-methylation of amino acids is a common modification in natural products, particularly in non-ribosomal peptides (NRPs) synthesized by bacteria and fungi.[1][2] This seemingly simple addition of a methyl group to the alpha-amino nitrogen can have profound effects on the resulting peptide's properties, including:

  • Enhanced Metabolic Stability: The N-methyl group can sterically hinder the action of proteases, increasing the in vivo half-life of peptide-based drugs.[3]

  • Improved Cell Permeability: By disrupting backbone hydrogen bonding, N-methylation can increase the lipophilicity of a peptide, facilitating its passage across cell membranes.

  • Conformational Rigidity: The presence of an N-methyl group restricts the rotation around the Cα-N bond, influencing the peptide's secondary structure and its binding affinity to biological targets.

This compound, with its β-hydroxyl group, is a particularly interesting N-methylated amino acid. Its incorporation into natural products like actinomycin D and cyclosporin A contributes significantly to their biological activities.[4][5] Elucidating the biosynthetic machinery responsible for its formation is therefore a key objective for synthetic biologists and medicinal chemists aiming to harness these properties in novel drug design.

The L-Threonine Biosynthetic Pathway: A Prerequisite for N-methylation

Before N-methylation can occur, L-threonine must be synthesized. In most bacteria and plants, L-threonine is produced from L-aspartate through a five-step enzymatic pathway. A thorough understanding of this pathway is essential for metabolic engineering efforts aimed at overproducing this compound or its derivatives.

The key enzymes in the L-threonine biosynthetic pathway are summarized in the table below:

Enzyme Gene (E. coli) Reaction
Aspartate KinasethrA, metL, lysCL-Aspartate + ATP → L-Aspartyl-β-phosphate + ADP
Aspartate-semialdehyde DehydrogenaseasdL-Aspartyl-β-phosphate + NADPH + H⁺ → L-Aspartate-β-semialdehyde + NADP⁺ + Pi
Homoserine DehydrogenasethrAL-Aspartate-β-semialdehyde + NADPH + H⁺ → L-Homoserine + NADP⁺
Homoserine KinasethrBL-Homoserine + ATP → O-Phospho-L-homoserine + ADP
Threonine SynthasethrCO-Phospho-L-homoserine + H₂O → L-Threonine + Pi

The Predominant Mechanism: N-Methylation within Non-Ribosomal Peptide Synthetases (NRPS)

The most well-characterized route for the biosynthesis of N-methylated amino acid residues, including those derived from threonine, is through the action of N-methyltransferase (MT) domains embedded within large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[3][6] These enzymatic assembly lines are responsible for the synthesis of a vast array of complex and often bioactive peptides.

The NRPS Machinery: A Modular Assembly Line

An NRPS is organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. A minimal elongation module consists of three core domains:

  • Adenylation (A) Domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid via a thioester bond to its 4'-phosphopantetheine (4'-PP) arm.

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the aminoacyl-S-T domain of its own module and the peptidyl-S-T domain of the preceding module.

The Embedded N-Methyltransferase (MT) Domain

In many NRPS modules that incorporate N-methylated amino acids, a dedicated N-methyltransferase (MT) domain is found. This MT domain is typically embedded within the A domain, between conserved motifs.[3] The MT domain catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM), the universal biological methyl donor, to the α-amino group of the amino acid that has been activated and loaded onto the adjacent T domain.[7]

The sequence of events for the formation of an N-methylated aminoacyl-S-T domain is as follows:

  • The A domain selects and activates the cognate amino acid (e.g., L-threonine) using ATP, forming an aminoacyl-AMP intermediate.

  • The activated amino acid is transferred to the 4'-PP arm of the T domain , forming a thioester linkage.

  • The embedded MT domain binds a molecule of SAM .

  • The MT domain catalyzes the transfer of the methyl group from SAM to the α-amino group of the T-domain-tethered amino acid. The by-product of this reaction is S-adenosyl-L-homocysteine (SAH).

  • The resulting N-methyl-aminoacyl-S-T domain is now ready for the C domain to catalyze peptide bond formation with the growing peptide chain from the previous module.

NRPS_N_Methylation A_domain A T_domain T A_domain->T_domain 1. Activation & Thioesterification PPi PPi A_domain->PPi AMP AMP A_domain->AMP MT_domain MT MT_domain->T_domain SAH SAH MT_domain->SAH N_Me_Thr_T N-Methyl-L-Threonyl-S-T T_domain->N_Me_Thr_T L_Thr L-Threonine L_Thr->A_domain ATP ATP ATP->A_domain SAM SAM SAM->MT_domain

NRPS-dependent N-methylation of an amino acid.
Examples from Nature: Actinomycin and Cyclosporin Biosynthesis

  • Actinomycin: The biosynthesis of the anticancer agent actinomycin D in Streptomyces species involves an NRPS that incorporates N-methyl-L-valine. The gene cluster for actinomycin biosynthesis contains NRPS genes with embedded MT domains responsible for this methylation.[4]

  • Cyclosporin: The immunosuppressant cyclosporin A, produced by the fungus Tolypocladium inflatum, is a cyclic undecapeptide with seven N-methylated amino acids. Its biosynthesis is catalyzed by a single, massive NRPS, cyclosporin synthetase, which contains seven MT domains.[5][6] Studies on this system have shown that N-methylation is crucial for the proper assembly and cyclization of the peptide.[8]

Standalone N-Methyltransferases: A Potential Alternate Pathway

While the NRPS-dependent mechanism is well-established, it is conceivable that this compound could also be synthesized as a free amino acid by a standalone, monofunctional N-methyltransferase. Such an enzyme would directly methylate free L-threonine using SAM. However, to date, a dedicated L-threonine N-methyltransferase has not been extensively characterized in the scientific literature. The biosynthesis of N-methylated amino acids appears to be tightly coupled to their incorporation into secondary metabolites via NRPS machinery. The discovery and characterization of a standalone L-threonine N-methyltransferase would represent a significant advancement in the field, potentially enabling more straightforward metabolic engineering strategies for the production of free this compound.

Experimental Protocols for the Study of N-Methyltransferases

The following protocols provide a general framework for the heterologous expression, purification, and characterization of N-methyltransferases, which can be adapted for specific enzymes of interest.

Heterologous Expression and Purification of a His-tagged N-Methyltransferase

This protocol describes the expression of a His-tagged N-methyltransferase in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the gene for the His-tagged N-methyltransferase.

  • Luria-Bertani (LB) broth containing the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Ni-NTA agarose resin.

Protocol:

  • Inoculate a 50 mL starter culture of LB broth containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Incubate overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Equilibrate the Ni-NTA resin with Lysis Buffer.

  • Load the clarified lysate onto the equilibrated resin and allow it to bind for 1 hour at 4°C with gentle agitation.

  • Wash the resin with 10 column volumes of Wash Buffer.

  • Elute the His-tagged protein with 5 column volumes of Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the protein.

  • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT). Store at -80°C.

Protein_Purification_Workflow Start E. coli Culture with Expression Vector Induction IPTG Induction Start->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Lysate Clarification (Centrifugation) Lysis->Clarification Binding Binding to Ni-NTA Resin Clarification->Binding Wash Washing Binding->Wash Elution Elution Wash->Elution Analysis SDS-PAGE Analysis Elution->Analysis Storage Dialysis & Storage at -80°C Analysis->Storage

Workflow for His-tagged protein purification.
In Vitro N-Methyltransferase Assay

This protocol describes a general method for assaying the activity of an N-methyltransferase using a radiolabeled methyl donor, [³H]-SAM.

Materials:

  • Purified N-methyltransferase.

  • Substrate (e.g., L-threonine or a peptide containing threonine).

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT).

  • Trichloroacetic acid (TCA).

  • Scintillation cocktail and vials.

Protocol:

  • Set up the reaction mixture in a microcentrifuge tube on ice. A typical 50 µL reaction contains:

    • Assay Buffer

    • Substrate (at a desired concentration)

    • [³H]-SAM (e.g., 1 µCi)

    • Purified N-methyltransferase (add last to initiate the reaction)

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of cold 10% TCA.

  • Incubate on ice for 15 minutes to precipitate the protein and any larger peptide substrates.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (containing unreacted [³H]-SAM) to a new tube.

  • Wash the pellet with cold 5% TCA and centrifuge again. Discard the supernatant.

  • Dissolve the pellet in a suitable solvent (e.g., 0.1 M NaOH).

  • Transfer the dissolved pellet to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.

LC-MS Analysis of this compound

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the detection and quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Mass Spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap).

  • Reversed-phase C18 column.

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

General LC Method:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Hold at 95% Mobile Phase B for 5 minutes.

  • Return to initial conditions and re-equilibrate.

MS Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode:

    • Full Scan (MS1): To determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of this compound.

    • Tandem MS (MS/MS): To fragment the precursor ion and obtain a characteristic fragmentation pattern for structural confirmation.

    • Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, by monitoring specific precursor-to-product ion transitions.

Conclusion

The biosynthesis of this compound is a fascinating example of how organisms create specialized building blocks for the construction of complex natural products. While the NRPS-dependent pathway is the most extensively studied and understood mechanism, the potential for standalone N-methyltransferases to perform this modification on free L-threonine remains an intriguing area for future research. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the enzymology of N-methylation and to leverage this knowledge for the development of novel, N-methylated peptide therapeutics. As our understanding of these biosynthetic pathways deepens, so too will our ability to engineer them for the production of next-generation pharmaceuticals.

References

An In-depth Technical Guide on the Fundamental Biological Role of N-Methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Methyl-L-threonine, a naturally occurring derivative of the essential amino acid L-threonine, represents a fascinating intersection of secondary metabolism and sophisticated biochemical engineering. While not a constituent of primary metabolic pathways, its strategic incorporation into natural products and synthetic peptides confers significant biological advantages. This guide elucidates the core biological and chemical principles of this compound, from its biosynthesis and physicochemical properties to its pivotal role in modern drug discovery. We will explore the enzymatic machinery responsible for its formation in nature, the chemical strategies for its synthesis and incorporation into novel peptide therapeutics, and the profound impact of N-methylation on peptide stability, conformation, and bioactivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound's function and application.

Introduction: The Significance of a Single Methyl Group

In the vast landscape of amino acids, post-translational and non-proteinogenic modifications often bestow unique and powerful functionalities. N-methylation, the addition of a methyl group to the alpha-amino nitrogen of an amino acid, is a prime example of such a strategic modification. This compound is a derivative of L-threonine that has garnered considerable attention for its presence in bioactive natural products and its utility as a building block in peptide-based therapeutics.[1][2]

The introduction of this seemingly simple methyl group has profound implications for the molecule's behavior within a peptide chain. It imparts steric hindrance, which can dramatically alter the peptide's susceptibility to enzymatic degradation, and it introduces conformational constraints that can lock the peptide into a bioactive three-dimensional structure.[2][3] These properties are highly sought after in the development of new drugs, where stability and target specificity are paramount. This guide will provide a deep dive into the multifaceted world of this compound, from its natural origins to its cutting-edge applications.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of this compound's physical and chemical characteristics is fundamental to its application. The presence of the N-methyl group subtly alters the properties of the parent L-threonine molecule.

PropertyValueReference
Molecular Formula C₅H₁₁NO₃[4]
Molecular Weight 133.15 g/mol [5]
IUPAC Name (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid[4]
Appearance White to off-white solid/powder[6]
Solubility Soluble in water (≥ 50 mg/mL)[6]
pKa (amino group) Expected to be slightly lower than L-threonine (~9.10)[6]
XLogP3-AA -3.1[6]

Spectroscopic Analysis:

Unambiguous identification and characterization of this compound and its derivatives are crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra will show a characteristic singlet for the N-methyl protons. The ¹³C NMR spectrum will display five distinct signals, with the N-methylation causing a downfield shift in the alpha-carbon signal and the appearance of a new signal for the N-methyl carbon.[6]

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight. Tandem MS (MS/MS) techniques like Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) are used to sequence peptides and pinpoint the location of the N-methyl group.[7] ETD is often preferred for analyzing peptides with labile modifications like N-methylation, as it tends to preserve the modification during fragmentation.[7]

Natural Occurrence and Biosynthesis

This compound is not a ubiquitous amino acid but is found as a component of complex secondary metabolites, particularly in antibiotics produced by actinomycetes.[8] A notable example is the antibiotic stendomycin.

The biosynthesis of N-methylated amino acids in these organisms is a fascinating example of enzymatic precision. It is not synthesized as a free amino acid that is later incorporated into a peptide. Instead, the methylation event occurs during the synthesis of the peptide itself on a large, multi-enzyme complex called a Non-Ribosomal Peptide Synthetase (NRPS) .

The key enzyme responsible is an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase (N-MT) domain, which is an integral part of the NRPS assembly line.[9][10] SAM serves as the universal methyl group donor in biology.

The general mechanism is as follows:

  • An NRPS module activates and tethers an L-threonine residue.

  • The integrated N-MT domain binds a molecule of SAM.

  • The N-MT domain catalyzes the transfer of the methyl group from SAM to the amino group of the tethered L-threonine.

  • The now N-methylated L-threonine is passed to the next module in the NRPS for peptide bond formation.

This process ensures the site-specific incorporation of the N-methylated amino acid into the final natural product. The study of these N-MT domains is an active area of research, with potential for bioengineering novel secondary metabolites.[9][11]

NRPS_N-Methylation_Workflow cluster_NRPS_Module NRPS Module Threonine L-Threonine A_Domain A-Domain (Activation) Threonine->A_Domain Recognized & Activated PCP_Domain PCP-Domain (Tethering) A_Domain->PCP_Domain Tethered NMT_Domain N-MT Domain PCP_Domain->NMT_Domain Substrate Presentation Next_Module Next NRPS Module PCP_Domain->Next_Module Chain Elongation NMT_Domain->PCP_Domain Methylation SAH S-adenosyl- homocysteine (SAH) NMT_Domain->SAH SAM S-adenosyl- methionine (SAM) SAM->NMT_Domain Synthesis_Workflow L_Threonine L-Threonine Ester L-Threonine Methyl Ester L_Threonine->Ester Esterification (MeOH, SOCl₂) Oxazolidinone Oxazolidinone Intermediate Ester->Oxazolidinone Cyclization (Paraformaldehyde, p-TsOH) N_Me_Ester This compound Methyl Ester Oxazolidinone->N_Me_Ester Reductive Cleavage (NaBH₄, TFA) Final_Product This compound N_Me_Ester->Final_Product Hydrolysis (LiOH) Stability_Assay_Workflow Setup Reaction Setup (Peptide in Buffer) Add_Protease Add Protease (e.g., Trypsin) Setup->Add_Protease Incubate Incubate at 37°C Add_Protease->Incubate Time_Points Take Time Points Incubate->Time_Points Quench Quench Reaction (e.g., TFA) Time_Points->Quench Analyze Analyze by HPLC-MS Quench->Analyze

References

N-Methyl-L-threonine: A Keystone for Engineering Next-Generation Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The strategic incorporation of non-proteinogenic amino acids into peptide scaffolds represents a paradigm shift in modern drug discovery, offering a potent toolkit to overcome the inherent pharmacological liabilities of native peptides. Among these, N-Methyl-L-threonine has emerged as a particularly valuable building block. Its unique structural attributes—the N-terminal methyl group and the beta-hydroxyl group of the threonine side chain—synergistically impart enhanced metabolic stability, refined conformational control, and improved cell permeability. This guide provides a comprehensive exploration of this compound, from its fundamental physicochemical properties and synthesis to its strategic application in peptide-based drug design. We will delve into detailed experimental protocols, the mechanistic underpinnings of its therapeutic advantages, and its impact on critical signaling pathways, offering a holistic resource for scientists dedicated to advancing peptide therapeutics.

The Rationale for Non-Proteinogenic Amino Acids in Peptide Drug Design: A Paradigm of Enhanced Function

Peptides offer a compelling therapeutic modality due to their high specificity and potency. However, their clinical translation is often hampered by rapid proteolytic degradation and poor membrane permeability.[1] Non-proteinogenic amino acids (NPAAs), which are not found in the 22 naturally encoded amino acids, provide a powerful solution to these challenges.[2] By introducing novel side chains and backbone modifications, NPAAs can fundamentally alter the physicochemical properties of a peptide.[3]

N-methylation, the substitution of an amide proton with a methyl group, is a key strategy in this arena.[4] This seemingly subtle modification has profound consequences for a peptide's structure and function, including:

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from enzymatic cleavage by proteases. This dramatically increases the in-vivo half-life of the peptide.[5]

  • Improved Membrane Permeability: The replacement of a hydrogen bond donor (the amide proton) with a non-polar methyl group increases the lipophilicity of the peptide backbone, facilitating its passage across cellular membranes.[6]

  • Conformational Constraint: N-methylation restricts the rotation around the N-Cα bond, locking the peptide into a more defined and often more bioactive conformation. This can lead to increased binding affinity and selectivity for its molecular target.[5]

This compound is of particular interest due to the combined influence of the N-methyl group and the hydroxyl-containing side chain, which allows for unique conformational constraints and potential for further functionalization.[1]

Physicochemical and Structural Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

PropertyValueSource(s)
IUPAC Name (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid[7]
Molecular Formula C₅H₁₁NO₃[7]
Molecular Weight 133.15 g/mol [7]
CAS Number 2812-28-4[7]
Appearance White to off-white powder[8]
XLogP3-AA -3.1[7]
pKa (predicted) Amino group pKa is expected to be slightly lower than that of L-threonine (~9.10)[7]

Table 1: Physicochemical Properties of this compound.

The hydrophilic nature of this compound, indicated by its negative XLogP3-AA value, is primarily due to its polar hydroxyl and carboxyl groups.[7]

Synthesis of this compound: A Practical Guide

Several synthetic routes to this compound have been established, with the oxazolidinone-based method being a widely adopted and high-yielding approach.[6]

Synthesis via Oxazolidinone Intermediate

This method involves the cyclization of an N-protected L-threonine with formaldehyde to form a 5-oxazolidinone, followed by reductive cleavage of the ring to yield the N-methylated product.[6]

  • Oxazolidinone Formation:

    • Suspend Fmoc-L-threonine in toluene.

    • Add paraformaldehyde and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark trap to facilitate the azeotropic removal of water.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude oxazolidinone can be purified by flash column chromatography.[6]

  • Reductive Ring Opening:

    • Dissolve the purified oxazolidinone in dichloromethane.

    • Add a reducing agent, such as triethylsilane, followed by trifluoroacetic acid.

    • Stir the reaction at room temperature until the oxazolidinone is consumed (monitored by TLC).

    • Quench the reaction and remove the solvent.

    • The final product, Fmoc-N-Methyl-L-threonine, is purified by flash column chromatography.[6]

Synthesis_Workflow Fmoc_L_Thr Fmoc-L-threonine Oxazolidinone Oxazolidinone Intermediate Fmoc_L_Thr->Oxazolidinone Toluene, Reflux Paraformaldehyde Paraformaldehyde, p-toluenesulfonic acid Fmoc_N_Me_Thr Fmoc-N-Methyl-L-threonine Oxazolidinone->Fmoc_N_Me_Thr Dichloromethane Reduction Reductive Ring Opening (e.g., Triethylsilane, TFA)

Caption: Synthesis of Fmoc-N-Methyl-L-threonine via an oxazolidinone intermediate.

Incorporation of this compound into Peptides using Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain presents a synthetic challenge due to steric hindrance.[9] The N-methyl group can significantly slow down coupling reactions, necessitating optimized protocols.[10]

Optimized SPPS Protocol for this compound

This protocol is designed to maximize coupling efficiency while minimizing common side reactions like epimerization and dehydration.[9]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform two treatments: the first for 3-5 minutes and the second for 15-20 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 equivalents relative to resin loading), a coupling reagent such as HATU (3.9 equivalents), and an additive like HOAt (4 equivalents) in a minimal amount of DMF.

    • Add a base, for example, N,N-Diisopropylethylamine (DIPEA) (8 equivalents), to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes. It is critical not to exceed this time to minimize the risk of epimerization.[9]

  • Coupling Reaction: Drain the DMF from the washed resin and immediately add the pre-activated amino acid solution. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of unreacted free amines. A negative test indicates a complete reaction.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-N-Me-Thr(tBu)-OH (Pre-activated with HATU/HOAt/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin and Deprotection Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

The Impact of this compound on Peptide Properties and Function

Enhanced Proteolytic Stability

N-methylation provides a significant barrier to proteolytic degradation. The steric hindrance of the N-methyl group disrupts the recognition and binding of proteases to the peptide backbone, thereby inhibiting cleavage.[4] This effect can extend over a four-residue window from the site of methylation.[4]

PeptideModificationProteaseHalf-life (t½)Fold Increase in Stability
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-
N-Me-Asp (at P2 position)Trypsin3 h72
N-Me-Lys (at P1 position)Trypsin> 42 h> 1000
N-Me-Leu (at P1' position)Trypsin> 42 h> 1000
N-Me-Tyr (at P2' position)Trypsin> 42 h> 1000

Table 2: Quantitative Comparison of Proteolytic Stability of N-methylated vs. Non-methylated Peptides. Data sourced from a study on N-methyl scanning mutagenesis.[4]

Conformational Control and Receptor Binding

N-methylation restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for optimal receptor binding.[5] This can lead to enhanced binding affinity and selectivity. The introduction of an N-methyl group on a threonine residue induces notable changes in NMR spectra, providing insights into local and global conformational adjustments.[11] A key feature is the appearance of distinct signals for the N-methyl protons, often as separate peaks corresponding to the cis and trans conformations of the preceding peptide bond.[11]

Modulation of Cellular Signaling Pathways

While the primary benefit of incorporating this compound is often improved pharmacokinetics, the resulting conformational changes can also significantly influence a peptide's interaction with its biological target, thereby modulating downstream signaling pathways.

Integrin-Mediated Signaling

Integrins are cell surface receptors that play a crucial role in cell adhesion and signaling. Many integrins recognize the Arg-Gly-Asp (RGD) sequence. The development of cyclic RGD peptides as integrin antagonists is a significant area of cancer research. N-methylation of these cyclic RGD peptides has been shown to enhance their activity and selectivity for specific integrin subtypes, such as αvβ3.[6] The binding of these modified peptides to integrins can trigger or inhibit intracellular signaling cascades, including the MAPK/ERK pathway, which is often dysregulated in cancer.[6][12]

Potential Modulation of PI3K/Akt/mTOR and MAPK Pathways

The parent amino acid, L-threonine, is known to influence key cellular signaling pathways such as PI3K/Akt/mTOR and MAPK, which are central to cell growth, proliferation, and survival.[5] A therapeutic peptide containing this compound that targets a receptor tyrosine kinase, for example, could lead to more sustained or potent inhibition of the PI3K/Akt signaling pathway compared to its non-methylated counterpart due to its enhanced stability and optimized conformation.[5][13] This is particularly relevant in cancer therapeutics where this pathway is often constitutively active.[14]

Signaling_Modulation cluster_peptide N-Me-L-Thr Peptide cluster_receptor Cell Surface Receptor cluster_pathways Intracellular Signaling cluster_response Cellular Response Peptide Peptide containing This compound Receptor e.g., Integrin, RTK Peptide->Receptor Enhanced Binding & Selectivity PI3K_Akt PI3K/Akt/mTOR Pathway Receptor->PI3K_Akt Modulation MAPK MAPK/ERK Pathway Receptor->MAPK Modulation Response Cell Growth, Proliferation, Survival, Angiogenesis PI3K_Akt->Response MAPK->Response

Caption: Modulation of cellular signaling pathways by peptides containing this compound.

Analytical Characterization of Peptides Containing this compound

The unique properties of N-methylated peptides necessitate specific analytical considerations.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): N-methylated peptides may exhibit peak broadening or the appearance of multiple peaks due to the slow interconversion of cis/trans isomers of the N-methylated amide bond. Running the analysis at an elevated temperature (e.g., 40-60 °C) can often help to coalesce these conformers into a single, sharper peak.[15]

  • Mass Spectrometry (MS): Provides accurate molecular weight determination to confirm the successful incorporation of the N-methyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Is a powerful tool for detailed structural analysis. 2D NMR techniques like COSY, TOCSY, and NOESY/ROESY are crucial for sequence confirmation and conformational analysis.[1] The presence of the N-methyl group will result in characteristic chemical shifts.[11]

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the arsenal of medicinal chemists and drug developers. The synthetic methodologies for its creation and incorporation into peptides are well-established, and the benefits of its inclusion—enhanced stability, permeability, and conformational control—are significant. The ability of this compound-containing peptides to modulate key signaling pathways, such as the integrin-MAPK/ERK and potentially the PI3K/Akt/mTOR cascades, underscores its importance in the development of next-generation therapeutics. As our understanding of the intricate interplay between peptide structure and biological function deepens, the strategic application of this compound will undoubtedly continue to drive innovation in peptide drug discovery.

References

An In-depth Technical Guide to the Physicochemical Characteristics of N-Methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry and peptide science, the strategic incorporation of modified amino acids is a critical methodology for enhancing the therapeutic profiles of peptide-based drug candidates. Among these modifications, N-methylation is a subtle yet profound alteration that can significantly influence a peptide's conformational dynamics, proteolytic stability, and membrane permeability.[1] N-Methyl-L-threonine, a derivative of the essential amino acid L-threonine, presents a unique combination of a polar hydroxyl-containing side chain and a methylated backbone nitrogen.[1] This guide offers a comprehensive technical overview of the core physicochemical characteristics of this compound, providing foundational knowledge for its application in research and drug development.[1]

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in synthesis, formulation, and biological assays. These core attributes dictate its behavior in both chemical and biological systems.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid[1]
CAS Number 2812-28-4[1][2]
Molecular Formula C₅H₁₁NO₃[1][2]
Molecular Weight 133.15 g/mol [1][2][3]
Appearance White to off-white powder/solid[2][4]
Melting Point >235 °C[1][5][6]
Optical Activity [α]/D = -24.0 ± 1.0° (c=1 in 1 M HCl)[1][5]
Solubility Soluble in water (≥ 50 mg/mL); Sparingly soluble in methanol and DMSO.[1][2][5]
Predicted logP -3.1[1][3][5]
Predicted pKa (Acidic) 1.89[1]
Predicted pKa (Basic) 9.97[1]
Storage Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months).[2][5]

Section 2: Structural Elucidation and Spectroscopic Profile

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The choice of these methods is driven by their ability to probe the specific molecular framework, including the carbon backbone, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for each proton. Key expected resonances include a singlet for the N-methyl group (N-CH₃), a doublet for the Cβ-methyl group (C-CH₃), and multiplets for the Cα and Cβ protons. The introduction of the N-methyl group causes a notable downfield shift for the Cα proton compared to its non-methylated counterpart, L-threonine.[7]

  • ¹³C NMR: The carbon spectrum will display five distinct signals for the carboxyl, Cα, Cβ, Cβ-methyl, and N-methyl carbons.[5] N-methylation introduces the new N-methyl carbon signal and influences the chemical shift of the adjacent Cα carbon.[5]

Insight: The analysis of peptides containing N-methylated residues can be complex due to the potential for cis/trans isomerization around the peptide bond, which can lead to the doubling of adjacent residue signals in the NMR spectra.[7]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and investigating the fragmentation pattern of the molecule.[5]

  • Expected Mass: For this compound, the protonated molecule [M+H]⁺ would have a theoretical mass-to-charge ratio (m/z) of 134.0811.[5]

  • Fragmentation: Common fragmentation pathways involve the neutral loss of water (H₂O) and formic acid (HCOOH). Documented major fragments for this compound have been observed at m/z 116.0711, 88.07634, and 70.06577.[5]

Insight: High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition, providing a high degree of confidence in sample identity.

Section 3: Experimental Methodologies and Workflows

The following protocols describe standardized, self-validating methods for characterizing this compound. The causality behind these experimental choices lies in establishing identity, purity, and key biopharmaceutical parameters.

Characterization Workflow

A logical workflow ensures that foundational properties are confirmed before more complex analyses are undertaken. This approach minimizes the risk of erroneous interpretations based on impure or misidentified material.

G cluster_0 Initial Characterization cluster_1 Structural & Purity Analysis cluster_2 Physicochemical Profiling A Sample Acquisition (this compound) B Visual Inspection (Appearance, Color) A->B Step 1 C Mass Spectrometry (Confirm MW, [M+H]⁺) B->C Step 2 D NMR Spectroscopy (¹H, ¹³C for Structure) C->D Step 3 E Melting Point Analysis (Purity Indicator) D->E Step 4a F Equilibrium Solubility (Aqueous & Organic) D->F Step 4b G Optical Rotation (Confirm Stereochemistry) F->G Step 5 H Partition Coefficient (LogD at pH 7.4) F->H Step 6

Caption: Logical workflow for the comprehensive physicochemical characterization of this compound.

Protocol: Determination of Solubility (Equilibrium Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent, a critical parameter for formulation and biological assays.[1]

Methodology Rationale: The shake-flask method is considered the "gold standard" for solubility determination as it ensures that the solution has reached equilibrium, providing a thermodynamically accurate measurement.

Protocol:

  • Preparation: Add an excess amount of this compound solid to a known volume (e.g., 2 mL) of the selected solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture until equilibrium is achieved, typically for 24 to 48 hours.[1]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.[1]

  • Sampling & Dilution: Carefully remove a precise aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with an appropriate solvent to a concentration suitable for the chosen analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as HPLC-UV or quantitative NMR.

  • Calculation: Calculate the original solubility in mg/mL or mM by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Protocol: Determination of the Partition Coefficient (LogD)

Objective: To measure the pH-dependent partition coefficient (LogD), which is a key indicator of a compound's lipophilicity and its potential for membrane permeability.

Methodology Rationale: For an ionizable molecule like an amino acid, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is more biologically relevant than the non-pH-dependent partition coefficient (LogP).[1] The shake-flask method is a robust and widely accepted procedure for this determination.[1]

Protocol:

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and presaturate it with the organic solvent (n-octanol). Likewise, presaturate the n-octanol with the buffered aqueous phase by mixing and separating them beforehand. This step is crucial to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer at a known concentration.

  • Partitioning: In a suitable vessel, combine a precise volume of the n-octanol phase with an equal volume of the aqueous stock solution.[1]

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases, then allow the layers to fully separate.[1] Centrifugation can be used to expedite separation.

  • Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of this compound in each phase using a suitable analytical method (e.g., LC-MS/MS, as UV may be difficult in the octanol phase).

  • Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogD = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).

Section 4: Application in Drug Development

This compound is not merely a chemical curiosity; it is a valuable building block in peptide engineering.[5] The introduction of the N-methyl group confers several advantageous properties:

  • Proteolytic Stability: The steric hindrance provided by the methyl group can shield the adjacent peptide bond from cleavage by proteases, thereby extending the in-vivo half-life of the peptide therapeutic.[1]

  • Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a more biologically active conformation and improve receptor selectivity.

  • Membrane Permeability: By replacing an N-H hydrogen bond donor with a non-polar methyl group, N-methylation can disrupt backbone hydrogen bonding networks, leading to increased membrane permeability and potentially improved oral bioavailability.[1]

G cluster_0 Modification cluster_1 Physicochemical Consequences cluster_2 Therapeutic Advantages A This compound Incorporation B Increased Steric Hindrance A->B C Restricted Backbone Rotation A->C D Reduced H-Bond Donors A->D E Enhanced Proteolytic Resistance B->E F Improved Receptor Selectivity C->F G Increased Membrane Permeability D->G

Caption: Relationship between N-methylation and resulting therapeutic advantages in peptide drug design.

Conclusion

This compound is a specialized amino acid derivative whose unique physicochemical properties make it a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides.[1] Its high melting point suggests a stable crystalline form, while its hydrophilicity, indicated by a negative predicted logP, governs its behavior in aqueous environments. A comprehensive characterization, following logical workflows and robust experimental protocols for properties like solubility and partitioning, is essential for any researcher or drug developer aiming to leverage its full potential. Understanding these fundamental characteristics is the critical first step in the rational design of more stable, permeable, and effective peptide-based drug candidates.[1]

References

solubility of N-Methyl-L-threonine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of N-Methyl-L-threonine

Abstract

This compound is a non-proteinogenic amino acid derivative of increasing importance in peptide synthesis and therapeutic drug development.[1] Its N-methylated backbone confers unique physicochemical properties that can enhance the proteolytic stability, membrane permeability, and conformational rigidity of peptide-based drugs.[1][2][3] A thorough understanding of its solubility in various solvent systems is paramount for its effective application, from synthesis and purification to formulation and bioavailability assessment. This technical guide provides a comprehensive analysis of the solubility of this compound, detailing its physicochemical properties, presenting solubility data, and offering field-proven experimental protocols for its determination. We delve into the underlying principles governing its solubility, including the influence of solvent polarity, pH, and temperature, to provide researchers, scientists, and drug development professionals with a foundational resource for their work.

Introduction: The Strategic Advantage of this compound

The modification of peptide backbones is a cornerstone of modern medicinal chemistry aimed at overcoming the limitations of native peptides, such as poor oral availability and short in-vivo half-lives.[2] N-methylation is a key strategic modification that introduces a methyl group to the alpha-amino nitrogen, sterically shielding the adjacent peptide bond from enzymatic degradation and restricting conformational flexibility.[2][3]

This compound, as a derivative of the essential amino acid L-threonine, combines the benefits of N-methylation with the functional polarity of a hydroxyl group in its side chain.[1][2] This unique combination makes it a valuable building block for creating next-generation peptide therapeutics with enhanced pharmacological profiles.[2][4] However, to effectively incorporate this molecule into drug development pipelines, a fundamental understanding of its physicochemical behavior, particularly its solubility, is critical. Solubility impacts everything from reaction kinetics during synthesis to the bioavailability of the final active pharmaceutical ingredient (API).[5]

Core Physicochemical Characteristics

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, the interplay between its polar functional groups (carboxyl, hydroxyl) and its non-polar moieties (N-methyl, side-chain methyl, backbone) dictates its interaction with different solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid[1][6]
Molecular Formula C₅H₁₁NO₃[1][6][7]
Molecular Weight 133.15 g/mol [1][6][7]
Appearance White to off-white powder/solid[7][8][9]
Melting Point >235 °C (may decompose)[1][10]
XLogP3-AA -3.1[3][6]
pKa Not experimentally determined; N-methylation is expected to slightly lower the pKa of the amino group compared to L-threonine (pKa₂ ≈ 9.10).[3][3]
CAS Number 2812-28-4[1][6][7]

The highly negative XLogP3-AA value indicates that this compound is predominantly hydrophilic, predicting good solubility in polar solvents like water.[3] Its high melting point suggests strong intermolecular forces in the solid crystal lattice that must be overcome for dissolution to occur.[1]

Solubility Profile of this compound

Published data on the quantitative solubility of this compound is limited, underscoring the need for experimental determination. However, based on its structure and available information, a qualitative and semi-quantitative profile can be established.

Table 2: Solubility Data for this compound

SolventSolvent TypeSolubilitySource(s)
Water Polar ProticSoluble (≥ 50 mg/mL)[1][9]
Methanol Polar ProticSparingly Soluble[1]
Ethanol Polar ProticInsoluble (predicted based on L-threonine)[11]
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble (used for stock solutions)[12]
Ethyl Ether Non-polarInsoluble (predicted based on L-threonine)[11]
Chloroform Non-polarInsoluble (predicted based on L-threonine)[11]

Causality: The high solubility in water is driven by hydrogen bonding interactions between water molecules and the carboxyl, hydroxyl, and N-methylamino groups of the molecule.[1][9] In less polar alcohols like methanol and ethanol, the solubility decreases as the non-polar alkyl chain of the solvent becomes more prominent, reducing the favorability of these interactions.[13]

Experimental Determination of Solubility: Protocols and Workflows

Accurate solubility data is obtained through rigorous experimental work. The choice of method depends on the required precision, throughput, and whether a kinetic or thermodynamic value is sought.[14][15] Thermodynamic or "equilibrium" solubility represents the true saturation point of a compound in a solvent at a given temperature and is the most reliable value for formulation development.[14][16]

General Physicochemical Characterization Workflow

A systematic approach is essential for characterizing any new or modified compound. The initial workflow involves confirming identity and purity before proceeding to measure key physical properties like solubility.

cluster_synthesis Synthesis & Purification cluster_characterization Identity & Purity Confirmation cluster_properties Physicochemical Property Determination synthesis Synthesize or Procure This compound purify Purify by Recrystallization or Chromatography synthesis->purify nmr_ms Structural Confirmation (NMR, MS) purify->nmr_ms hplc Purity Assessment (HPLC, >98%) nmr_ms->hplc sol Solubility Determination hplc->sol mp Melting Point pka pKa (Potentiometric Titration) logp LogP/LogD (Shake-Flask) start Start prep 1. Add excess this compound to known volume of solvent start->prep agitate 2. Agitate at constant T (24-48 hours) prep->agitate validate Equilibrium Reached? agitate->validate separate 3. Separate Solid/Liquid (Centrifuge or Filter) quantify 4. Quantify Concentration of Supernatant (HPLC/UV) separate->quantify calculate 5. Calculate Solubility (e.g., mg/mL) quantify->calculate end End calculate->end validate->agitate No (Continue agitation) validate->separate Yes low_ph Low pH (Acidic) Cationic Form (High Solubility) pi Isoelectric Point (pI) Zwitterionic Form (Minimum Solubility) low_ph->pi + OH⁻ pi->low_ph + H⁺ high_ph High pH (Basic) Anionic Form (High Solubility) pi->high_ph + OH⁻ high_ph->pi + H⁺

References

A Senior Application Scientist's Guide to Sourcing and Verifying N-Methyl-L-threonine for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for selecting, verifying, and handling N-Methyl-L-threonine. As a non-proteinogenic amino acid, its incorporation into peptides is a key strategy for enhancing therapeutic properties, but its efficacy is critically dependent on the quality of the starting material. This document moves beyond a simple supplier list to offer field-proven insights into ensuring the integrity of this crucial research chemical.

The Strategic Importance of this compound in Modern Drug Discovery

This compound is a derivative of the essential amino acid L-threonine, distinguished by a methyl group on the alpha-amine nitrogen. This seemingly minor modification has profound implications for peptide-based therapeutics. The incorporation of N-methylated amino acids is a well-established strategy in medicinal chemistry to bestow drug-like properties upon peptides.[1][2]

Key advantages include:

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from degradation by peptidases. This significantly increases the in-vivo half-life of the peptide therapeutic.[1]

  • Improved Membrane Permeability: N-methylation reduces the number of hydrogen bond donors, which can lead to improved passive diffusion across cellular membranes and potentially enhance oral bioavailability.[3]

  • Conformational Rigidity: The methyl group restricts rotation around the peptide backbone, locking the peptide into a more defined, bioactive conformation. This can lead to higher binding affinity and selectivity for its biological target.[1]

Given these benefits, this compound is a valuable building block in the synthesis of peptides targeting a range of diseases, including cancer, where it can contribute to more sustained inhibition of signaling pathways.[1] However, the synthetic challenges associated with incorporating sterically hindered amino acids mean that the purity and characterization of the initial building block are paramount.[2][3]

A Framework for Commercial Supplier Evaluation

Selecting a supplier for a critical reagent like this compound requires a multi-faceted evaluation process. The goal is to secure a reliable source of high-purity material with demonstrable batch-to-batch consistency. The following diagram and discussion outline the key decision points.

Supplier_Evaluation_Workflow start Define Research Needs (Scale, Purity, Application) supplier_id Identify Potential Suppliers (e.g., MCE, Sigma, SCBT) start->supplier_id doc_review Request & Review Documentation supplier_id->doc_review coa Certificate of Analysis (CoA) doc_review->coa sds Safety Data Sheet (SDS) doc_review->sds tech_data Technical Data Sheet doc_review->tech_data analytical_check Assess Analytical Rigor (NMR, HPLC, MS, Enantiomeric Purity) doc_review->analytical_check quote Compare Quote & Availability (Price, Lead Time, Stock) analytical_check->quote purchase Place Initial Order (Small/Trial Quantity) quote->purchase qc Perform In-House QC Verification purchase->qc approve Approve Supplier for Large-Scale/Critical Use qc->approve Pass fail Re-evaluate or Reject Supplier qc->fail Fail fail->supplier_id Select Alternative

Caption: A workflow for the critical evaluation of commercial chemical suppliers.

Comparative Analysis of Leading Suppliers

The following table summarizes offerings for this compound from several well-regarded suppliers in the research chemical space. This data is intended as a representative snapshot and should be verified directly with the supplier.

SupplierProduct Name / CASPurity SpecificationAnalytical Methods ProvidedNotes
MedChemExpress (MCE) This compound / 2812-28-499.70% (example batch)HPLC, ¹H NMR, COA, SDS[4]Provides comprehensive analytical data for specific batches, including spectra. Research use only.[4]
Sigma-Aldrich (Merck) This compound / 2812-28-4≥98% (TLC)TLC, Optical ActivityProvides batch-specific COAs. Purity by TLC is less precise than HPLC.
Santa Cruz Biotechnology This compound hydrochloride / 2812-28-4Not specified on main pageNone specified on main pageSold as the hydrochloride salt. Researchers should inquire for a COA with purity details.[5]
Chem-Impex International This compound hydrochloride / 2812-28-4≥ 99% (TLC)TLCAlso offers the Fmoc-protected version (Fmoc-N-methyl-L-threonine, ≥ 98% HPLC).[6][7]

Trust but Verify: A Protocol for Incoming Quality Control (QC)

A supplier's Certificate of Analysis (COA) is a critical document, but it represents their analysis on their batch. For critical applications, especially at the outset of a project or when changing suppliers, independent verification is a prudent and necessary step. The primary goals are to confirm identity and assess purity.

Step-by-Step QC Verification Protocol

This protocol outlines a standard approach to verify the identity and purity of a new batch of this compound using ¹H NMR and HPLC-MS.

1. Documentation and Sample Preparation:

  • Log the supplier, product number, lot number, and date of receipt.
  • Download and archive the supplier's COA for the specific lot number.[8]
  • Under a fume hood, carefully weigh ~2-3 mg of the compound into a tared NMR tube.
  • Add ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often a good choice for amino acids due to their high polarity.[9]
  • Cap the tube and vortex until the solid is fully dissolved.

2. ¹H NMR Spectroscopy for Identity Confirmation:

  • Acquire a proton NMR spectrum.
  • Causality: The purpose is to confirm the molecular structure. The spectrum should be consistent with the structure of this compound. Key expected signals include:
  • A singlet for the N-methyl group (~2.5-3.0 ppm).
  • Doublets and quartets corresponding to the α- and β-protons on the threonine backbone.
  • A doublet for the methyl group on the β-carbon.
  • Compare the acquired spectrum to the one provided by the supplier (if available) or to reference spectra. Look for the presence of all expected peaks and the absence of significant unidentifiable signals which could indicate impurities.[10]

3. RP-HPLC for Purity Assessment:

  • Prepare a stock solution of the compound in an appropriate solvent (e.g., water or a water/acetonitrile mixture) at a concentration of ~1 mg/mL.
  • Methodology:
  • Column: C18 reversed-phase column.
  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or TFA. Example gradient: Start at 5% B, ramp to 95% B over 10-15 minutes.
  • Detection: UV detector at ~210-220 nm and a Mass Spectrometer (MS).
  • Causality: HPLC separates the main compound from any potential impurities. The UV chromatogram will show the relative peak areas, allowing for a purity calculation (e.g., >98%). The MS detector confirms the mass of the main peak corresponds to the molecular weight of this compound (133.15 g/mol , with an [M+H]⁺ ion at m/z 134.1).[3][11]

The following diagram illustrates this self-validating workflow.

QC_Workflow receive Receive Compound & Log Lot # prep_nmr Prepare NMR Sample (~3mg in D₂O) receive->prep_nmr prep_hplc Prepare HPLC Sample (~1mg/mL in H₂O/ACN) receive->prep_hplc run_nmr Acquire ¹H NMR Spectrum prep_nmr->run_nmr analyze_nmr Analyze NMR: Confirm Structural Signals run_nmr->analyze_nmr decision Decision Point analyze_nmr->decision run_hplc Run RP-HPLC-MS prep_hplc->run_hplc analyze_hplc Analyze HPLC-MS: Assess Purity (>95%?) Confirm Mass (m/z 134.1?) run_hplc->analyze_hplc analyze_hplc->decision accept Accept Lot for Use decision->accept Data Consistent with CoA quarantine Quarantine & Contact Supplier decision->quarantine Discrepancy Found

Caption: In-house QC workflow for verifying the identity and purity of this compound.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound over time.

  • Storage: Most suppliers recommend storing the solid powder at 2-8°C or frozen at -20°C for long-term stability.[4] It should be kept in a tightly sealed container in a dry, well-ventilated place to protect it from moisture.[12][13]

  • Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area or fume hood to avoid generating dust.[12]

  • Solutions: When prepared in a solvent, stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles. For aqueous solutions, storage at -80°C for up to 6 months is often recommended.[4]

By implementing this rigorous approach to supplier selection, incoming QC, and proper handling, researchers can proceed with confidence, knowing that their experimental outcomes are built upon a foundation of high-quality, verified starting material.

References

Methodological & Application

Application Notes and Protocols for Fmoc-N-Methyl-L-threonine Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value and Synthetic Challenge of N-Methylation

The incorporation of N-methylated amino acids into peptide sequences is a cornerstone strategy in medicinal chemistry, offering a powerful tool to enhance the therapeutic potential of peptide-based drugs. N-methylation, the substitution of the amide proton with a methyl group, can profoundly alter a peptide's physicochemical properties. This modification can increase resistance to proteolytic degradation, improve membrane permeability, and constrain the peptide's conformation, which can lead to enhanced receptor binding affinity and selectivity. Among the repertoire of N-methylated building blocks, Fmoc-N-Methyl-L-threonine stands out for its potential to introduce both conformational constraint and a hydroxyl functional group for further modification.

However, the synthetic incorporation of Fmoc-N-Methyl-L-threonine via Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging. The primary obstacle is the steric hindrance imposed by the N-methyl group, which physically obstructs the approach of the activated amino acid to the growing peptide chain's N-terminus. This steric impediment significantly slows down coupling kinetics, often resulting in incomplete reactions and the formation of undesirable deletion sequences. The challenge is further amplified by the inherent steric bulk of the threonine side chain. Consequently, the choice of coupling methodology is paramount to achieving high-purity N-methylated peptides. This guide provides an in-depth analysis of coupling methods, detailed experimental protocols, and troubleshooting strategies to facilitate the successful incorporation of Fmoc-N-Methyl-L-threonine in SPPS.

The Chemistry of Hindered Couplings: Understanding the "Why"

The difficulty in coupling Fmoc-N-Methyl-L-threonine arises from a combination of electronic and steric factors. The N-methyl group not only creates a sterically congested environment around the nitrogen nucleophile but also slightly increases its basicity compared to a primary amine. While this might suggest enhanced nucleophilicity, the overwhelming steric hindrance is the dominant factor that kinetically disfavors the coupling reaction.

Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with additives like 1-hydroxybenzotriazole (HOBt), are often insufficient to drive these reactions to completion. The active esters formed by these reagents are not reactive enough to overcome the high activation energy barrier imposed by the steric clash between the incoming activated Fmoc-N-Methyl-L-threonine and the N-terminal amine of the peptide-resin. This necessitates the use of more potent activating agents that generate highly reactive intermediates capable of acylating the sterically hindered secondary amine.

G cluster_reactants Reactants cluster_outcome Potential Outcomes Peptide_Resin Peptide-Resin (N-terminal amine) Steric_Hindrance Steric Hindrance (N-methyl & β-carbon) Peptide_Resin->Steric_Hindrance Activated_AA Activated Fmoc-N-Me-Thr Activated_AA->Steric_Hindrance Incomplete_Coupling Incomplete Coupling (Deletion Sequence) Steric_Hindrance->Incomplete_Coupling Leads to Successful_Coupling Successful Coupling Potent_Reagents Potent Coupling Reagents (e.g., HATU, PyAOP) Potent_Reagents->Successful_Coupling Overcomes G start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling Reaction (2-4 hours) wash1->coupling preactivation Pre-activation: Fmoc-N-Me-Thr(tBu)-OH + HATU + DIPEA preactivation->coupling monitoring Monitoring (Bromophenol Blue Test) coupling->monitoring wash2 DMF/DCM Wash monitoring->wash2 Negative recouple Recouple or Cap monitoring->recouple Positive end End: Ready for next cycle wash2->end recouple->wash1

Application Notes and Protocols for the Solution-Phase Synthesis of Peptides with N-Methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance and Challenge of N-Methylated Peptides

N-methylation of the peptide backbone is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. By replacing an amide proton with a methyl group, N-methylation can confer increased metabolic stability against proteolytic degradation, improve membrane permeability, and modulate the peptide's conformation to favor a bioactive state.[1][2] N-Methyl-L-threonine, in particular, is a valuable building block that introduces both conformational constraint and a hydroxyl group for potential further modification.

However, the incorporation of N-methylated amino acids, especially those with additional side-chain bulk like this compound, presents significant synthetic challenges. The primary obstacle is steric hindrance, which dramatically slows down coupling reaction kinetics, leading to incomplete reactions, lower yields, and an increased risk of side reactions such as racemization.[3][4] Unlike solid-phase peptide synthesis (SPPS), where large excesses of reagents can be used and easily washed away, solution-phase synthesis (LPPS) necessitates a more precise and efficient approach to coupling and purification. This guide provides a detailed framework for the successful solution-phase synthesis of peptides containing this compound, addressing the key challenges through optimized strategies and protocols.

Strategic Considerations for Solution-Phase Synthesis

Successful solution-phase synthesis of this compound-containing peptides hinges on a careful selection of protecting groups, coupling reagents, and purification strategies.

Protecting Group Strategy: An Orthogonal Approach

A robust and orthogonal protecting group strategy is paramount to prevent side reactions and allow for the sequential formation of peptide bonds.[5]

  • α-Amino Group Protection: The N-terminus is typically protected with either a tert-butyloxycarbonyl (Boc) group or a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

    • Boc: Cleaved under moderately acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).[6]

    • Fmoc: Cleaved under mild basic conditions (e.g., piperidine in N,N-dimethylformamide (DMF)).[7] The choice between Boc and Fmoc will dictate the conditions for deprotection of the other protecting groups in the peptide.

  • C-Terminal Carboxyl Group Protection: In solution-phase synthesis, the C-terminal carboxyl group must be protected, typically as an ester, to prevent its participation in the coupling reaction.[8]

    • Methyl (OMe) or Ethyl (OEt) Esters: Simple and effective, these are typically removed by saponification with a mild base like NaOH or LiOH. However, care must be taken to avoid racemization of the C-terminal residue, especially with N-methylated amino acids.[9]

    • Benzyl (OBzl) Ester: Offers the advantage of removal via catalytic hydrogenolysis (H₂/Pd-C), which are neutral conditions that preserve other acid- or base-labile protecting groups.[10]

  • This compound Side-Chain Protection: The secondary hydroxyl group of the threonine side chain is prone to O-acylation during peptide coupling. Therefore, its protection is essential.

    • tert-Butyl (tBu) Ether: This is the most common and highly recommended protecting group for the threonine side chain. It is stable to the conditions used for Fmoc removal and catalytic hydrogenolysis but is readily cleaved by strong acids like TFA, making it orthogonal to the Fmoc/Bzl strategy.[3]

The following diagram illustrates a typical orthogonal protecting group strategy for a dipeptide containing this compound in solution-phase synthesis.

G cluster_n_term N-Terminal Amino Acid (e.g., Boc-Ala-OH) cluster_c_term C-Terminal this compound (e.g., H-N(Me)Thr(tBu)-OMe) cluster_dipeptide Protected Dipeptide cluster_deprotection Selective Deprotection Pathways N_term Boc-NH-CH(CH3)-COOH Dipeptide Boc-Ala-N(Me)Thr(tBu)-OMe N_term->Dipeptide Coupling (e.g., HATU, DIPEA) C_term H-N(CH3)-CH(CH(OH(tBu))CH3)-COOMe C_term->Dipeptide Boc_removal TFA/DCM Dipeptide->Boc_removal N-Terminal Deprotection OMe_removal LiOH/H2O Dipeptide->OMe_removal C-Terminal Deprotection tBu_removal TFA/DCM

Caption: Orthogonal protecting group strategy for solution-phase synthesis.

Coupling Reagents: Overcoming Steric Hindrance

Standard carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) may prove inefficient for coupling sterically hindered N-methylated amino acids. More potent activating agents are required to achieve high coupling yields and minimize reaction times, which in turn reduces the risk of racemization.[4]

Coupling ReagentReagent TypeTypical BaseKey Advantages & Considerations
HATU Aminium/Uronium SaltDIPEA, NMMHighly reactive, fast coupling times, and low racemization.[1][11] Excellent for hindered couplings. Guanidinylation of the free amine is a potential side reaction if used in large excess.[12]
PyBOP Phosphonium SaltDIPEA, NMMWell-established for hindered couplings with minimal risk of guanidinylation.[3]
PyAOP Phosphonium SaltDIPEA, NMMParticularly effective for coupling N-methylated amino acids to other N-methylated residues.[13]
COMU Aminium/Uronium SaltDIPEA, NMMHigh coupling efficiency comparable to HATU, with non-explosive and more soluble byproducts.[11]
DCC/HOBt Carbodiimide-Cost-effective but slower reaction rates and potential for side reactions. The byproduct, dicyclohexylurea (DCU), precipitates from the reaction, aiding in purification.[13]

DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine

Purification: The Art of Separation in Solution-Phase

Unlike SPPS, purification in solution-phase synthesis is performed after each coupling and deprotection step. The primary methods include:

  • Liquid-Liquid Extraction (LLE): This is the most common technique for purifying intermediates.[14] By carefully selecting aqueous and organic phases, unreacted reagents, coupling byproducts, and excess protected amino acids can be selectively removed. A typical workup involves sequential washes with a mild acid (e.g., 1 M HCl or 5% citric acid) to remove basic components like DIPEA, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acids and additives like HOBt, and finally a brine wash.[13]

  • Crystallization/Precipitation: If the protected peptide is a solid, it can often be purified by crystallization or precipitation from an appropriate solvent system. This is a highly effective method for achieving high purity.

  • Flash Column Chromatography: For challenging separations or when the product is an oil, flash chromatography on silica gel is a powerful purification tool.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the solution-phase synthesis of a model dipeptide, Boc-Ala-N(Me)Thr(tBu)-OMe .

Protocol 1: Coupling of Boc-Ala-OH with H-N(Me)Thr(tBu)-OMe using HATU

This protocol details the formation of the peptide bond between an N-terminally protected alanine and a C-terminally and side-chain protected this compound.

Materials:

  • Boc-L-Ala-OH

  • H-N(Me)Thr(tBu)-OMe hydrochloride

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve H-N(Me)Thr(tBu)-OMe hydrochloride (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 15 minutes at 0 °C.

  • Activation of the Carboxyl Component:

    • In a separate flask, dissolve Boc-L-Ala-OH (1.05 equivalents) and HATU (1.05 equivalents) in anhydrous DCM.

    • Cool this solution to 0 °C.

  • Coupling Reaction:

    • To the activated Boc-L-Ala-OH solution, add DIPEA (2.0 equivalents) and stir for 1-2 minutes for pre-activation.

    • Add the neutralized amine solution from step 1 to the activated carboxyl component solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The extended reaction time is to ensure complete coupling due to the steric hindrance of the N-methyl group.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1 M HCl (2 x)

      • Saturated NaHCO₃ solution (2 x)

      • Brine (1 x)

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • If necessary, the crude product can be further purified by flash column chromatography on silica gel.

G cluster_amine Amine Preparation cluster_carboxyl Carboxyl Activation cluster_coupling Coupling cluster_workup Work-up & Purification amine_prep Dissolve H-N(Me)Thr(tBu)-OMe.HCl in DCM Add DIPEA at 0°C coupling Add DIPEA for pre-activation Combine amine and activated carboxyl solutions Stir 2-4h, warming to RT amine_prep->coupling carboxyl_act Dissolve Boc-Ala-OH and HATU in DCM at 0°C carboxyl_act->coupling workup Dilute with EtOAc Liquid-Liquid Extraction (Acid, Base, Brine) Dry and concentrate coupling->workup

Caption: Workflow for the HATU-mediated coupling of Boc-Ala-OH and H-N(Me)Thr(tBu)-OMe.

Protocol 2: N-Terminal Boc Deprotection

This protocol describes the selective removal of the N-terminal Boc group to allow for further peptide chain elongation.

Materials:

  • Boc-Ala-N(Me)Thr(tBu)-OMe (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected dipeptide in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add an equal volume of TFA (e.g., a 1:1 v/v solution of TFA in DCM).

    • Stir the reaction at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up and Isolation:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.

    • Dissolve the resulting residue in a minimal amount of DCM.

    • Add cold diethyl ether dropwise with vigorous stirring to precipitate the TFA salt of the deprotected dipeptide.

    • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The product, H-Ala-N(Me)Thr(tBu)-OMe·TFA, can be used in the next coupling step after neutralization.

Protocol 3: C-Terminal Methyl Ester Saponification

This protocol outlines the cleavage of the C-terminal methyl ester to yield the free carboxylic acid.

Materials:

  • Boc-Ala-N(Me)Thr(tBu)-OMe

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • 1 M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Saponification:

    • Dissolve the protected dipeptide in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution to 0 °C.

    • Add 1 M LiOH solution (1.1 equivalents) dropwise.

    • Stir the reaction at 0 °C to room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Work-up and Isolation:

    • Remove the organic solvent (THF) under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool to 0 °C.

    • Acidify the solution to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected peptide, Boc-Ala-N(Me)Thr(tBu)-OH.

Troubleshooting and Scientific Rationale

  • Incomplete Coupling: The primary reason for incomplete coupling is steric hindrance. If TLC indicates incomplete reaction after 4 hours, consider extending the reaction time, or adding another 0.5 equivalents of the activated amino acid and coupling reagent. Using a more polar solvent like DMF can sometimes improve solubility and reaction rates.

  • Racemization: Racemization at the α-carbon of the activated amino acid is a significant risk, especially with prolonged exposure to basic conditions.[3] This is why pre-activation times should be kept short (1-2 minutes) and a less hindered base like N-methylmorpholine (NMM) can be considered as an alternative to DIPEA. Using coupling reagents with additives like HOAt (e.g., HATU) is known to suppress racemization.

  • Dehydration of Threonine: The β-hydroxyl group of threonine can undergo dehydration under strongly basic or acidic conditions.[3] Protecting the side chain with a tBu group is the most effective way to prevent this side reaction.

  • Challenges in Purification: The increased lipophilicity of N-methylated peptides can sometimes make them difficult to separate from nonpolar byproducts. If standard LLE is insufficient, flash chromatography is the recommended next step.

Conclusion

The solution-phase synthesis of peptides containing this compound, while challenging, is a highly valuable technique for producing these modified peptides, particularly for large-scale synthesis and fragment condensation. Success relies on a judicious choice of orthogonal protecting groups, the use of potent coupling reagents to overcome steric hindrance, and meticulous purification of intermediates. By understanding the underlying chemical principles and following optimized protocols, researchers can effectively incorporate this compound to create novel peptide therapeutics with enhanced pharmacological profiles.

References

protecting group strategies for N-Methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Protecting Group Strategies for N-Methyl-L-threonine

Authored by: A Senior Application Scientist

Introduction: The Unique Challenge of this compound

N-methylation of amino acids is a powerful strategy in medicinal chemistry and drug development. The substitution of an amide proton with a methyl group enhances metabolic stability against proteolytic degradation, improves cell permeability, and provides conformational constraints that can fine-tune receptor binding affinity.[1] this compound, with its secondary amine, β-hydroxyl group, and carboxylic acid, presents a significant synthetic challenge that demands a well-orchestrated and orthogonal protecting group strategy.

The incorporation of this trifunctional amino acid into a peptide sequence is complicated by several factors:

  • Steric Hindrance: The N-methyl group significantly increases steric bulk around the nitrogen atom, which can dramatically slow down peptide coupling reaction kinetics.[2] This sluggish reactivity can lead to incomplete reactions and the formation of deletion sequences.

  • Side-Chain Reactivity: The secondary hydroxyl group on the threonine side chain is nucleophilic and susceptible to undesirable side reactions, such as O-acylation during peptide coupling or dehydration (β-elimination) under basic conditions.[2]

  • Epimerization Risk: The α-carbon of this compound is prone to racemization (epimerization), particularly during slow, base-mediated activation and coupling steps required to overcome steric hindrance.[2]

Successfully navigating these challenges requires a deep understanding of protecting group chemistry, orthogonality, and reaction kinetics. This guide provides a comprehensive overview of strategic planning, detailed protocols, and troubleshooting for the effective use of this compound.

Part 1: The Principle of Orthogonal Protection

The cornerstone of a successful strategy is the principle of orthogonality. Orthogonal protecting groups are independent classes of protecting groups that can be removed by distinct chemical mechanisms in any order and in the presence of the others.[3] This allows for the selective deprotection of one functional group while the others remain masked. For this compound, this means the protecting groups for the α-amino, β-hydroxyl, and C-terminal carboxyl functions must be mutually exclusive.

The most common orthogonal schemes in peptide synthesis are the Fmoc/tBu and Boc/Bzl strategies.[3][4]

Oxazolidinone_Synthesis Fmoc_Thr Fmoc-L-threonine Paraform + Paraformaldehyde (p-TsOH cat.) Fmoc_Thr->Paraform Cyclization Oxazolidinone Oxazolidinone Intermediate Paraform->Oxazolidinone Cyclization Reduction + Reductant (e.g., Et₃SiH, TFA) Oxazolidinone->Reduction Reductive Ring Opening Fmoc_NMe_Thr Fmoc-N-Methyl-L-threonine Reduction->Fmoc_NMe_Thr Reductive Ring Opening Side_Reactions cluster_elimination β-Elimination (Dehydration) cluster_epimerization Epimerization (Racemization) Thr_Side_Chain Threonine Side Chain (-CH(OH)CH₃) Dehydroamino_Acid Dehydroamino Acid Residue (-C(=CHCH₃)-) + H₂O Thr_Side_Chain->Dehydroamino_Acid Elimination Base Base (e.g., Piperidine) Base->Thr_Side_Chain promotes Activated_AA Activated N-Me-L-Thr (α-proton is acidic) Enolate Planar Enolate Intermediate Activated_AA->Enolate Proton Abstraction Base2 Base (e.g., DIPEA) Base2->Activated_AA promotes Enolate->Activated_AA Reprotonation (retention) D_Thr N-Me-D-Thr Residue Enolate->D_Thr Reprotonation (inversion)

References

Application Notes & Protocols: A Guide to Effective Coupling Reagents for Sterically Hindered N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern peptidomimetic design and drug discovery. This modification can bestow peptides with enhanced metabolic stability, increased membrane permeability, and constrained conformations, often leading to improved therapeutic profiles.[1][2][3] However, the synthetic challenge posed by these residues is significant. The N-methyl group introduces considerable steric hindrance and reduces the nucleophilicity of the amide nitrogen, making peptide bond formation a formidable task, especially when coupling two consecutive N-methylated residues.[4] This guide provides a detailed overview of the most effective coupling reagents for these challenging substrates, offering mechanistic insights, comparative data, and robust protocols to empower researchers in this demanding area of peptide synthesis.

The Challenge of N-Methylation: Steric Hindrance and Reduced Nucleophilicity

The primary obstacle in the acylation of N-methylated amino acids is the steric bulk imposed by the methyl group on the secondary amine. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate and often leading to incomplete couplings.[4] This issue is exacerbated when coupling an N-methylated amino acid to another N-methylated residue. The consequences of incomplete coupling are severe, resulting in deletion sequences, low yields, and complex purifications.[4] Therefore, the choice of coupling reagent is paramount to the success of synthesizing N-methylated peptides.

Classes of Coupling Reagents for N-Methylated Amino Acids

To overcome the challenges of steric hindrance, a variety of potent coupling reagents have been developed. These can be broadly categorized into uronium/aminium salts and phosphonium salts, with other reagents like phosphonic anhydrides also showing utility.

Uronium/Aminium Salts

Uronium and aminium salts are among the most widely used coupling reagents in modern peptide synthesis. They react with the carboxyl group of the N-protected amino acid to form a highly reactive active ester, which is then readily attacked by the amine component.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)) : HATU is a third-generation coupling reagent and is widely regarded as one of the most effective reagents for coupling sterically hindered amino acids, including N-methylated residues.[4][5][6][7] Its high reactivity is attributed to the formation of an OAt ester, which is more reactive than the OBt esters generated by its predecessor, HBTU. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, further accelerating the coupling reaction.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)) : HCTU is another effective uronium salt that generates a more reactive 6-Cl-OBt active ester. It has been reported to have reduced rates of racemization compared to BOP and is a valuable tool for difficult couplings.[8]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)) : COMU is a newer generation uronium-type reagent that incorporates the Oxyma Pure® leaving group.[9][10] It exhibits coupling efficiencies comparable to HATU and is considered safer due to the absence of the potentially explosive HOBt or HOAt moieties.[9][11] A key advantage of COMU is that its byproducts are water-soluble, simplifying purification, especially in solution-phase synthesis.[10][11]

A potential side reaction with uronium/aminium reagents is guanidinylation , where the reagent reacts with the free N-terminal amine to form an irreversible guanidinium cap, terminating the peptide chain.[1] This can be minimized by pre-activating the carboxylic acid for a short period before adding it to the resin.[1]

Phosphonium Salts

Phosphonium salts are another class of highly effective coupling reagents that are particularly useful for hindered couplings. They are generally considered to produce cleaner reactions than uronium salts as they do not cause guanidinylation.

  • PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) : PyBOP is a widely used phosphonium salt that generates OBt active esters.[7][9] While effective for many standard couplings, for highly demanding N-methylated couplings, more reactive reagents are often preferred.[9]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)) : PyAOP is the phosphonium salt analog of HATU and is highly effective for coupling N-protected N-methyl amino acids.[7][8] It generates the more reactive OAt esters, making it a powerful tool for overcoming steric hindrance.

  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) : PyBrOP is a more reactive phosphonium salt that has been shown to be effective in difficult couplings, including those involving N-methyl amino acids.[5][9] However, its high reactivity can sometimes lead to increased racemization, so its use should be carefully considered.[9]

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)) : DEPBT is a phosphonic acid derivative that is particularly noteworthy for its remarkable resistance to racemization.[12][13][14] It forms a stable HOOBt ester intermediate that reacts efficiently with the amine component.[12] This makes DEPBT an excellent choice for coupling racemization-prone amino acids.[9][13]

Comparative Overview of Key Coupling Reagents

Reagent FamilyReagentKey FeaturesAdvantagesDisadvantages
Uronium/Aminium Salts HATUForms highly reactive OAt esters.High coupling efficiency for hindered residues.[4][5]Can cause guanidinylation.[1] Potentially explosive.[9]
HCTUForms reactive 6-Cl-OBt esters.Less allergenic than some other reagents.[8]Can cause guanidinylation.
COMUOxyma-based, forms reactive Oxyma esters.[9][10]High efficiency, safer (non-explosive), water-soluble byproducts.[9][10][11]Can cause guanidinylation.
Phosphonium Salts PyBOPForms OBt esters.Widely used, good for standard couplings.[7][9]May be less effective for highly hindered couplings.
PyAOPForms highly reactive OAt esters.[8]Excellent for hindered couplings, no guanidinylation.[8]More expensive than some alternatives.
PyBrOPHighly reactive phosphonium salt.[9]Effective for very difficult couplings.[5][9]Can lead to increased racemization.[9]
Other DEPBTForms stable HOOBt esters.[12]Excellent resistance to racemization.[12][13][14]May have slower reaction kinetics than uronium salts.

Experimental Workflows and Protocols

Successful incorporation of N-methylated amino acids hinges on optimized protocols that enhance coupling efficiency while minimizing side reactions.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical cycle for adding an N-methylated amino acid during Fmoc-based SPPS.

SPPS_Workflow Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Prepares for Coupling Wash1 DMF Wash Deprotection->Wash1 Removes Piperidine Coupling Coupling Step: 1. Fmoc-N-Me-AA-OH 2. Coupling Reagent 3. Base (e.g., DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Removes Excess Reagents Next_Step Next Deprotection or Cleavage Wash2->Next_Step Cycle Complete

Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.

Protocol 1: Coupling using HATU

HATU is a robust and highly effective reagent for coupling sterically hindered amino acids.[4][5]

Materials and Reagents:

  • Fmoc-N-methyl amino acid

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 equivalents) and HATU (4 equivalents) in DMF.[4] Add DIEA (8 equivalents).[5]

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.[4]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. For couplings involving two N-methylated residues, longer reaction times or a second coupling may be necessary.[1]

  • Monitoring: To check for reaction completion, remove a small sample of resin beads, wash them thoroughly with methanol, and perform the bromophenol blue test.[4][5] A yellow color indicates a complete reaction, while a blue or green color signifies the presence of unreacted free amine.[4]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-N-Me-AA-OH Active_Ester OAt Active Ester Fmoc_AA->Active_Ester HATU HATU HATU->Active_Ester Base DIEA Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_Amine Peptide-Resin-NHMe Resin_Amine->Peptide_Bond

Caption: Activation and coupling pathway using HATU.

Protocol 2: Coupling using COMU

COMU offers a safer and efficient alternative to HATU, with the added benefit of water-soluble byproducts.[9][10]

Materials and Reagents:

  • Fmoc-N-methyl amino acid

  • Peptide-resin with a free N-terminal amine

  • COMU

  • DIEA

  • DMF

Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):

  • Resin Preparation: Prepare the Fmoc-deprotected peptide-resin as described in Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (3 equivalents) and COMU (3 equivalents) in DMF. Add DIEA (6 equivalents).[10]

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.[10]

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 30 minutes to 1 hour. For particularly difficult couplings, a double coupling may be performed.[10]

  • Monitoring and Washing: Follow steps 6 and 7 from the HATU protocol.

Protocol 3: Coupling using DEPBT for Racemization-Prone Residues

DEPBT is the reagent of choice when there is a high risk of epimerization.[9][12][13]

Materials and Reagents:

  • Fmoc-N-methyl amino acid

  • Peptide-resin with a free N-terminal amine

  • DEPBT

  • DIEA

  • DMF

Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):

  • Resin Preparation: Prepare the Fmoc-deprotected peptide-resin as described in Protocol 1.

  • Reagent Solution: In a single vessel, combine the Fmoc-N-methyl amino acid (2-3 equivalents), DEPBT (2-3 equivalents), and DIEA (4-6 equivalents) in DMF.

  • Coupling: Immediately add the reagent solution to the resin. There is no separate pre-activation step.

  • Reaction: Allow the reaction to proceed for 2-6 hours at room temperature. The reaction progress should be monitored.

  • Monitoring and Washing: Follow steps 6 and 7 from the HATU protocol.

Troubleshooting Common Issues

  • Incomplete Coupling (Positive Bromophenol Blue Test):

    • Insufficient Reagent Potency: Switch to a more powerful coupling reagent. If using HBTU/HCTU, change to HATU or COMU. For very difficult couplings, consider PyBroP or PyAOP.[4]

    • Inadequate Reaction Time: Extend the coupling time or perform a double coupling.

    • Poor Resin Swelling: Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before the coupling step.[4]

  • Racemization/Epimerization:

    • Choice of Reagent: Use a coupling reagent known for low racemization, such as DEPBT.[12][13]

    • Base: For racemization-prone couplings, consider using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIEA.[9]

    • Temperature: Avoid elevated temperatures during coupling, unless using microwave synthesis where controlled, rapid heating can sometimes be beneficial.

  • Guanidinylation:

    • Reagent Excess: Avoid using a large excess of uronium/aminium reagents.

    • Pre-activation: A short pre-activation time (1-3 minutes) before adding the activated amino acid to the resin can minimize this side reaction.[1]

    • Switch to Phosphonium Reagents: Phosphonium reagents like PyAOP or PyBOP do not cause guanidinylation.

Conclusion

The synthesis of N-methylated peptides presents a significant, yet surmountable, challenge. A thorough understanding of the underlying principles of steric hindrance and the mechanisms of modern coupling reagents is crucial for success. Reagents such as HATU, COMU, and PyAOP provide the high reactivity needed to drive these difficult couplings to completion, while reagents like DEPBT offer an excellent solution for minimizing racemization. By selecting the appropriate reagent and optimizing the reaction conditions as outlined in this guide, researchers can confidently incorporate N-methylated amino acids into their peptide sequences, unlocking new possibilities in drug discovery and peptide science.

References

Application Notes & Protocols: Enhancing Peptide Metabolic Stability Through Site-Specific Incorporation of N-Methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The therapeutic application of peptides is frequently compromised by their inherent susceptibility to proteolytic degradation, resulting in poor pharmacokinetic profiles and short in-vivo half-lives.[1][2][3] A proven strategy to mitigate this is the N-methylation of the peptide backbone, a modification that involves substituting an amide proton with a methyl group.[3][4] This modification can significantly enhance metabolic stability, improve cell permeability, and favorably constrain the peptide's conformation.[2][5][6][7][8] This guide provides an in-depth exploration of N-Methyl-L-threonine, detailing the mechanistic basis for its stabilizing effects, comprehensive protocols for its synthesis and incorporation into peptides, and methodologies for evaluating the resulting increase in proteolytic resistance.

The Challenge of Proteolytic Degradation & The N-Methylation Solution

Peptide-based therapeutics offer high target specificity and potency, but their progression into viable clinical candidates is often thwarted by rapid enzymatic cleavage in biological matrices like plasma and the gastrointestinal tract.[1][9][10] Proteases recognize and bind to specific peptide sequences, hydrolyzing the amide bonds that form the peptide backbone.

N-methylation provides a robust solution by fundamentally altering the structure of the amide bond.[3][11] The introduction of a methyl group onto the amide nitrogen imparts several critical advantages:

  • Steric Hindrance: The N-methyl group acts as a steric shield, physically obstructing the approach of protease active sites to the scissile peptide bond.[4] This disruption of the enzyme-substrate interaction is a primary driver of enhanced stability.[4]

  • Conformational Rigidity: N-methylation restricts rotation around the peptide backbone's dihedral angles, reducing the molecule's overall flexibility.[3][6][12] This can lock the peptide into its bioactive conformation, increasing target affinity, while simultaneously preventing it from adopting conformations recognized by degradative enzymes.[6][12]

  • Disruption of Hydrogen Bonding: The replacement of the amide proton (a hydrogen bond donor) with a methyl group eliminates a key interaction point that proteases use for recognition and binding.[4][11]

This compound is a particularly valuable building block as it combines the benefits of N-methylation with the functional hydroxyl group of the threonine side chain, offering unique conformational properties and potential for further modification.[5][6]

cluster_0 Standard Peptide Bond cluster_1 N-Methylated Peptide Bond P1 Protease Active Site B1 Amide Bond (N-H) P1->B1 Binding & Cleavage S1 Peptide Backbone (Susceptible Conformation) P2 Protease Active Site SHIELD Steric Shield P2->SHIELD Access Blocked S2 Peptide Backbone (Constrained Conformation) B2 Amide Bond (N-CH3)

Caption: Mechanism of N-methylation-induced proteolytic resistance.

Synthesis of Fmoc-N-Methyl-L-threonine

The most common and efficient route for preparing N-methylated amino acids is via an oxazolidinone intermediate, which is subsequently reduced.[5][13][14] This method prevents over-methylation and generally proceeds with high yields.

Protocol 2.1: Synthesis via Oxazolidinone Intermediate

This protocol describes the synthesis of Fmoc-N-Methyl-L-threonine from its parent amino acid, Fmoc-L-threonine.

Materials:

  • Fmoc-L-threonine

  • Paraformaldehyde

  • p-Toluenesulfonic acid (p-TsOH), catalytic amount

  • Toluene

  • Dichloromethane (DCM)

  • Triethylsilane (Et3SiH)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware, including a Dean-Stark apparatus

Procedure:

  • Oxazolidinone Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap and condenser, suspend Fmoc-L-threonine (1 equiv.) and paraformaldehyde (1.5 equiv.) in toluene.

    • Add a catalytic amount of p-TsOH.

    • Heat the mixture to reflux and monitor the azeotropic removal of water. The reaction is typically complete when water no longer collects in the Dean-Stark trap (2-4 hours).

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude oxazolidinone intermediate can be used directly or purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient).

  • Reductive Ring Opening:

    • Dissolve the crude or purified oxazolidinone intermediate in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylsilane (2-3 equiv.) to the solution.

    • Slowly add trifluoroacetic acid (2-3 equiv.) dropwise. Caution: The reaction can be exothermic.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the final product, Fmoc-N-Methyl-L-threonine, by flash column chromatography to yield a pure white solid.[5]

    • Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

start Fmoc-L-threonine step1 Oxazolidinone Formation (Paraformaldehyde, p-TsOH, Toluene) start->step1 intermediate Cyclic Oxazolidinone Intermediate step1->intermediate step2 Reductive Ring Opening (Et3SiH, TFA, DCM) intermediate->step2 end Fmoc-N-Methyl-L-threonine step2->end

Caption: Simplified workflow for the synthesis of Fmoc-N-Methyl-L-threonine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Incorporating N-methylated amino acids into a growing peptide chain is more challenging than coupling standard amino acids due to the increased steric hindrance and reduced nucleophilicity of the secondary amine.[15] This requires more potent coupling reagents and potentially longer reaction times.[15][16]

Protocol 3.1: SPPS Coupling using HATU

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective coupling reagent for sterically hindered couplings.[16]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids and Fmoc-N-Methyl-L-threonine

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

Procedure (based on a 0.1 mmol scale):

  • Resin Preparation: Swell the resin in DMF for 30 minutes in the synthesis vessel. Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a 15-minute agitation. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[15]

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-N-Methyl-L-threonine (4 equiv. relative to resin loading), HATU (3.9 equiv.), and DIEA (8 equiv.) in DMF. Allow the mixture to pre-activate for 1-3 minutes.[15][16] Note: Minimizing pre-activation time reduces the risk of side reactions.[15]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the vessel at room temperature for 1-4 hours.[15] Insight: Coupling an N-methylated residue onto another N-methylated residue is particularly difficult and may require double coupling (repeating steps 3-4) or elevated temperatures.[15]

  • Monitoring the Coupling: Perform a qualitative test (e.g., bromophenol blue test) to confirm the absence of free amines, indicating a complete reaction.[16] The standard ninhydrin test does not work for secondary amines.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents.[15]

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]

  • Peptide Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC (RP-HPLC) and confirm its identity and purity via Mass Spectrometry.[4]

Evaluating Metabolic Stability: In Vitro Assays

To validate the effectiveness of this compound incorporation, it is essential to compare the metabolic stability of the modified peptide against its non-methylated parent analog. This is typically done using in vitro assays with biological matrices.[17][18]

Protocol 4.1: Peptide Stability Assay in Human Plasma

Materials:

  • Purified parent peptide and N-methylated analog (lyophilized)

  • Human plasma (heparinized or EDTA-treated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in acetonitrile)

  • Thermomixer or water bath at 37°C

  • LC-MS system for analysis

Procedure:

  • Peptide Preparation: Prepare stock solutions of both the parent and N-methylated peptides (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or PBS).

  • Assay Setup:

    • Pre-warm human plasma to 37°C.

    • Spike the plasma with the test peptide (parent or N-methylated) to a final concentration of 1-10 µM. Mix gently.

  • Time-Course Incubation:

    • Immediately withdraw an aliquot (e.g., 50 µL) for the T=0 time point and add it to a tube containing the quenching solution (e.g., 150 µL). The quenching solution stops all enzymatic activity and precipitates plasma proteins.

    • Incubate the remaining plasma-peptide mixture at 37°C.

    • Withdraw identical aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Quench each aliquot immediately as described for T=0.

  • Sample Processing:

    • Vortex all quenched samples vigorously.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS method to quantify the percentage of the remaining intact peptide at each time point.

    • Plot the natural logarithm of the percentage of remaining peptide versus time.

    • Calculate the degradation rate constant (k) from the slope of the linear regression.

    • Determine the half-life (t½) using the formula: t½ = 0.693 / k .

cluster_0 Experimental Workflow P_Design Peptide Design (Parent & N-Me Analog) P_Synth Peptide Synthesis (SPPS) P_Design->P_Synth P_Purify Purification (RP-HPLC) P_Synth->P_Purify P_Char Characterization (Mass Spectrometry) P_Purify->P_Char P_Assay In Vitro Stability Assay (Plasma, 37°C) P_Char->P_Assay P_Analysis Data Analysis (LC-MS) P_Assay->P_Analysis P_Result Half-Life (t½) Comparison P_Analysis->P_Result

Caption: Workflow for stability assessment of N-methylated peptides.

Data Presentation & Expected Outcomes

The incorporation of this compound is expected to dramatically increase the metabolic half-life of a peptide. The table below presents hypothetical but representative data from a comparative stability study.

Peptide SequenceModificationMatrixHalf-life (t½)Fold Increase in Stability
H-Gly-Lys-Thr -Phe-Trp-NH₂None (Parent Peptide)Human Plasma~15 min-
H-Gly-Lys-(N-Me)Thr -Phe-Trp-NH₂N-Methyl at ThrHuman Plasma> 18 hours> 72x
H-Ala-Thr -Val-Leu-NH₂None (Parent Peptide)Liver Microsomes~5 min-
H-Ala-(N-Me)Thr -Val-Leu-NH₂N-Methyl at ThrLiver Microsomes~150 min30x

Data Interpretation: The results clearly demonstrate that the single, site-specific incorporation of this compound can transform a metabolically labile peptide into a significantly more robust entity.[4] This enhancement in stability is a critical step in advancing peptide leads toward clinical development, potentially improving their bioavailability and therapeutic window.[1][3]

Conclusion

The strategic incorporation of this compound is a powerful and well-established method for overcoming the primary obstacle in peptide drug development: poor metabolic stability. By providing steric hindrance to proteolytic enzymes, this modification can dramatically extend the half-life of therapeutic peptides. The protocols outlined in this guide provide a comprehensive framework for the synthesis, incorporation, and evaluation of this compound-containing peptides, enabling researchers to engineer next-generation therapeutics with superior pharmacokinetic properties.

References

Application Note: Enhancing Peptide Cell Permeability Through Strategic Incorporation of N-Methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical utility is often hampered by inherent pharmacological weaknesses, most notably poor permeability across cellular membranes.[1] This limitation largely restricts their use to extracellular targets. A leading strategy in medicinal chemistry to overcome this barrier is the modification of the peptide backbone, with N-methylation—the substitution of an amide proton with a methyl group—emerging as a particularly powerful tool.[2][3]

N-methylation can profoundly alter a peptide's physicochemical properties, enhancing its stability, bioavailability, and potency.[1][4] This application note provides a comprehensive guide to leveraging N-Methyl-L-threonine, a unique N-methylated amino acid, to rationally design and synthesize peptides with enhanced cell permeability. We will explore the mechanistic underpinnings of this strategy, provide detailed protocols for synthesis and evaluation, and offer insights into data interpretation. The unique structural combination of N-methylation for permeability and the threonine side-chain's functional hydroxyl group makes this compound a versatile building block for developing next-generation peptide therapeutics.[4][5]

Part 1: The Mechanistic Basis for N-Methylation-Enhanced Permeability

Incorporating an N-methyl group into a peptide backbone is a subtle modification that yields significant functional advantages. The improvements in cell permeability are not coincidental but are grounded in fundamental physicochemical principles.

Core Physicochemical Changes
  • Increased Lipophilicity & Reduced Desolvation Penalty : The cell membrane is a lipid bilayer, a highly hydrophobic environment. For a peptide to cross it, it must first leave the aqueous extracellular space. N-methylation replaces a polar N-H group—a hydrogen bond donor—with a nonpolar N-CH₃ group. This modification reduces the number of hydrogen bonds with water molecules that must be broken, lowering the energetic penalty (desolvation energy) required for the peptide to enter the membrane.[1][6] The addition of the methyl group also inherently increases the peptide's overall lipophilicity, further favoring its partitioning into the lipid environment.[7]

  • Conformational Control and Intramolecular Hydrogen Bonding : The N-methyl group introduces steric hindrance that restricts rotation around the peptide backbone's dihedral angles.[7][8] This conformational constraint can "lock" the peptide into a more rigid, bioactive conformation that is pre-organized for receptor binding or, crucially for permeability, for membrane transit.[4] This rigidity facilitates the formation of stable intramolecular hydrogen bonds (IMHBs). By forming IMHBs, the peptide can shield its polar amide groups from the hydrophobic membrane core, essentially acting as its own solvent. This phenomenon, often called the "chameleon effect," allows the peptide to present a more hydrophobic face to the lipid bilayer, dramatically improving its ability to diffuse across.[9][10]

  • Enhanced Proteolytic Stability : A significant secondary benefit of N-methylation is the increased resistance to enzymatic degradation.[4][11] The steric bulk of the N-methyl group physically blocks the approach of proteases, which typically recognize and cleave the peptide bonds of non-methylated residues. This leads to a longer in-vivo half-life, a critical attribute for any therapeutic agent.[7]

The diagram below illustrates how N-methylation transforms a flexible, solvated peptide into a membrane-competent conformation.

G cluster_0 Aqueous Environment cluster_1 Lipid Bilayer cluster_2 Cytosol Unmodified Unmodified Peptide (Flexible, Solvated) Modified N-Methylated Peptide (Conformationally Constrained) Unmodified->Modified N-Methylation Permeable Permeable Conformation (Intramolecular H-Bonds, Hydrophobic Exterior) Unmodified->Permeable High Energy Barrier Modified->Permeable Partitioning into Membrane Uptake Intracellular Peptide Permeable->Uptake Translocation

Figure 1. Mechanism of N-methylation-enhanced cell permeability.

Part 2: Design and Synthesis of N-Methylated Peptides

The successful incorporation of this compound requires careful consideration during both the design and synthesis phases. The steric hindrance that provides its benefits also presents a challenge during peptide synthesis.[11]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual synthesis of a target peptide using Fmoc/tBu chemistry, with specific adaptations for incorporating a sterically hindered N-methylated residue.

A. Materials & Reagents

  • Resin: Rink Amide or 2-Chlorotrityl chloride (2-CTC) resin. 2-CTC resin is recommended to minimize diketopiperazine formation, a common side reaction with N-methylated peptides.[11]

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-N-methyl-L-threonine(tBu)-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Fmoc Deprotection: 20% Piperidine in DMF.

  • Coupling Reagents: See Table 1 for options. HATU is highly recommended for coupling onto the N-methylated residue.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Precipitation: Cold diethyl ether.

B. Synthesis Workflow

G start Start: Resin Swelling (DMF, 1 hr) deprot Fmoc Deprotection (20% Piperidine/DMF) start->deprot wash1 Wash (DMF, DCM) deprot->wash1 is_n_methyl Is next residue N-Methyl-L-Thr? wash1->is_n_methyl coupling Amino Acid Coupling (See Table 1 for reagents) wash2 Wash (DMF, DCM) coupling->wash2 is_n_methyl->coupling No special_coupling Special Coupling for N-Me-Thr (e.g., HATU, longer time) is_n_methyl->special_coupling Yes special_coupling->wash2 is_last Last Amino Acid? wash2->is_last is_last->deprot No final_deprot Final Fmoc Deprotection is_last->final_deprot Yes cleavage Cleavage & Deprotection (TFA Cocktail) final_deprot->cleavage purify Precipitation, Purification (HPLC), & Lyophilization cleavage->purify end_product Final Peptide purify->end_product

Figure 2. Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

C. Step-by-Step Procedure

  • Resin Preparation: Swell the resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling: Follow standard protocols for coupling the first Fmoc-amino acid to the resin.

  • Fmoc Deprotection: Remove the Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.

  • Standard Amino Acid Coupling: To couple a standard (non-methylated) amino acid, pre-activate a solution of the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HCTU, 3 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes. Add to the resin and agitate for 45-60 minutes. Wash the resin.

  • This compound Coupling:

    • To couple Fmoc-N-methyl-L-threonine(tBu)-OH: Use a high-performance coupling reagent like HATU (see Table 1). Pre-activate Fmoc-N-methyl-L-threonine(tBu)-OH (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 2-4 hours. A longer coupling time is essential to overcome steric hindrance.

    • To couple an amino acid onto an N-terminal N-methyl residue: This is the most challenging step. Use HATU as the coupling reagent and extend the coupling time to at least 4 hours, or perform a double coupling.

  • Chain Elongation: Repeat steps 3 through 5 for each amino acid in the sequence. Perform a Kaiser test after each coupling to ensure completion (note: the Kaiser test will be negative for the secondary amine of N-methylated residues).

  • Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.

Table 1: Coupling Reagent Performance for Sterically Hindered N-Methylated Amino Acids

Coupling Reagent Reagent Type Typical Coupling Time (min) Reported Coupling Efficiency (%) Notes
HATU Aminium/Uronium Salt 120 - 240 >99 Highly reactive, considered the gold standard for hindered couplings with low racemization.[6][11]
HCTU Aminium/Uronium Salt 120 - 240 98 - 99.5 Fast and efficient, but may be slightly less effective than HATU for the most difficult couplings.[6]
PyBOP Phosphonium Salt 180 - 300 98 - 99 Efficient, with no risk of guanidinylation side reactions.[6]

| DIC/HOBt | Carbodiimide | >240 | 95 - 98 | Cost-effective but has slower reaction rates and higher potential for side reactions. Not recommended for difficult couplings.[6] |

Part 3: Protocols for Evaluating Cell Permeability

To validate the effectiveness of incorporating this compound, it is essential to quantify the resulting change in cell permeability. We present two complementary protocols: a cell-based fluorescence assay for direct measurement of cellular uptake and a cell-free PAMPA assay to assess passive membrane diffusion.

Protocol 2: Cellular Uptake Quantification using a Fluorescently Labeled Peptide

This protocol uses a fluorescent label to quantify peptide uptake in a cell-based system. It combines a quantitative plate reader assay with qualitative confocal microscopy for visualization.

A. Materials

  • Parent peptide and N-methylated peptide.

  • Fluorescent dye with an amine-reactive group (e.g., 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester, TAMRA-NHS).

  • HeLa or other suitable adherent cell line.

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Lysis Buffer: 0.1 M NaOH or RIPA buffer.

  • BCA Protein Assay Kit.

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader and confocal microscope.

B. Procedure

  • Peptide Labeling: Label the N-terminus of the parent and N-methylated peptides with TAMRA-NHS according to the manufacturer's protocol. Purify the labeled peptides by HPLC to remove free dye.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Prepare solutions of the labeled parent and N-methylated peptides in serum-free medium at the desired concentration (e.g., 10 µM). Remove the old medium from the cells, wash once with PBS, and add the peptide solutions. Incubate for 4 hours at 37°C.

    • Essential Controls: Include wells with cells treated with serum-free media only (no peptide) to measure background autofluorescence.

  • Cell Wash and Lysis:

    • Aspirate the peptide solution.

    • Wash the cells three times with ice-cold PBS to remove non-internalized peptide.

    • Optional but recommended: To remove non-specifically membrane-bound peptide, perform a brief wash with 0.2 M Glycine-HCl, pH 3.0, for 1 minute, followed by two more PBS washes.[12]

    • Lyse the cells by adding 100 µL of Lysis Buffer to each well and incubating for at least 30 minutes.

  • Quantification:

    • Transfer the cell lysate to a black 96-well plate.

    • Measure the fluorescence using a microplate reader (for TAMRA, λex ≈ 555 nm / λem ≈ 580 nm).

    • In parallel, use a small aliquot of the lysate to determine the total protein concentration in each well using a BCA assay.

    • Calculate the final uptake by subtracting the background fluorescence and normalizing the fluorescence signal to the protein concentration (Relative Fluorescence Units per mg of protein).[13]

  • Confocal Microscopy (Parallel Experiment):

    • Seed cells on glass-bottom dishes.

    • Treat with labeled peptides as described above.

    • After washing, fix the cells (e.g., with 4% paraformaldehyde), stain the nuclei with DAPI, and visualize using a confocal microscope to confirm intracellular localization.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay measures a compound's ability to passively diffuse from a donor compartment, through a lipid-coated artificial membrane, to an acceptor compartment. It is a rapid, cell-free method to assess a key component of permeability.

A. Materials

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates).

  • Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).

  • PBS or other suitable buffer.

  • Parent and N-methylated peptides.

  • UV-Vis microplate reader or LC-MS for quantification.

B. Procedure

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow it to impregnate the filter for 5 minutes.

  • Prepare Donor Solutions: Dissolve the parent and N-methylated peptides in PBS to a final concentration of 200 µM. Add 200 µL of each peptide solution to separate wells of the coated donor plate.

  • Assemble and Incubate: Place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. Incubate the assembled plate sandwich at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Quantify Concentrations: After incubation, carefully separate the plates. Measure the final peptide concentration in both the donor (C_D(t)) and acceptor (C_A(t)) wells, as well as the initial donor concentration (C_D(0)), using a suitable method (e.g., UV absorbance at a specific wavelength or LC-MS for higher sensitivity).

  • Calculate Permeability Coefficient (P_e): Use the following equation to calculate the effective permeability (P_e) in cm/s.

    P_e = - (V_D * V_A / ((V_D + V_A) * Area * time)) * ln(1 - (C_A(t) * (V_D + V_A)) / (C_D(0) * V_D))

    Where V_D and V_A are the volumes in the donor and acceptor wells, respectively, and Area is the surface area of the membrane.

Part 4: Data Interpretation and Troubleshooting

A successful N-methylation strategy should yield clear, quantifiable improvements in permeability across multiple assays.

Example Data Presentation

The results should be summarized in a clear format to allow for direct comparison between the parent peptide and its N-methylated analogue.

Table 2: Comparative Permeability Data for Parent vs. N-Methylated Peptide

Peptide ID Sequence Modification Cellular Uptake (RFU/mg protein) ± SD PAMPA Permeability (P_e) (10⁻⁶ cm/s) ± SD
PEP-001 Parent Peptide 1,520 ± 180 0.5 ± 0.1

| PEP-002 | N-Methyl-L-Thr at Position 4 | 8,750 ± 650 | 4.2 ± 0.3 |

  • Interpretation: In this example, the incorporation of a single this compound residue (PEP-002) resulted in a >5-fold increase in cellular uptake as measured by the fluorescence assay and an >8-fold increase in passive diffusion in the PAMPA assay compared to the parent peptide (PEP-001). This provides strong evidence that the modification successfully enhanced cell permeability. Confocal microscopy images would serve to visually corroborate that the increased fluorescence signal for PEP-002 is from within the cell and not just membrane adhesion.

Troubleshooting Common Issues
  • Low Cellular Uptake: The position of N-methylation is critical. If it disrupts a key binding motif or fails to induce a permeable conformation, no increase will be seen. Synthesize a small library of peptides with the N-methyl group at different positions.

  • High Background in Fluorescence Assay: Incomplete removal of extracellular or membrane-bound peptide. Optimize washing steps, consider using a brief acid wash or a trypsin treatment to strip surface-bound peptides.[12]

  • Low PAMPA Permeability: The peptide may be too large or hydrophilic, even with N-methylation. Consider multiple N-methylations or combining this strategy with other permeability-enhancing modifications.

  • Peptide Insolubility: N-methylation increases lipophilicity, which can sometimes lead to aggregation and poor solubility in aqueous buffers. Test solubility in different buffer systems before conducting assays.

Conclusion

The strategic incorporation of this compound is a robust and effective method for enhancing the cell permeability of therapeutic peptides. This modification improves key physicochemical properties, including lipophilicity and conformational rigidity, while simultaneously conferring resistance to proteolytic degradation.[4][7][8] By following the detailed synthesis and evaluation protocols outlined in this guide, researchers can rationally engineer peptides with superior drug-like properties, thereby unlocking their potential to address a wide range of intracellular targets and expanding the landscape of peptide-based therapeutics.

References

N-Methyl-L-threonine in medicinal chemistry for drug design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Application of N-Methyl-L-threonine in Medicinal Chemistry for Drug Design

Authored by: A Senior Application Scientist

Abstract

The strategic modification of peptide-based therapeutics is a cornerstone of modern drug discovery, aimed at overcoming inherent limitations such as poor metabolic stability and low cell permeability. N-methylation of the peptide backbone is a minimalist, yet profound, modification that significantly enhances the pharmacokinetic and pharmacodynamic properties of these molecules.[1][2] This guide focuses on this compound, a non-canonical amino acid that uniquely combines the conformational constraints of N-methylation with the functional potential of a hydroxyl-containing side chain. We provide a comprehensive exploration of its synthesis, incorporation into peptides, and its impact on biological activity, supported by detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of this compound in Peptide Design

Peptide-based drugs often suffer from rapid degradation by proteases and poor penetration of cellular membranes.[3] N-methylation, the substitution of an amide proton with a methyl group, is a powerful strategy to mitigate these issues.[4] The incorporation of this compound (H-Thr(Me)-OH) is particularly advantageous for several reasons:

  • Enhanced Proteolytic Resistance : The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by endo- and exopeptidases, significantly prolonging the peptide's in-vivo half-life.[5][6]

  • Improved Membrane Permeability : By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, N-methylation increases the lipophilicity of the peptide backbone. This facilitates passive diffusion across the lipid bilayers of cell membranes.[6][7]

  • Conformational Rigidity : The N-methyl group restricts rotation around the Cα-N bond, reducing the conformational flexibility of the peptide.[3][5] This can "lock" the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.[5][7]

  • Unique Side-Chain Functionality : Unlike other N-methylated amino acids, this compound retains the β-hydroxyl group of threonine. This functional group can participate in key hydrogen bonding interactions with target receptors or serve as a site for further chemical modification.[5]

These combined properties make this compound a highly valuable building block for developing next-generation peptide therapeutics with superior drug-like qualities.[8]

Synthesis of the Key Building Block: Fmoc-N-Me-L-Thr(tBu)-OH

The successful incorporation of this compound into a peptide via Solid-Phase Peptide Synthesis (SPPS) requires an appropriately protected building block, typically Fmoc-N-Me-L-Thr(tBu)-OH. The oxazolidinone-based method is a robust and high-yielding approach for its synthesis.[3][9]

Protocol 2.1: Synthesis via Oxazolidinone Intermediate

This protocol describes the N-methylation of Fmoc-L-threonine through an oxazolidinone intermediate, followed by reductive ring cleavage.

Materials:

  • Fmoc-L-threonine

  • Paraformaldehyde

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis, including a Dean-Stark apparatus

Procedure:

  • Oxazolidinone Formation :

    • To a solution of Fmoc-L-threonine in toluene, add paraformaldehyde (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude Fmoc-oxazolidinone intermediate.[3]

  • Reductive Ring Cleavage :

    • Dissolve the crude oxazolidinone intermediate in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylsilane (2-3 equivalents) followed by the dropwise addition of TFA (2-3 equivalents).

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent, wash, dry, and concentrate.

  • Purification :

    • Purify the final product, Fmoc-N-Methyl-L-threonine, by flash column chromatography on silica gel.[3] The side-chain hydroxyl can be protected (e.g., with a t-butyl group) in a subsequent step if required for the SPPS strategy.

cluster_synthesis Synthesis of Fmoc-N-Me-L-Thr-OH Fmoc-L-Thr Fmoc-L-Thr Oxazolidinone Oxazolidinone Fmoc-L-Thr->Oxazolidinone Paraformaldehyde, p-TsOH, Toluene Fmoc-N-Me-L-Thr Fmoc-N-Me-L-Thr Oxazolidinone->Fmoc-N-Me-L-Thr Et3SiH, TFA, DCM

Caption: Synthesis of Fmoc-N-Methyl-L-threonine via an oxazolidinone intermediate.

Solid-Phase Peptide Synthesis (SPPS) with this compound

Incorporating Fmoc-N-Me-L-Thr-OH into a growing peptide chain presents a significant challenge: steric hindrance. The N-methyl group physically obstructs the approach of the activated carboxyl group, leading to sluggish and often incomplete coupling reactions.[10] This necessitates optimized protocols and more potent reagents.

Key Considerations for SPPS:
  • Resin Choice : For C-terminally N-methylated peptides, 2-chlorotrityl chloride resin is recommended to minimize diketopiperazine formation, a common side reaction.[10]

  • Coupling Reagents : Standard coupling reagents are often insufficient. More potent aminium/uronium or phosphonium salt-based reagents are required to overcome the steric barrier.[10][11]

  • Monitoring : The standard Kaiser test for primary amines will be negative after coupling to an N-methylated residue. The chloranil test is a suitable alternative for detecting secondary amines.[11]

Coupling ReagentReagent TypeTypical Coupling Time (min)Reported Efficiency (%)Notes
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings with low racemization.[11]
HCTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used in automated synthesis.[11]
PyBOP Phosphonium Salt30 - 6098 - 99Efficient, with no risk of guanidinylation side reactions.[11]
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective but slower with potential for side reactions.[11]
Table 1: Performance of common coupling reagents for sterically hindered amino acids.
Protocol 3.1: Manual SPPS Incorporating Fmoc-N-Me-L-Thr(tBu)-OH

This protocol outlines a manual Fmoc/tBu strategy for synthesizing a peptide containing this compound.

Materials:

  • Fmoc-protected amino acids (including Fmoc-N-Me-L-Thr(tBu)-OH)

  • Appropriate solid-phase resin (e.g., Rink Amide or 2-CTC)

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Preparation : Swell the resin in DMF in a reaction vessel for at least 1 hour.[12]

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[12]

  • Standard Amino Acid Coupling :

    • In a separate vial, pre-activate the standard Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 minutes.

    • Add the activated solution to the resin and agitate for 1-2 hours. Monitor with a Kaiser test.[12]

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc-N-Me-L-Thr(tBu)-OH Coupling (Critical Step) :

    • Pre-activate Fmoc-N-Me-L-Thr(tBu)-OH (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF.

    • Add the solution to the resin and agitate for an extended period (4-6 hours) .[12]

    • Monitor the reaction with a chloranil test. If the test is positive (incomplete coupling), drain the vessel and "double couple" by repeating the step with a fresh solution of activated amino acid.[11][12]

    • Wash the resin thoroughly.

  • Chain Elongation : Repeat steps 2 and 3 (or 4) for each amino acid in the sequence.

  • Final Cleavage and Deprotection : After the final Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours. Filter the resin, collect the filtrate, and precipitate the crude peptide in cold diethyl ether.[11]

  • Purification : Purify the crude peptide by preparative RP-HPLC.

cluster_spps SPPS Workflow for N-Methylated Peptides SwellResin 1. Resin Swelling FmocDeprotect 2. Fmoc Deprotection SwellResin->FmocDeprotect AACoupling 3. Amino Acid Coupling FmocDeprotect->AACoupling Wash 4. Wash AACoupling->Wash Use HATU/DIPEA Extend time for N-Me-Thr Double couple if needed Wash->FmocDeprotect Repeat for next cycle FinalCleavage 5. Cleavage & Deprotection Wash->FinalCleavage After final cycle Purify 6. Purification FinalCleavage->Purify cluster_analysis Analytical Workflow CrudePeptide Crude Peptide PrepHPLC Preparative RP-HPLC CrudePeptide->PrepHPLC Fractions Collect Fractions PrepHPLC->Fractions LCPurity Analytical LC-MS (Purity Check) Fractions->LCPurity PurePeptide Pure Peptide (>95%) LCPurity->PurePeptide MSMS MS/MS Sequencing PurePeptide->MSMS NMR NMR Structure PurePeptide->NMR cluster_stability Proteolytic Stability Assay Workflow Incubate Incubate Peptide with Protease at 37°C Sample Sample at Time Points Incubate->Sample Quench Quench Reaction (e.g., with TFA) Sample->Quench Analyze Analyze by RP-HPLC Quench->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate cluster_pathway Integrin-Mediated MAPK/ERK Signaling Peptide N-Me-RGD Peptide Integrin Integrin Receptor Peptide->Integrin High Affinity Binding FAK FAK Integrin->FAK Activation Grb2 Grb2/Sos FAK->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Response Cellular Response (Proliferation, Survival) ERK->Response

References

The Synthesis of N-Methyl-L-threonine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The strategic N-methylation of amino acids, particularly L-threonine, is a cornerstone technique in modern medicinal chemistry and drug development. This modification, seemingly minor, imparts significant therapeutic advantages to peptide-based drugs, including enhanced metabolic stability against proteolytic degradation, improved cell permeability, and the ability to finely tune peptide conformation for optimal receptor binding.[1] This guide provides a comprehensive overview of the primary synthetic routes to N-Methyl-L-threonine, with a focus on detailed experimental protocols, the rationale behind methodological choices, and quantitative data to inform experimental design.

Comparative Overview of Synthetic Strategies

Several methodologies have been developed for the synthesis of this compound. The selection of a specific protocol often depends on the desired scale, the need for specific protecting groups for subsequent applications like solid-phase peptide synthesis (SPPS), and available laboratory resources. The two most prominent and efficient methods are the formation and subsequent reduction of an oxazolidinone intermediate and direct reductive amination.[1][2]

Method Key Reagents Typical Yield Advantages Disadvantages
Oxazolidinone Intermediate N-protected L-threonine (e.g., Fmoc-L-threonine), paraformaldehyde, p-toluenesulfonic acid, triethylsilane (Et3SiH), trifluoroacetic acid (TFA)High (e.g., 92%)[1]High yields, stereochemical integrity is generally preserved, compatible with Fmoc and Boc protecting groups.[1][3]Multi-step process, requires purification of the intermediate.
Direct Reductive Amination (Eschweiler-Clarke) L-threonine, formaldehyde, formic acidGood to ExcellentOne-pot reaction, avoids the use of metal catalysts, cost-effective.[4][5][6]Requires excess reagents, potential for side reactions if not carefully controlled, may not be suitable for all protected amino acids.
Reductive Amination (Borohydride) L-threonine, formaldehyde, sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃)GoodMilder conditions compared to Eschweiler-Clarke, versatile.[7][8]Use of borohydride reagents requires careful handling, potential for over-alkylation if stoichiometry is not controlled.

Reaction Mechanisms and Experimental Workflows

A clear understanding of the underlying chemical transformations is crucial for troubleshooting and optimizing the synthesis of this compound.

Oxazolidinone Intermediate Pathway

This elegant two-step method first involves the acid-catalyzed condensation of an N-protected L-threonine with formaldehyde to form a cyclic oxazolidinone intermediate. This intermediate is then reductively cleaved to yield the N-methylated product. The use of protecting groups like Fmoc is common, especially when the final product is intended for peptide synthesis.[1]

Oxazolidinone_Pathway Fmoc_Thr Fmoc-L-threonine Oxazolidinone Oxazolidinone Intermediate Fmoc_Thr->Oxazolidinone Condensation (p-TSA, Toluene, Reflux) Formaldehyde Paraformaldehyde Formaldehyde->Oxazolidinone Fmoc_N_Me_Thr Fmoc-N-Methyl-L-threonine Oxazolidinone->Fmoc_N_Me_Thr Reductive Ring Opening Reducing_Agent Et3SiH, TFA Reducing_Agent->Fmoc_N_Me_Thr Eschweiler_Clarke_Mechanism L_Thr L-threonine Iminium_Ion Iminium Ion Intermediate L_Thr->Iminium_Ion Imine Formation Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion N_Me_Thr This compound Iminium_Ion->N_Me_Thr Reduction (Hydride Transfer) Formic_Acid Formic Acid Formic_Acid->N_Me_Thr

References

Application Notes & Protocols: A Technical Guide to the Use of N-Methyl-L-threonine in the Development of Protease-Resistant Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Peptide-based therapeutics offer high specificity and potency but are often hindered by their susceptibility to proteolytic degradation in vivo, leading to a short half-life and limited bioavailability. A key strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. This guide provides a comprehensive overview and detailed protocols for the incorporation of N-Methyl-L-threonine into synthetic peptides to enhance their resistance to proteases. We will explore the underlying mechanism of this increased stability, provide step-by-step instructions for solid-phase peptide synthesis (SPPS) using Fmoc-N-methyl-L-threonine, and detail the analytical methods for confirming peptide stability. This document is intended for researchers, scientists, and drug development professionals seeking to improve the pharmacokinetic profiles of therapeutic peptides.

Introduction: The Challenge of Proteolytic Instability

Native peptides are often poor drug candidates due to their rapid degradation by a wide array of proteases found in the body.[1] These enzymes, which include serine, cysteine, and threonine proteases, catalyze the hydrolysis of peptide bonds, leading to the inactivation of the therapeutic agent.[2][3] This inherent instability necessitates frequent administration at high doses, which can increase the cost of treatment and the risk of side effects.

N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a powerful strategy to address this challenge.[1][4] This modification has been shown to significantly enhance metabolic stability, improve cell membrane permeability, and in some cases, increase receptor binding affinity.[4][5][6] The introduction of an N-methyl group at a specific amino acid residue, such as L-threonine, provides steric hindrance that disrupts the recognition and binding of proteases, thereby protecting the adjacent peptide bonds from cleavage.[7]

The Mechanism of Protease Resistance via N-Methylation

Proteolytic enzymes recognize and bind to their substrate peptides through a series of non-covalent interactions, including hydrogen bonding with the peptide backbone.[7] The catalytic process involves a nucleophilic attack on the carbonyl carbon of the peptide bond.[3]

The incorporation of an N-methyl group, for instance at an L-threonine residue, confers protease resistance through two primary mechanisms:

  • Disruption of Hydrogen Bonding: The substitution of the amide proton with a methyl group eliminates a critical hydrogen bond donor site.[7] This disrupts the canonical hydrogen bonding patterns required for the stable binding of the peptide within the active site of the protease, thus reducing the enzyme's affinity for the modified peptide.

  • Steric Hindrance: The methyl group introduces steric bulk that can physically prevent the peptide from adopting the necessary conformation to fit into the enzyme's active site.[8] This steric shield protects the scissile peptide bond from nucleophilic attack by the catalytic residues of the protease.[7]

Below is a diagram illustrating the protective effect of N-methylation against proteolytic cleavage.

cluster_0 Unmodified Peptide cluster_1 N-Methylated Peptide P1 ...-NH-CHR-CO- Protease Protease Active Site P1->Protease Binding P2 NH-CH(Thr)-CO-... P2->Protease P3 ...-NH-CHR-CO- P3->Protease Impaired Binding P4 N(CH3)-CH(Thr)-CO-... P4->Protease Cleavage Peptide Bond Cleavage Protease->Cleavage Catalysis NoCleavage Steric Hindrance & No H-Bonding => Resistance Protease->NoCleavage HBond H-Bonding Recognition

Caption: Mechanism of N-methylation-induced protease resistance.

Synthesis of this compound Containing Peptides

The synthesis of N-methylated peptides is most commonly achieved using solid-phase peptide synthesis (SPPS) with Fmoc-protected N-methylated amino acid building blocks, such as Fmoc-N-methyl-L-threonine.[8][9] However, the incorporation of these modified residues presents unique challenges, primarily due to steric hindrance at the N-methylated amine, which can lead to slower and less efficient coupling reactions.[5][8]

Key Considerations for Synthesis
  • Choice of Coupling Reagents: Standard coupling reagents may be insufficient for coupling to a sterically hindered N-methylated amine. More potent activating reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often required to achieve high coupling efficiencies.[10][11]

  • Side-Chain Protection: The hydroxyl group of the threonine side chain should be protected, typically with a tert-butyl (tBu) group, to prevent side reactions such as O-acylation or dehydration.[12]

  • Monitoring Coupling Reactions: It is crucial to monitor the completion of each coupling step. The qualitative Kaiser test is not suitable for N-methylated amines; therefore, alternative tests like the chloranil test should be used.[13]

  • Potential Side Reactions: Besides incomplete coupling, other potential side reactions include racemization and diketopiperazine formation, especially when dealing with N-alkylated peptides.[8][10] The use of 2-chlorotrityl chloride resin can help minimize diketopiperazine formation.[8]

Protocol: Manual SPPS of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide incorporating Fmoc-N-Me-Thr(tBu)-OH using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-Me-Thr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using the Kaiser test.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-N-Me-Thr(tBu)-OH:

    • Pre-activate Fmoc-N-Me-Thr(tBu)-OH (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in a minimal amount of DMF. Add DIPEA (8 equivalents) to this solution.[12]

    • Add the activated mixture to the deprotected peptide-resin.

    • Allow the coupling to proceed for at least 2-4 hours, or overnight if necessary.

    • Monitor for completion using the chloranil test. If the reaction is incomplete, a second coupling may be required.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent N-methylated residues) for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% water.[14]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16]

    • Confirm the identity and purity of the final product by mass spectrometry.

Start Start: Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling_Decision N-Methylated AA? Wash1->Coupling_Decision Standard_Coupling Standard AA Coupling (e.g., HATU/DIPEA) Coupling_Decision->Standard_Coupling No NMe_Coupling N-Me-Thr Coupling (HATU/HOAt/DIPEA) Coupling_Decision->NMe_Coupling Yes Wash2 Wash (DMF, DCM) Standard_Coupling->Wash2 Wash3 Wash (DMF, DCM) NMe_Coupling->Wash3 Loop_End Final Residue? Wash2->Loop_End Wash3->Loop_End Loop_End->Fmoc_Deprotection No Final_Deprotection Final Fmoc Deprotection Loop_End->Final_Deprotection Yes Cleavage Cleavage from Resin (TFA/TIPS/H2O) Final_Deprotection->Cleavage Purification Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification End End: Characterized Peptide Purification->End

Caption: Workflow for the SPPS of this compound peptides.

Assessing Protease Resistance

To quantify the enhanced stability of N-methylated peptides, an in vitro protease degradation assay is performed. This involves incubating the peptide with a specific protease and monitoring the decrease in the concentration of the intact peptide over time using RP-HPLC or LC-MS.[11][14]

Protocol: In Vitro Protease Degradation Assay

Materials:

  • Purified N-methylated peptide and its non-methylated counterpart (control)

  • Protease of interest (e.g., trypsin, chymotrypsin)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column[15]

Procedure:

  • Peptide Solutions: Prepare stock solutions of the N-methylated and control peptides in the assay buffer at a known concentration (e.g., 1 mg/mL).

  • Protease Solution: Prepare a stock solution of the protease in the assay buffer at an appropriate concentration.

  • Assay Setup:

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Include a control sample for each peptide without the addition of the protease.

    • Incubate all samples at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

  • HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC.[17] Use a gradient elution method (e.g., a gradient of acetonitrile in water with 0.1% TFA) to separate the intact peptide from its degradation products.[14]

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining intact peptide at each time point relative to the t=0 time point.

    • Plot the percentage of remaining peptide versus time for both the N-methylated and control peptides to compare their stability.

Expected Results and Data Presentation

The results of the protease degradation assay are expected to show a significantly slower rate of degradation for the this compound-containing peptide compared to its non-methylated analog. The data can be summarized in a table for clear comparison.

Time (hours)% Remaining Unmodified Peptide% Remaining N-Methylated Peptide
0100100
16598
23095
41092
8<588
24075

Table 1: Example data from a trypsin degradation assay comparing an unmodified peptide to its N-methylated analog.

Conclusion

The incorporation of this compound is a highly effective strategy for enhancing the proteolytic resistance of therapeutic peptides. While the synthesis of N-methylated peptides requires careful optimization of coupling conditions to overcome steric hindrance, the resulting increase in stability can significantly improve the pharmacokinetic properties and overall therapeutic potential of the peptide. The protocols provided in this guide offer a robust framework for the synthesis and evaluation of N-methylated peptides, enabling researchers to develop more effective and "drug-like" peptide-based therapies.[4]

References

Application Notes and Protocols for N-Methyl-L-threonine in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Methyl-L-threonine is a non-proteinogenic amino acid that has become an invaluable tool in medicinal chemistry and receptor pharmacology. Its primary application is not as a direct ligand, but as a strategic building block in the synthesis of peptide-based ligands to enhance their therapeutic and diagnostic potential. This guide provides an in-depth exploration of the rationale, application, and methodologies for utilizing this compound in receptor binding studies. We will delve into the structural impact of N-methylation, offer detailed protocols for competitive binding assays, and discuss the interpretation of results, providing researchers with the foundational knowledge to leverage this unique amino acid in their drug discovery and development efforts.

Introduction: The Strategic Advantage of N-Methylation

The journey from a native peptide to a viable drug candidate is often hampered by inherent liabilities, including poor metabolic stability and low bioavailability.[1] N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a powerful strategy to overcome these limitations.[2] The incorporation of this compound into a peptide sequence imparts several key advantages that are critical for receptor binding studies:

  • Enhanced Proteolytic Resistance: The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from cleavage by proteases, significantly increasing the in-vivo half-life of the peptide.[1][3]

  • Improved Membrane Permeability: N-methylation increases the lipophilicity of the peptide, which can enhance its ability to cross cellular membranes and reach its target receptor.[1]

  • Conformational Rigidity: The N-methyl group restricts the rotation around the Cα-N bond of the peptide backbone.[2] This conformational constraint can "lock" the peptide into a bioactive conformation, which is the specific three-dimensional shape required for optimal binding to the target receptor. This can lead to a significant increase in both binding affinity and selectivity.[1][2]

The presence of the β-hydroxyl group from the threonine side chain, in conjunction with the N-methyl group, provides a unique combination of a polar side chain and a modified backbone, offering a sophisticated tool for fine-tuning peptide-receptor interactions.[1]

Core Application: Designing High-Affinity Peptide Ligands

The principal application of this compound in this context is its incorporation into synthetic peptides designed to interact with specific receptors. By systematically replacing a native L-threonine or another amino acid with this compound, researchers can probe the conformational requirements of the receptor's binding pocket.

A prime example is in the development of ligands for integrins, a family of transmembrane receptors crucial in cell adhesion and signaling.[1] Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are known integrin antagonists. N-methylation of these cyclic RGD peptides has been demonstrated to enhance their activity and selectivity for specific integrin subtypes, such as αvβ3.[1]

Data Presentation: Impact of N-Methylation on Receptor Binding Affinity

The following table illustrates a hypothetical, yet representative, example of how the incorporation of this compound can impact the binding affinity of an RGD peptide for the αvβ3 integrin receptor.

CompoundSequenceModificationReceptor TargetBinding Affinity (IC₅₀, nM)
Peptide Acyclo(RGDfV)Noneαvβ3 Integrin150
Peptide Bcyclo(RGDf-[N-Me-Thr])This compound substitutionαvβ3 Integrin15

Note: The data presented above is illustrative and intended to demonstrate the potential impact of N-methylation. Actual values would be determined experimentally.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a competitive radioligand binding assay, a common method to determine the binding affinity of a novel, unlabeled peptide (the "competitor," e.g., Peptide B from the table above) for a specific receptor.

General Workflow for a Competitive Binding Assay

The workflow is designed to measure the ability of the N-methylated test peptide to displace a known radiolabeled ligand from its receptor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare cell membranes or purified receptors A1 Incubate receptor with radioligand and varying concentrations of N-methylated peptide P1->A1 P2 Synthesize and purify N-methylated peptide P2->A1 P3 Prepare radiolabeled ligand and assay buffer P3->A1 A2 Separate bound from free radioligand via filtration A1->A2 A3 Quantify bound radioactivity using a scintillation counter A2->A3 D1 Plot bound radioactivity vs. log[competitor] A3->D1 D2 Fit data to a sigmoidal dose-response curve D1->D2 D3 Calculate IC₅₀ and Ki values D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of an this compound-containing peptide for a target receptor.

Materials:

  • Receptor Source: Cell membranes or purified protein expressing the target receptor (e.g., αvβ3 integrin).

  • Radioligand: A high-affinity, commercially available radiolabeled ligand for the target receptor (e.g., [³H]-c(RGDfV)).

  • Competitor: The unlabeled this compound-containing peptide.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter.

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the this compound competitor peptide in assay buffer. A typical concentration range would span from 10⁻¹² M to 10⁻⁵ M.

    • Dilute the receptor preparation in assay buffer to a concentration that provides an adequate signal-to-noise ratio.

    • Dilute the radioligand in assay buffer to a final concentration at or below its Kd value.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Receptor + Radioligand + Assay Buffer.

      • Non-specific Binding (NSB): Receptor + Radioligand + a high concentration of a known unlabeled ligand (or the competitor itself at >100x its expected Ki).

      • Competitor Wells: Receptor + Radioligand + each concentration of the this compound peptide.

  • Incubation:

    • Initiate the binding reaction by adding the receptor preparation to the wells.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Impact on Downstream Signaling Pathways

The enhanced binding affinity and selectivity achieved through the incorporation of this compound can lead to more potent and specific modulation of downstream signaling pathways. For instance, a highly affine N-methylated RGD peptide binding to an integrin receptor could more effectively modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[1] Similarly, a peptide therapeutic targeting a receptor tyrosine kinase could lead to a more sustained inhibition of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2]

G Ligand N-Methylated Peptide Ligand Receptor Integrin Receptor (e.g., αvβ3) Ligand->Receptor Binds FAK FAK Receptor->FAK Activates Src Src FAK->Src Grb2 Grb2 Src->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Response Gene Expression (Proliferation, Survival) Nucleus->Response Regulates

Caption: Modulation of the Integrin-Mediated MAPK/ERK Signaling Pathway.

Conclusion

This compound is a powerful tool for chemical biologists and drug discovery professionals. Its incorporation into peptide ligands provides a strategic method to enhance proteolytic stability and, most importantly, to enforce a bioactive conformation that can dramatically improve receptor binding affinity and selectivity. The protocols and principles outlined in this guide serve as a foundational resource for researchers seeking to leverage the unique properties of this compound in their pursuit of novel therapeutics and a deeper understanding of receptor-ligand interactions.[1]

References

metabolic stability assay for peptides containing N-Methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Metabolic Stability Assay for Peptides Containing N-Methyl-L-threonine

Audience: Researchers, scientists, and drug development professionals.

A Practical Guide to Assessing the Metabolic Stability of Peptides Containing this compound

Introduction

Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by proteases in the body, leading to a short in vivo half-life. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids designed to enhance metabolic stability.[1] this compound is one such modification, where the amide proton of the peptide backbone is replaced by a methyl group.[2][3] This substitution provides steric hindrance, shielding the adjacent peptide bond from enzymatic cleavage by proteases.[2]

This application note provides a comprehensive guide for researchers on how to design and execute robust in vitro metabolic stability assays for peptides containing this compound. We will delve into the core principles of why N-methylation works, provide detailed, step-by-step protocols for Human Liver Microsomal (HLM) and Plasma Stability assays, and offer guidance on data analysis and interpretation. The goal is to equip scientists with the necessary tools to accurately evaluate the stability of these modified peptides, a critical step in the drug discovery and development process.[4][5]

Core Principles: The Impact of N-Methylation on Peptide Stability

The primary advantage of incorporating this compound is the significant increase in resistance to proteolytic degradation.[2]

  • Mechanism of Protection: Proteases recognize and bind to specific amino acid sequences, catalyzing the hydrolysis of peptide bonds. The N-methyl group on the threonine residue sterically obstructs the active site of these enzymes, preventing efficient binding and subsequent cleavage.[2] This modification is particularly effective against common endo- and exopeptidases found in the liver and bloodstream.[2]

  • Conformational Rigidity: N-methylation restricts the rotation around the peptide backbone, leading to a more constrained and rigid structure.[3][6] This can pre-organize the peptide into its bioactive conformation, potentially increasing its binding affinity for its therapeutic target, while also making it a poorer substrate for degradative enzymes.

  • Physicochemical Properties: The addition of a methyl group increases the lipophilicity of the peptide. This can influence important pharmacokinetic properties such as cell membrane permeability and plasma protein binding.[3]

Understanding these principles is crucial for designing appropriate experiments and correctly interpreting the resulting stability data.

Experimental Design & Key Assays

A comprehensive assessment of metabolic stability for an N-methylated peptide requires evaluating its susceptibility to both enzymatic degradation in the liver (metabolism) and in circulation (proteolysis). The two most fundamental in vitro assays for this purpose are the Human Liver Microsomal (HLM) stability assay and the plasma stability assay.

dot

Caption: Overall experimental workflow for assessing peptide stability.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay evaluates the susceptibility of the peptide to metabolism by Phase I enzymes, primarily the Cytochrome P450 (CYP) family, which are highly concentrated in liver microsomes.[7][8]

Principle: The test peptide is incubated with pooled human liver microsomes in the presence of the necessary cofactor, NADPH.[7][9] The reaction is stopped at various time points, and the amount of remaining parent peptide is quantified by LC-MS/MS.[10][11]

Materials & Reagents

Reagent/MaterialSpecificationVendor (Example)
Test Peptide>95% purity, stock in DMSO or ACNIn-house or custom synthesis
Pooled Human Liver Microsomes20 mg/mLCorning, Sekisui XenoTech
NADPH Regenerating SystemSolution A (NADP+, G6P), Solution B (G6PDH)Corning or equivalent
Potassium Phosphate Buffer100 mM, pH 7.4Sigma-Aldrich
Acetonitrile (ACN)LC-MS Grade, with 0.1% Formic AcidFisher Scientific
Internal Standard (IS)Structurally similar, stable compoundSigma-Aldrich
96-well incubation platePolypropylene, low-bindingEppendorf
96-well collection platePolypropyleneWaters
Control CompoundsVerapamil (High CL), Warfarin (Low CL)Sigma-Aldrich
Step-by-Step Protocol
  • Prepare Master Mix:

    • Thaw human liver microsomes on ice.

    • On the day of the experiment, prepare the incubation buffer master mix. For each 1 mL of 100 mM Phosphate Buffer (pH 7.4), add the required volumes of NADPH regenerating system solutions A and B as per the manufacturer's protocol.

    • Dilute the HLM stock to a working concentration of 1 mg/mL in the master mix. Keep this on ice.

  • Prepare Compound Plate:

    • Serially dilute the test peptide and control compounds in acetonitrile to an intermediate concentration (e.g., 100 µM).

    • In the 96-well incubation plate, add 1 µL of the intermediate compound solution to the appropriate wells. The final incubation concentration will be 1 µM in a 100 µL final volume.

  • Initiate the Reaction:

    • Scientist's Note: Pre-warm the HLM master mix and the compound plate at 37°C for 5-10 minutes to ensure the reaction starts at the correct temperature.

    • To start the reaction, add 99 µL of the pre-warmed HLM master mix to each well of the compound plate. Mix gently by pipetting. This is your T=0 time point for quenching (see next step).

  • Time-Point Sampling & Quenching:

    • At each designated time point (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot (e.g., 25 µL) of the incubation mixture to a collection plate.

    • Immediately quench the reaction by adding 3 volumes (75 µL) of ice-cold acetonitrile containing the internal standard to each well of the collection plate.

    • Rationale: The cold ACN serves two purposes: it precipitates the microsomal proteins, thereby stopping all enzymatic activity, and the internal standard allows for accurate quantification by correcting for sample loss and instrument variability during LC-MS/MS analysis.

  • Sample Processing:

    • Seal the collection plate and vortex for 2 minutes.

    • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Self-Validating Controls:

    • Negative Control (-NADPH): For one set of time points, use a master mix prepared without the NADPH regenerating system.[12] This control is crucial to confirm that degradation is enzyme- and cofactor-dependent and not due to chemical instability.[13]

    • Positive Controls: Run known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds in parallel to ensure the microsomal lot is active and the assay is performing as expected.

Protocol 2: Plasma Stability Assay

This assay assesses the peptide's stability against proteases present in blood plasma.[14] It is a critical indicator of how long the peptide might survive in circulation.

Principle: The test peptide is incubated in plasma from the desired species (e.g., human, rat) at 37°C. Aliquots are taken at various time points, proteins are precipitated, and the remaining peptide is quantified by LC-MS/MS.[15]

Materials & Reagents

Reagent/MaterialSpecificationVendor (Example)
Test Peptide>95% purity, stock in DMSO or ACNIn-house or custom synthesis
Pooled Human PlasmaK2-EDTA as anticoagulantBioIVT, Seralab
Acetonitrile (ACN)LC-MS Grade, with 0.1% Formic AcidFisher Scientific
Internal Standard (IS)Stable-isotope labeled version of the peptide is idealIn-house or custom synthesis
Control PeptideA known labile peptideBachem
Step-by-Step Protocol
  • Prepare Peptide Solution:

    • Dilute the test peptide stock solution to a working concentration (e.g., 100 µM) in a suitable solvent (e.g., 50:50 ACN:Water).

  • Initiate the Reaction:

    • Thaw pooled human plasma in a 37°C water bath.

    • In a microcentrifuge tube, add 495 µL of the pre-warmed plasma.

    • To start the reaction, add 5 µL of the peptide working solution to the plasma, for a final concentration of 1 µM. Vortex gently. This is your T=0 time point.

  • Time-Point Sampling & Quenching:

    • Immediately after adding the peptide (T=0), and at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), remove a 50 µL aliquot of the plasma-peptide mixture.

    • Quench the reaction by adding the aliquot to a tube containing 150 µL of ice-cold acetonitrile with the internal standard.

    • Scientist's Note: The choice of anticoagulant is important. EDTA inhibits metalloproteases, while heparin primarily inhibits serine proteases like thrombin.[16][17] K2-EDTA plasma is a common starting point, but the choice may be refined based on the suspected class of degrading proteases. Generally, peptides are degraded faster in serum than in plasma.[16][17]

  • Sample Processing:

    • Vortex the quenched samples vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to LC-MS vials or a 96-well plate for analysis.

  • Self-Validating Controls:

    • T=0 Control: The T=0 sample represents 100% of the peptide at the start and is used for normalization.

    • Heat-Inactivated Plasma: Prepare a control by heating an aliquot of plasma at 60°C for 30 minutes to denature proteases. Incubate the peptide in this plasma. Minimal degradation should be observed, confirming that disappearance is due to enzymatic activity.

    • Positive Control: A peptide known to be rapidly degraded in plasma should be run in parallel to confirm the proteolytic activity of the plasma lot.

Data Analysis & Interpretation

The goal of data analysis is to determine the rate of disappearance of the parent peptide.[4]

  • LC-MS/MS Quantification:

    • Develop a sensitive and specific LC-MS/MS method for the N-methylated peptide and the internal standard. Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.[18]

    • Generate a peak area ratio for each sample: Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard).

  • Calculate Percent Remaining:

    • For each time point, calculate the percentage of the parent peptide remaining relative to the T=0 sample.

    • % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at T=0) * 100

  • Determine In Vitro Half-Life (t½):

    • Plot the natural logarithm (ln) of the % Remaining versus time.

    • The slope of the linear regression line of this plot is equal to the elimination rate constant (-k).

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • For the HLM assay, the in vitro intrinsic clearance can be calculated to predict hepatic clearance.[8][10]

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein in incubation)

dot

Caption: Workflow for data analysis and parameter calculation.

Sample Data Presentation

Time (min)% Peptide A Remaining (HLM)% Peptide B Remaining (Plasma)
0100100
595.2-
1581.598.1
3065.196.5
6042.392.8
120-85.4

Calculated Parameters

PeptideAssayt½ (min)CLint (µL/min/mg)Stability Classification
Peptide AHLM858.2Moderately Stable
Peptide BPlasma> 240N/AHighly Stable
VerapamilHLM< 15> 46.2Low Stability
WarfarinHLM> 120< 5.8High Stability
Troubleshooting & Advanced Considerations
  • Low Recovery at T=0: This can indicate non-specific binding of the peptide to the plasticware or instability in the assay buffer. Using low-binding plates and including organic solvent in the initial sample dilution can help mitigate this.

  • High Variability: Ensure accurate and consistent pipetting, especially during the quenching step. Thorough mixing after quenching is critical for reproducible protein precipitation.

  • Analytical Challenges: N-methylated peptides can sometimes pose challenges for LC-MS/MS analysis, such as poor fragmentation or chromatographic peak tailing.[19][20] Method development should focus on optimizing mobile phase modifiers and collision energy. Using a stable isotope-labeled internal standard is the gold standard and can correct for many analytical issues.[21]

  • Metabolite Identification (MetID): For peptides showing degradation in HLM, follow-up studies using high-resolution mass spectrometry can identify the specific sites of metabolic modification (e.g., oxidation), providing crucial information for further peptide optimization. Regulatory agencies encourage identifying metabolic profiles as early as possible.[22][23]

Conclusion

The incorporation of this compound is a proven strategy for enhancing the metabolic stability of therapeutic peptides. However, this enhancement must be quantitatively verified. The Human Liver Microsome and Plasma Stability assays are essential in vitro tools that provide a robust framework for this evaluation. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can generate reliable and reproducible data to assess the stability of their modified peptide candidates. This information is critical for making informed decisions, guiding structure-activity relationship (SAR) studies, and selecting promising candidates for further preclinical and clinical development.[24]

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification of N-Methyl-L-threonine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of synthetic peptides containing N-Methyl-L-threonine. The incorporation of N-methylated amino acids is a key strategy for improving the pharmacokinetic properties of peptide therapeutics, but it introduces distinct hurdles in synthesis and purification that require specialized approaches.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and common queries related to the purification of this compound-containing peptides.

Q1: What are the primary challenges in purifying peptides containing this compound?

The core challenges stem from the structural and chemical changes introduced by the N-methyl group:

  • Increased Hydrophobicity: The addition of a methyl group to the amide nitrogen increases the overall hydrophobicity of the peptide.[3] This leads to stronger retention on standard C18 reversed-phase high-performance liquid chromatography (RP-HPLC) columns, which can cause co-elution with other hydrophobic impurities and requires adjustment of elution gradients.[3]

  • Steric Hindrance Effects from Synthesis: The N-methyl group creates significant steric hindrance during solid-phase peptide synthesis (SPPS).[4] This can lead to incomplete coupling reactions, resulting in a higher prevalence of difficult-to-separate, closely related impurities such as deletion sequences.[4]

  • Conformational Isomerism: The N-methylated amide bond can exist as both cis and trans isomers. The interconversion between these conformers can be slow on the HPLC timescale, often resulting in broadened, split, or shouldered peaks, which complicates purity assessment and reduces purification efficiency.[1]

  • Synthesis-Related Side Products: During synthesis, this compound residues are susceptible to side reactions like dehydration (β-elimination), leading to a mass loss of 18 Da, and epimerization at the α-carbon.[4] These byproducts often have chromatographic properties very similar to the target peptide, making separation difficult.

Q2: Why does my HPLC chromatogram show a broad or split peak for my purified N-methylated peptide?

This is a classic hallmark of slow conformational isomerization. The energy barrier for rotation around the N-methylated amide bond is higher than for a standard secondary amide bond. As a result, both cis and trans conformers can be present in solution at room temperature and may separate slightly differently on the HPLC column, leading to peak broadening or the appearance of multiple peaks for a single, pure compound.[1]

Q3: Are there specific impurities I should look for in my mass spectrometry data?

Yes. Beyond the expected deletion sequences from incomplete couplings, you should specifically look for masses corresponding to:

  • [M-18] : This corresponds to the loss of water via β-elimination of the threonine side-chain hydroxyl group, forming a dehydroamino acid residue. This is a common side reaction under basic conditions used during synthesis.[4]

  • [M] Diastereomers : Epimerization at the α-carbon can occur during slow, base-mediated coupling steps.[4] While these impurities have the same mass as the target peptide, they may appear as a closely eluting peak or a shoulder on the main peak in the HPLC chromatogram.

  • Adducts : Depending on the synthesis and cleavage conditions, you might observe adducts with scavengers or byproducts from protecting groups.

Q4: Is a standard C18 column the best choice for these peptides?

A C18 column is the workhorse for peptide purification and is the recommended starting point.[5] However, due to the increased hydrophobicity conferred by N-methylation, very hydrophobic peptides may be too strongly retained on a C18 column, leading to poor peak shape and low recovery. In such cases, a less retentive stationary phase, such as C8 or C4, can be beneficial.[3][6]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common purification issues.

Issue 1: Poor Peak Shape (Broadening, Splitting, or Tailing)

This is the most frequent issue when purifying N-methylated peptides. The primary cause is the slow interconversion of cis/trans amide bond isomers.

G start Start: Broad or Split Peak Observed temp Increase Column Temperature (e.g., 40-60°C) start->temp check_shape Peak Shape Improved? temp->check_shape gradient Optimize Gradient: Decrease Slope (e.g., 0.5%/min) check_shape->gradient No / Partially end_good End: Problem Resolved check_shape->end_good  Yes solvent Consider Alternative Organic Modifier (e.g., Isopropanol) gradient->solvent end_bad End: Further Investigation Needed (Consider alternative chromatography) solvent->end_bad

Caption: Troubleshooting workflow for poor peak shape.

  • Initial Assessment: Perform an initial analytical run at ambient temperature (e.g., 25-30°C) to establish a baseline chromatogram.

  • Temperature Increase: Increase the column temperature using a column oven to 40°C, 50°C, and 60°C. Allow the system to equilibrate at each new temperature for at least 10-15 minutes before injection.

  • Analysis: Inject the sample at each elevated temperature. Increased temperature accelerates the cis/trans interconversion rate, often causing broadened or split peaks to coalesce into a single, sharper peak.[1][7]

  • Optimization: Determine the optimal temperature that provides the best peak shape without compromising peptide stability. Be aware that higher temperatures will generally reduce retention times.[7]

Issue 2: Poor Resolution of Target Peptide from Impurities

This often occurs when synthetic side products (e.g., deletion sequences, diastereomers) have hydrophobicities very similar to the target peptide.

StrategyPrinciple of ActionRecommended Protocol
Shallow Gradient Increases the difference in elution time between closely related species by lowering the rate of change in mobile phase strength.Decrease the gradient slope from a standard 1.0% B/min to 0.5% B/min or even 0.25% B/min over the elution window of the target peptide.[3]
Alternative Stationary Phase Changes the nature of the hydrophobic interaction. A less retentive phase (C8 or C4) can sometimes provide better selectivity for highly hydrophobic peptides.[8]If the peptide is strongly retained on C18, switch to a C8 or C4 column of the same particle and pore size. Re-optimize the gradient, as retention times will be significantly shorter.
Alternative Ion-Pairing Reagent Alters the overall charge and hydrophobicity of the peptide-reagent complex, which can change elution order and selectivity.For LC-MS applications where TFA causes ion suppression, 0.1% formic acid can be used, though it may result in broader peaks.[3] For challenging separations, stronger ion-pairing agents like heptafluorobutyric acid (HFBA) can be tested, but they are less volatile and may be difficult to remove.[9]
Mobile Phase pH Adjustment Modifies the ionization state of acidic or basic side chains (e.g., Asp, Glu, Lys, Arg, His), altering the peptide's overall polarity and interaction with the stationary phase.If the peptide is stable at higher pH, consider using a buffer system like ammonium bicarbonate or ammonium formate at a pH away from the peptide's isoelectric point (pI) to improve resolution. This is an advanced technique and requires a pH-stable column.[10]
Issue 3: Low Recovery of the Peptide

Low recovery is typically caused by poor solubility of the crude peptide or irreversible adsorption to the HPLC column. N-methylated peptides can be prone to aggregation, especially if they are highly hydrophobic.

G start Start: Low Peptide Recovery solubility Improve Sample Solubility: - Use DMSO/DMF for initial dissolution - Sonicate sample - Filter before injection start->solubility check_recovery1 Recovery Improved? solubility->check_recovery1 column Change Column Chemistry: Switch from C18 to C8 or C4 to reduce strong binding check_recovery1->column No end_good End: Problem Resolved check_recovery1->end_good  Yes check_recovery2 Recovery Improved? column->check_recovery2 check_recovery2->end_good  Yes end_bad End: Consider Alternative Purification (e.g., Ion Exchange) check_recovery2->end_bad No

Caption: Troubleshooting workflow for low peptide recovery.

  • Solubility Testing: Before a preparative run, test the solubility of a small amount of crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If it is not fully soluble, proceed to the next step.

  • Use of Stronger Solvents: Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Sonicate briefly to break up aggregates.

  • Dilution: Once dissolved, dilute the sample with the initial mobile phase. The final concentration of the strong solvent should be kept as low as possible to avoid distorting the peak shape upon injection.

  • Filtration: Always filter the sample through a 0.22 or 0.45 µm syringe filter immediately before injection to remove any particulate matter that could clog the column.[6]

  • Column Change (If Necessary): If recovery remains low despite improved solubility, the peptide may be irreversibly binding to the column. Switch to a less hydrophobic column (C8 or C4) to mitigate this issue.[6]

Part 3: Key Experimental Protocols

Protocol 1: General RP-HPLC Purification of an this compound Peptide

This protocol provides a robust starting point for purification.

  • System: Preparative or Semi-Preparative HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 5-10 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of DMSO or DMF, then dilute with Mobile Phase A to a suitable injection concentration (e.g., 10-20 mg/mL). Filter the sample.[3]

  • Procedure:

    • Equilibration: Equilibrate the column with 95% A / 5% B for at least 3-5 column volumes.

    • Injection: Inject the prepared sample onto the column.

    • Gradient Elution: Run a linear gradient. A typical starting gradient is 5% to 65% B over 60 minutes. Adjust the gradient range and slope based on analytical test runs. For resolving difficult impurities, a shallower gradient (e.g., 0.5% B/min) is recommended.[3]

    • Detection: Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[1]

    • Fraction Collection: Collect fractions across the peak(s) of interest.

    • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

    • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final peptide powder.[2]

References

optimizing HPLC purification of N-Methyl-L-threonine-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the HPLC purification of N-Methyl-L-threonine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the unique challenges presented by this peptide modification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles behind them to empower your purification strategies.

The incorporation of N-methylated amino acids like this compound is a powerful strategy in medicinal chemistry to enhance peptide stability, cell permeability, and potency.[1][2][3][4] However, this modification introduces significant complexities to the purification process, primarily due to increased hydrophobicity and the potential for cis/trans isomerism around the N-methylated amide bond.[2] This guide will address these challenges in a comprehensive question-and-answer format, supplemented with detailed protocols and visual aids.

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC purification of this compound-containing peptides.

Problem: Poor Peak Shape (Tailing or Fronting)

Question: Why does my this compound peptide exhibit significant peak tailing in RP-HPLC?

Answer:

Peak tailing is a common issue in peptide purification and can arise from several factors, often exacerbated by the unique properties of N-methylated residues.[5][6][7][8] The primary causes include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based stationary phases can interact with basic residues in your peptide, leading to peak tailing.[6][7] N-methylated peptides can still contain other basic amino acids (e.g., Lys, Arg, His) that are prone to these interactions.

  • Mobile Phase pH Effects: If the pH of your mobile phase is close to the pKa of any ionizable groups in your peptide, it can lead to a mixed population of charged and neutral species, resulting in asymmetrical peaks.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[9][10]

  • Extra-Column Effects: Excessive dead volume in your HPLC system, for instance from long or wide-bore tubing, can cause peak dispersion and tailing.[7][9]

Solutions:

  • Optimize the Mobile Phase:

    • Use an Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard choice for peptide purification.[11][12] TFA serves two main purposes: it acidifies the mobile phase to ensure consistent protonation of the peptide and it acts as an ion-pairing agent, masking the positive charges on the peptide and minimizing interactions with silanol groups.[12][13]

    • For Mass Spectrometry (MS) Compatibility: If you are using an MS detector, TFA can cause ion suppression. In such cases, 0.1% formic acid is a common alternative, though it may result in broader peaks.[10][14][15][16] Difluoroacetic acid (DFA) can offer a compromise, providing better peak shape than formic acid and less ion suppression than TFA.

  • Select the Right Column:

    • High-Purity, End-Capped Columns: Modern, high-purity silica columns with extensive end-capping (reacting residual silanols with a small silane agent) significantly reduce silanol interactions.

    • Hybrid Particle Columns: Columns with hybrid silica-organic particles, such as bridged-ethyl hybrid (BEH) or charged surface hybrid (CSH) technologies, offer excellent peak shape for peptides, even at low TFA concentrations, and are stable over a wider pH range.[14][17]

  • Optimize Injection and Gradient:

    • Reduce Sample Load: If you suspect column overload, try injecting a smaller amount of your peptide.[9][10]

    • Ensure Proper Sample Dissolution: Highly hydrophobic N-methylated peptides may aggregate. Dissolving the crude peptide in a stronger solvent like DMSO or DMF before diluting with the initial mobile phase can prevent this.[10][18]

Problem: Poor Resolution and Co-elution

Question: How can I improve the separation of my this compound peptide from closely eluting impurities, such as diastereomers or deletion sequences?

Answer:

Achieving baseline resolution for closely related peptide species requires careful method development. The increased hydrophobicity from N-methylation can cause your target peptide to co-elute with other hydrophobic impurities.[18] Here are several strategies to enhance resolution:

  • Gradient Optimization: A shallow gradient is often key to separating complex peptide mixtures.[10][12] By slowing down the rate of increase of the organic mobile phase, you provide more time for the peptides to interact with the stationary phase, which can significantly improve resolution.[13]

  • Change the Organic Modifier: Acetonitrile is the most common organic modifier for peptide separations. However, switching to methanol or isopropanol can alter the selectivity of your separation due to different interactions with the peptide and stationary phase.

  • Adjusting Temperature: Temperature can have a significant impact on peptide separations.[19] Increasing the temperature can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[19] More importantly, it can alter the selectivity of the separation, sometimes even reversing the elution order of closely related peptides.[20][21] It is often beneficial to screen a range of temperatures (e.g., 30°C to 65°C) to find the optimal condition.[13][22]

  • Varying the Ion-Pairing Agent: The choice of ion-pairing agent can dramatically affect selectivity.[23] More hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) will increase the retention of your peptide and can alter the elution profile of impurities.[23][24] The hydrophobicity of common anionic ion-pairing agents increases in the order: Formic Acid < TFA < Pentafluoropropionic Acid (PFPA) < HFBA.[25]

  • Explore Different Stationary Phases: If optimizing mobile phase conditions is insufficient, consider a different column chemistry. While C18 is the workhorse for peptide separations, a less retentive C8 or a more polar-endcapped phase might provide the selectivity needed. For very hydrophobic peptides, a C4 or diphenyl column could be beneficial.[18]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase and gradient for an unknown this compound-containing peptide?

A1: A robust starting point for method development is:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[11][12]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[11][12]

  • Column: A high-purity, end-capped C18 column (e.g., 3.5 µm particle size, 130 Å pore size).[1]

  • Initial Gradient: A linear gradient from 5% to 65% B over 30 minutes at a flow rate of 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).[1] This broad gradient will help you determine the approximate elution time of your peptide, which you can then use to develop a more focused, shallower gradient for better resolution.[17]

Q2: How does N-methylation specifically impact the choice of the stationary phase?

A2: The primary impact of N-methylation is an increase in the peptide's hydrophobicity.[18] This means that an N-methylated peptide will be retained more strongly on a reversed-phase column compared to its non-methylated counterpart. For peptides that are already quite hydrophobic, the addition of an N-methyl group might lead to very long retention times or even irreversible binding to a standard C18 column. In such cases, a less hydrophobic stationary phase, such as C8, C4, or a phenyl-hexyl column, may be more appropriate to achieve reasonable retention times and good peak shapes.[17][18]

Q3: Can N-methylation lead to multiple peaks for a single peptide?

A3: Yes. The N-methylated amide bond can exist as either a cis or trans isomer. The energy barrier for rotation around this bond is significant, and it's possible for these two conformers to be stable enough to be separated by RP-HPLC, resulting in two peaks for a single, pure peptide.[2] This phenomenon can be influenced by temperature; sometimes, increasing the column temperature can cause the peaks to coalesce into a single, sharper peak. LC-MS analysis is invaluable in such cases to confirm that both peaks have the same mass.[2]

Q4: Are there any special considerations for sample preparation of this compound peptides?

A4: Due to their increased hydrophobicity, these peptides can be prone to aggregation and may have poor solubility in aqueous solutions.[18] It is crucial to ensure your peptide is fully dissolved before injection. A good practice is to first dissolve the lyophilized peptide in a small amount of a strong organic solvent like DMSO, DMF, or neat acetonitrile, and then dilute it with your initial mobile phase (e.g., 95% Mobile Phase A).[10][18] Always centrifuge your sample after dissolution to remove any particulate matter before transferring it to an HPLC vial.[2]

Q5: How can I confirm the purity and identity of my collected fractions?

A5: After preparative HPLC, it's essential to analyze the collected fractions to confirm the purity and identity of your peptide.

  • Analytical RP-HPLC: Reinject a small aliquot of each collected fraction onto an analytical HPLC system to assess its purity.[18]

  • Mass Spectrometry (MS): This is the gold standard for confirming the identity of your peptide.[1] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) will provide the molecular weight of your peptide, confirming that you have collected the correct product.[2] LC-MS, which couples HPLC with mass spectrometry, is particularly powerful as it can confirm the mass of each peak in your chromatogram.[2]

Key Experimental Protocols

Protocol 1: Systematic Method Development for N-Methylated Peptides

This protocol outlines a step-by-step approach to developing a robust purification method.

  • Initial Scouting Run:

    • Objective: Determine the approximate retention time of the target peptide.

    • Column: Standard C18, 5 µm, 130 Å, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.[2]

    • Analysis: Identify the peak corresponding to your target peptide (ideally confirmed by MS). Note its retention time.

  • Focused Gradient Optimization:

    • Objective: Improve resolution around the target peptide.

    • Calculate the Elution %B: Determine the percentage of Mobile Phase B at which your peptide eluted in the scouting run.

    • Design a Shallow Gradient: Create a new gradient that starts ~10% below the elution %B and ends ~10% above it, run over 30 minutes. For example, if your peptide eluted at 40% B, your new gradient could be 30-50% B over 30 minutes. This corresponds to a much shallower gradient slope (e.g., ~0.67% B/min).[10]

  • Temperature Screening:

    • Objective: Evaluate the effect of temperature on selectivity and peak shape.

    • Using the optimized focused gradient, perform runs at different temperatures, for example, 30°C, 45°C, and 60°C.[13][22]

    • Analysis: Compare the chromatograms for improved resolution and peak symmetry. Select the temperature that provides the best separation.

  • Scaling Up to Preparative HPLC:

    • Once the analytical method is optimized, it can be scaled up to a preparative column with the same stationary phase chemistry.[12] The gradient and flow rate will need to be adjusted based on the dimensions of the preparative column.

Data and Visualization
Table 1: Comparison of Common Mobile Phase Modifiers for Peptide RP-HPLC
ModifierTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1%Excellent ion-pairing, sharp peaks, good resolution.[12][13]Causes significant ion suppression in MS.[20]
Formic Acid (FA) 0.1%Volatile, excellent for MS compatibility.[15][16]Weaker ion-pairing, can lead to broader peaks.[10]
Difluoroacetic Acid (DFA) 0.1%Good compromise between TFA and FA for LC-MS applications.Less common, may require sourcing high-purity reagent.
Heptafluorobutyric Acid (HFBA) 0.1%Strong ion-pairing, increases retention of basic peptides.[23][24]Can be difficult to remove from the column and peptide.

Diagram 1: Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape Start Poor Peak Shape (Tailing/Fronting) CheckSystem Check System Dead Volume & Connections Start->CheckSystem CheckOverload Inject 50% Less Sample CheckSystem->CheckOverload No Result_Improved Peak Shape Improved? CheckSystem->Result_Improved Fixed? CheckMobilePhase Verify Mobile Phase pH & TFA Concentration (0.1%) CheckOverload->CheckMobilePhase No CheckOverload->Result_Improved Yes ChangeColumn Switch to High-Purity, End-capped, or Hybrid Column CheckMobilePhase->ChangeColumn No CheckMobilePhase->Result_Improved Yes ChangeColumn->Result_Improved Yes Result_NotFixed Problem Persists ChangeColumn->Result_NotFixed No Result_Fixed Problem Solved Result_Improved->Result_Fixed

Caption: A logical workflow for diagnosing and resolving poor peak shapes in peptide HPLC.

Diagram 2: Impact of Ion-Pairing Agent on Peptide-Silanol Interactions

IonPairing cluster_0 Without TFA cluster_1 With 0.1% TFA Peptide_NoTFA Positively Charged Peptide + Silanol_NoTFA Negatively Charged Silanol - Peptide_NoTFA->Silanol_NoTFA Strong Ionic Interaction (Causes Tailing) Peptide_TFA Ion-Paired Peptide Complex Silanol_TFA Protonated Silanol Si-OH Peptide_TFA->Silanol_TFA Interaction Minimized

Caption: How TFA minimizes unwanted interactions between peptides and the stationary phase.

References

Technical Support Center: Analytical Characterization of N-Methyl-L-threonine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of peptides containing N-Methyl-L-threonine. The incorporation of N-methylated amino acids is a powerful strategy in peptide drug design to enhance metabolic stability and cell permeability.[1] However, this modification introduces unique challenges in their analytical characterization. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexities of mass spectrometry (MS) and nuclear magnetic resonance (NMR) analysis of these important molecules.

Section 1: Mass Spectrometry (MS) Analysis - Troubleshooting Guide

Mass spectrometry is a cornerstone for confirming the molecular weight and sequence of this compound peptides.[1] However, issues such as poor signal intensity, unexpected adducts, or ambiguous fragmentation can arise. This section addresses common problems in a question-and-answer format.

Q1: I am observing a very low signal or no signal at all for my this compound peptide in ESI-MS. What are the likely causes and how can I troubleshoot this?

A1: Low signal intensity in electrospray ionization-mass spectrometry (ESI-MS) is a frequent issue. The cause is often related to sample purity or the ionization conditions. Here’s a systematic approach to troubleshooting:

  • Sample Purity: Your sample must be free of contaminants that suppress ionization.

    • Salts and Buffers: Non-volatile salts (e.g., NaCl, K₃PO₄) and buffers (e.g., TRIS, MOPS) must be removed as they can form adducts and suppress the analyte signal.[2][3]

    • Detergents: Both ionic (e.g., SDS) and non-ionic (e.g., Triton X-100) detergents ionize very well and can completely mask your peptide's signal.[2][3]

    • Solution: Desalt your sample using C18 ZipTips or offline HPLC. If detergents were used for solubilization, perform a detergent removal step.[4][5]

  • Ionization and Mobile Phase Conditions: The choice of solvent and additives is critical for efficient protonation.

    • Acid Modifier: A dilute organic acid is necessary to protonate the peptide.[2] While trifluoroacetic acid (TFA) is common in HPLC, it can cause ion suppression in ESI-MS.[2]

    • Solution: For direct infusion or LC-MS, use 0.1% formic acid or acetic acid in your mobile phase instead of TFA.[2] Ensure your peptide is dissolved in a solution containing an organic solvent like acetonitrile or methanol to aid desolvation.[2]

  • Peptide Concentration: Ensure you have a sufficient amount of peptide for analysis.

    • Solution: Perform a peptide quantification assay before analysis to confirm your concentration.[4]

Q2: My MS spectrum shows a peak corresponding to my peptide minus 18 Da. What does this indicate?

A2: A mass loss of 18 Da is characteristic of the dehydration (loss of a water molecule) of the threonine side chain.[6] This can be a result of in-source fragmentation or a side reaction during peptide synthesis.

  • In-Source Fragmentation: This can occur if the energy in the ion source is too high.

    • Solution: Reduce the capillary voltage or temperature in your ESI source to minimize fragmentation.

  • Synthetic Side Reaction: Dehydration can be a base-catalyzed side reaction during Fmoc deprotection in solid-phase peptide synthesis.[6]

    • Solution: If you suspect this is a synthetic artifact, review your synthesis protocol. Ensure the threonine side-chain hydroxyl group was appropriately protected (e.g., with a t-butyl group) and that exposure to strong bases was minimized.[6]

Q3: The MS/MS fragmentation of my this compound peptide is difficult to interpret. Are there characteristic fragmentation patterns I should look for?

A3: N-methylation can influence peptide fragmentation pathways. While you will still observe the typical b- and y-ion series, there are specific features to look for:

  • Immonium Ions: Look for an immonium ion corresponding to this compound.

  • Neutral Losses: The N-methyl group can participate in fragmentation, leading to specific neutral losses. While unmodified threonine can exhibit a neutral loss of acetaldehyde, this compound may show a neutral loss of methanol (32 Da).[7]

  • Fragmentation Method: The choice of fragmentation technique is critical.

    • CID/HCD: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are effective for many peptides.[8]

    • ETD: Electron Transfer Dissociation (ETD) can be advantageous as it often preserves labile post-translational modifications and can provide more comprehensive fragmentation, especially for peptides with higher charge states.[8]

Below is a diagram illustrating a general workflow for troubleshooting MS analysis.

MS_Troubleshooting_Workflow start Start: Poor MS Signal check_purity Check Sample Purity (Salts, Detergents) start->check_purity desalt Desalt/Clean-up Sample (e.g., C18 ZipTip) check_purity->desalt Contaminants Suspected check_ionization Optimize Ionization Conditions check_purity->check_ionization Sample is Pure desalt->check_ionization change_modifier Switch TFA to Formic Acid check_ionization->change_modifier Ion Suppression Suspected check_concentration Quantify Peptide check_ionization->check_concentration Conditions Optimized change_modifier->check_concentration adjust_concentration Adjust Concentration check_concentration->adjust_concentration Concentration too Low analyze Re-analyze by MS check_concentration->analyze Concentration OK adjust_concentration->analyze

Caption: Troubleshooting workflow for poor MS signal.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Troubleshooting Guide

NMR spectroscopy is the most powerful technique for unambiguously determining the three-dimensional structure of this compound peptides in solution.[9][10] However, the introduction of the N-methyl group presents unique challenges.[9]

Q1: My ¹H NMR spectrum is very complex, showing more peaks than expected. What is causing this peak doubling?

A1: The complexity, specifically peak doubling or broadening, is a hallmark of N-methylated peptides and is caused by the cis/trans isomerization around the N-methylated amide bond.[9][11] The rate of interconversion between these two conformers is often slow on the NMR timescale, leading to separate signals for each isomer.

  • Confirmation: The presence of two distinct singlets in the N-methyl region (typically 2.7-3.2 ppm) is a strong indicator of cis/trans isomers.[1][10] You will also likely see doubling of signals for residues adjacent to the N-methylated amino acid.[9]

  • Troubleshooting/Analysis Strategy:

    • Variable Temperature NMR: Acquiring spectra at different temperatures can help. If the exchange rate between conformers increases at higher temperatures, you may observe coalescence of the doubled peaks into a single, sharper peak.[1]

    • 2D NMR: Use 2D NMR experiments like TOCSY and ROESY/NOESY to assign the resonances for both the major and minor conformers separately.[12]

Q2: I am having trouble with the sequential assignment of my this compound peptide using standard NMR techniques. What is the main challenge and what experiments should I use?

A2: The primary challenge in the sequential assignment of N-methylated peptides is the absence of the amide proton at the site of methylation.[9] This breaks the traditional dαN(i, i+1) NOE connectivity pathway used for sequential walking in non-methylated peptides.

  • Recommended Experiments:

    • TOCSY (Total Correlation Spectroscopy): This is essential for identifying the spin systems of individual amino acid residues.[12][13]

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is often preferred over NOESY for N-methylated peptides, especially smaller ones, as it helps to avoid zero-crossings of the NOE signal and is reliable for distinguishing short to medium-range proton-proton distances.[9][14] You can establish sequential connectivity by observing cross-peaks between the α-proton of residue i and the N-methyl protons of residue i+1.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for unambiguously assigning the N-methyl proton and carbon signals.[10][15] The cross-peak between the N-methyl protons (~2.7-3.1 ppm) and the N-methyl carbon (~30-35 ppm) is a definitive confirmation of the N-methyl group.[10]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is invaluable for confirming the location of the N-methyl group.[16] It reveals correlations between protons and carbons that are 2-3 bonds away. Look for a correlation between the N-methyl protons and the carbonyl carbon of the preceding residue.[10]

Below is a diagram illustrating the recommended NMR workflow.

NMR_Workflow start Start: Characterize N-Me-L-Thr Peptide oneD_H 1D ¹H NMR start->oneD_H check_isomers Assess Purity & Observe Cis/Trans Isomers oneD_H->check_isomers tocsy 2D TOCSY check_isomers->tocsy assign_spins Assign Amino Acid Spin Systems tocsy->assign_spins hsqc 2D ¹H-¹³C HSQC assign_spins->hsqc confirm_n_me Confirm N-Methyl Group (¹H-¹³C Correlation) hsqc->confirm_n_me hmbc 2D ¹H-¹³C HMBC confirm_n_me->hmbc locate_n_me Confirm N-Methyl Location (Long-Range Correlations) hmbc->locate_n_me roesy 2D ROESY locate_n_me->roesy sequential_assign Sequential Assignment & 3D Structure Determination roesy->sequential_assign result Complete Structural Characterization sequential_assign->result

Caption: Recommended workflow for NMR characterization.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for an this compound residue within a peptide?

A1: The chemical shifts are highly dependent on the local environment (solvent, temperature, adjacent residues), but typical ranges are provided in the table below. The most notable features are the appearance of the N-methyl group signals and a downfield shift of the α-proton compared to a standard threonine residue.[9][17]

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-CH₃ 2.8 - 3.2 (singlet)30 - 35
CαH 4.0 - 4.560 - 65
CβH 3.8 - 4.265 - 70
CγH₃ 1.1 - 1.3 (doublet)18 - 22
Table 1: Representative NMR chemical shifts for an this compound residue in a peptide.[1]

Q2: How do I properly prepare my this compound peptide sample for MS and NMR analysis?

A2: Proper sample preparation is critical for obtaining high-quality data.

  • For MS Analysis:

    • Purification: Purify the peptide using reversed-phase HPLC (RP-HPLC) to remove synthetic impurities.[1]

    • Lyophilization: Lyophilize the purified peptide fractions to obtain a dry powder.

    • Reconstitution: For analysis, dissolve the peptide in a solution compatible with ESI-MS, typically 50% acetonitrile/50% water with 0.1% formic acid.[2][5] Avoid non-volatile salts and detergents at all costs.[2][3]

  • For NMR Analysis:

    • Purity: The sample must be highly pure (>95%).

    • Concentration: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-5 mM.[9][14]

    • pH and Stability: Ensure the peptide is stable and not aggregated at the chosen pH and temperature.[18]

Q3: My peptide may have an this compound or an O-Methyl-L-threonine isomer. How can I distinguish between them using MS and NMR?

A3: Distinguishing between these isomers is a common analytical challenge.

  • Using MS/MS: The fragmentation patterns will differ.

    • This compound: Fragmentation will likely occur along the peptide backbone, producing the expected b- and y-ions that localize the +14 Da mass modification to the nitrogen atom.

    • O-Methyl-L-threonine: You may observe a characteristic neutral loss of methanol (32 Da) from the side chain, which would not be expected for the N-methylated isomer.[7]

  • Using NMR: NMR provides unambiguous differentiation.

    • ¹H-¹³C HSQC: For This compound , you will see a correlation between a proton signal around 2.8-3.2 ppm and a carbon signal around 30-35 ppm.[10] For O-Methyl-L-threonine , the O-methyl protons will have a different chemical shift, and the HSQC will show a correlation to a carbon with a chemical shift typical for a methoxy group.

    • ¹H-¹³C HMBC: For This compound , the N-methyl protons will show a 3-bond correlation to the alpha-carbon (Cα) of the threonine residue. For O-Methyl-L-threonine , the O-methyl protons will show a 3-bond correlation to the beta-carbon (Cβ) of the threonine residue. This is a definitive way to distinguish the two.

References

Technical Support Center: Strategies to Prevent Epimerization of N-Methyl-L-threonine During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the synthesis involving N-Methyl-L-threonine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the epimerization of this unique amino acid. The stereochemical integrity of this compound is critical for the biological activity and safety of peptide-based therapeutics, making the control of epimerization a paramount concern during synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant problem for this compound?

Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted.[2] For this compound, which has two chiral centers, epimerization at the α-carbon during peptide synthesis leads to the formation of its diastereomer, N-Methyl-D-allo-threonine. This is a critical issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[3] The presence of the diastereomer can lead to a loss of therapeutic efficacy, altered receptor binding, and potential immunogenicity. Furthermore, the resulting diastereomers are often difficult to separate due to their similar physical properties, complicating the purification process.[2][3]

Q2: What are the primary causes of this compound epimerization during synthesis?

The primary cause of epimerization of this compound during peptide synthesis is the abstraction of the α-proton by a base.[4] This is particularly problematic for N-methylated amino acids due to the steric hindrance caused by the N-methyl group, which slows down the coupling reaction.[4] This extended reaction time, especially under basic conditions required for the activation of the carboxylic acid, increases the likelihood of α-proton abstraction and subsequent reprotonation from either face, leading to a loss of stereochemical integrity.[4]

Several factors can exacerbate this issue:

  • Strong Bases: The use of strong bases significantly increases the rate of α-proton abstraction.

  • Prolonged Reaction Times: Slower coupling reactions due to steric hindrance lead to longer exposure to basic conditions.[4]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of epimerization.[5][6]

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing epimerization than others.[7]

  • Solvent: Polar aprotic solvents like DMF can promote epimerization.[2]

Q3: Is the protection of the side-chain hydroxyl group of this compound necessary?

Yes, it is highly recommended to protect the side-chain hydroxyl group of this compound. The most commonly used protecting group in Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyl (tBu) group.[4][8] This protection prevents side reactions such as O-acylation and, more importantly, base-catalyzed dehydration (β-elimination) of the threonine side chain, which can occur during both the coupling and Fmoc deprotection steps.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Detection of a diastereomer in the final peptide product upon analysis.

Possible Cause: Epimerization of the this compound residue during the coupling step.

Solutions:

  • Optimize Your Coupling Reagent and Additives:

    • Recommended: Use uranium/aminium reagents like HATU or HCTU, or phosphonium reagents like PyAOP or PyBOP, which are known to suppress epimerization.[7][9] The addition of 1-hydroxy-7-azabenzotriazole (HOAt) is particularly effective in enhancing reaction rates and minimizing epimerization.[4]

    • Avoid: Carbodiimide reagents like DCC and EDC, when used alone, can lead to higher levels of epimerization.[7][10] If their use is necessary, the addition of an additive like HOBt or Oxyma is crucial.[4]

  • Select a Weaker Base:

    • Recommended: Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or collidine instead of the more commonly used N,N-diisopropylethylamine (DIPEA).[4]

    • Rationale: Weaker bases are less likely to abstract the α-proton, thereby reducing the risk of epimerization.

  • Control Reaction Temperature:

    • Recommended: Perform the coupling reaction at a lower temperature, for instance, at 0°C, especially for difficult couplings.[7]

    • Caution: While elevated temperatures can increase coupling efficiency, they also significantly increase the risk of epimerization.[5][6] If microwave synthesis is employed, careful optimization of temperature and reaction time is essential.

  • Minimize Pre-activation Time:

    • Recommended: Keep the pre-activation time of the amino acid to a minimum (e.g., 2-5 minutes) before adding it to the resin.[4][7]

    • Rationale: The activated amino acid is most susceptible to epimerization. Reducing the time it spends in this state before coupling minimizes the opportunity for proton abstraction.

  • Consider Your Solvent Choice:

    • Observation: Polar aprotic solvents like DMF are known to promote epimerization.[2]

    • Recommendation: If the solubility of your peptide allows, consider using a less polar solvent to potentially reduce the rate of epimerization.

Problem 2: Incomplete coupling of this compound leading to deletion sequences.

Possible Cause: Significant steric hindrance from the N-methyl group slowing down the reaction kinetics.[4]

Solutions:

  • Increase Coupling Time: Extend the coupling time to 2-4 hours or even overnight to ensure the reaction goes to completion.[4]

  • Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[4]

  • Use a More Potent Coupling Reagent: Employ highly efficient coupling reagents like HATU in combination with HOAt.[4]

  • Capping: If incomplete coupling persists, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[4]

Problem 3: Observation of a mass loss of 18 Da in the final product.

Possible Cause: Dehydration (β-elimination) of the threonine side chain.[4]

Solutions:

  • Ensure Side-Chain Protection: Confirm that the hydroxyl group of this compound is protected with a tBu group.[4]

  • Optimize Base and Deprotection Conditions: This side reaction is often base-catalyzed. Avoid excessively strong bases and prolonged reaction times.[4] If dehydration is observed during Fmoc deprotection, reduce the duration and/or temperature of the piperidine treatment to the minimum required for complete deprotection.[4]

Experimental Protocols

Optimized Coupling Protocol for Fmoc-N-Me-L-Thr(tBu)-OH to Minimize Epimerization

This protocol is designed to maximize coupling efficiency while minimizing the risk of epimerization.

Materials:

  • Fmoc-N-Me-L-Thr(tBu)-OH

  • HATU

  • HOAt

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3-5 minutes.

    • Drain and repeat the treatment for 15-20 minutes.

    • Thoroughly wash the resin with DMF (5-7 times) to completely remove piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in a minimal amount of DMF.

    • Add DIPEA (8 equivalents) or NMM to the solution.

    • Allow the mixture to pre-activate for no more than 2-5 minutes .[4]

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the reaction completion using a suitable test (e.g., bromophenol blue test, as the Kaiser test is not reliable for secondary amines).

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and then Dichloromethane (DCM) (3 times).[4]

Data Presentation

Table 1: Comparison of Coupling Reagent and Base Combinations for N-Methylated Amino Acids

While specific quantitative data for this compound epimerization is sequence-dependent and not always available in comparative studies, the following table provides a qualitative guide to selecting reagents to minimize epimerization based on their known performance with sterically hindered and epimerization-prone amino acids.

Coupling ReagentAdditiveBaseEpimerization RiskCoupling Efficiency for Hindered Residues
HATU HOAtDIPEA/NMMLowVery High
HCTU -DIPEA/NMMLow to ModerateHigh
PyBOP -DIPEA/NMMLow to ModerateHigh
DIC HOBt/Oxyma-ModerateModerate
DIC None-HighModerate

Visualizations

Mechanism of Base-Catalyzed Epimerization

epimerization_mechanism cluster_L_threonine This compound (Activated) cluster_enolate Enolate Intermediate cluster_D_threonine N-Methyl-D-allo-threonine (Activated) L_Thr Fmoc-N(Me)-L-Thr-OX (Chiral Center Intact) Enolate Planar Enolate (Loss of Stereochemistry) L_Thr->Enolate α-proton abstraction by base Enolate->L_Thr Reprotonation D_Thr Fmoc-N(Me)-D-allo-Thr-OX (Inverted Chiral Center) Enolate->D_Thr Reprotonation Base Base (e.g., DIPEA) Proton_Abstraction α-proton abstraction Reprotonation_L Reprotonation Reprotonation_D Reprotonation

Caption: Base-catalyzed abstraction of the α-proton leads to a planar enolate intermediate, resulting in the loss of stereochemistry and potential formation of the D-allo-threonine epimer upon reprotonation.

Recommended Workflow for Coupling Fmoc-N-Me-Thr(tBu)-OH

workflow Start Start with Peptide-Resin (Free N-terminal amine) Pre_activation Pre-activate Fmoc-N-Me-Thr(tBu)-OH with HATU/HOAt and NMM/DIPEA (Max 2-5 min) Start->Pre_activation Coupling Couple to Resin (2-4 hours at RT) Pre_activation->Coupling Monitoring Monitor Reaction Completion (Bromophenol Blue Test) Coupling->Monitoring Incomplete Incomplete Coupling? Monitoring->Incomplete Wash Wash Resin (DMF, then DCM) End Proceed to Next Cycle Wash->End Incomplete->Wash No Recouple Recouple or Cap Incomplete->Recouple Yes Recouple->Wash

Caption: A streamlined workflow for the efficient and low-epimerization coupling of Fmoc-N-Me-Thr(tBu)-OH in solid-phase peptide synthesis.

References

Technical Support Center: Stability of N-Methyl-L-threonine Protecting Groups in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of N-Methyl-L-threonine in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the stability and effective use of protecting groups for this unique amino acid derivative. N-methylation is a powerful tool in medicinal chemistry, enhancing metabolic stability and cell permeability of peptides.[1][2][3] However, the incorporation of this compound presents specific challenges that require a nuanced understanding of protecting group chemistry. This resource is structured to address the common issues you may encounter, moving from foundational questions to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating Fmoc-N-Methyl-L-threonine into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS)?

A1: The core challenge is steric hindrance. The N-methyl group significantly increases bulk around the alpha-nitrogen, which slows down coupling reaction kinetics.[4] This steric impediment affects both the incoming N-methylated amino acid and the N-terminus of the growing peptide chain, particularly if it is also N-methylated.[4] This can result in incomplete coupling, leading to lower yields and an increased risk of deletion sequences.[4]

Q2: Which protecting groups are recommended for the amine and hydroxyl functionalities of this compound in Fmoc-based SPPS?

A2: For Fmoc-based SPPS, the standard and most effective protecting group strategy for this compound is:

  • α-Amine Protection: The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice. Its key advantage is its lability to mild basic conditions (e.g., piperidine in DMF), which provides orthogonality with the acid-labile side-chain protecting groups.[5]

  • Side-Chain Hydroxyl Protection: The tert-Butyl (tBu) group is highly recommended.[4][6] It is stable to the basic conditions of Fmoc deprotection but is readily cleaved during the final trifluoroacetic acid (TFA) cleavage from the resin.[5][6] This prevents unwanted side reactions such as O-acylation and base-catalyzed dehydration (β-elimination) of the threonine side chain.[4]

Q3: Is it always necessary to protect the side-chain hydroxyl group of this compound?

A3: Yes, for multi-step syntheses like SPPS, protecting the hydroxyl group is critical. The unprotected hydroxyl group is nucleophilic and can lead to side reactions, most notably O-acylation during the coupling step. Furthermore, it can participate in base-catalyzed β-elimination (dehydration), especially during prolonged exposure to piperidine for Fmoc deprotection.[4] The use of a robust protecting group like tert-butyl (tBu) effectively mitigates these risks.[4]

Q4: What are the common side reactions associated with this compound in Fmoc-SPPS, and how can they be minimized?

A4: The most prevalent side reactions are:

  • Incomplete Coupling: Due to steric hindrance, standard coupling protocols may be insufficient.[4] To mitigate this, utilize more potent coupling reagents, increase coupling times, or perform a "double coupling."[2][4]

  • Epimerization: Racemization at the α-carbon can occur, particularly with slow, base-mediated coupling reactions.[4] The extended exposure to basic conditions required for sterically hindered couplings increases the risk of α-proton abstraction. Using efficient coupling reagents and minimizing reaction times can reduce this risk.

  • Dehydration (β-elimination): The loss of water from the threonine side chain to form a dehydroamino acid residue is a known issue, especially under basic conditions.[4] Ensuring the hydroxyl group is protected with a tBu group is the primary preventative measure. If dehydration persists, consider using a less hindered base like N-methylmorpholine (NMM) instead of DIPEA during coupling.[4]

Troubleshooting Guide

Problem 1: Low coupling efficiency or incomplete reaction when incorporating Fmoc-N-Me-Thr(tBu)-OH.
Potential Cause Recommended Solution
Steric Hindrance / Insufficient Activation Use a more potent coupling reagent. Phosphonium-based reagents like PyBOP or aminium/uronium reagents like HATU or HCTU are recommended for sterically hindered amino acids.[2][4][7]
Suboptimal Reaction Conditions Increase the coupling time to 2-4 hours, or even overnight.[2][4] Consider performing a "double coupling" by repeating the coupling step with fresh reagents. Microwave-assisted synthesis can also enhance efficiency, but must be carefully controlled to prevent epimerization.[3]
Peptide Aggregation If the growing peptide chain is prone to aggregation on the resin, it can physically block reactive sites. Switch to a more polar solvent like N-methylpyrrolidone (NMP) or consider adding a small amount of a chaotropic agent.
Problem 2: Mass spectrometry analysis of the final peptide shows a mass loss of 18 Da.
Potential Cause Recommended Solution
Dehydration (β-elimination) This mass loss corresponds to the elimination of water from the threonine side chain.[4] This can occur during coupling or Fmoc deprotection.
Mitigation during Coupling Ensure the side-chain hydroxyl group is protected (e.g., with tBu). If dehydration still occurs, it may be base-catalyzed. Avoid excessively strong or hindered bases like DIPEA if possible; consider using N-methylmorpholine (NMM) or collidine.[4]
Mitigation during Fmoc Deprotection While piperidine is a relatively mild base, prolonged exposure or elevated temperatures can promote β-elimination.[4] Adhere to standard deprotection times (e.g., 3-5 minutes followed by 15-20 minutes) and avoid heating during this step.
Problem 3: Detection of a diastereomer of the target peptide during purification or analysis.
Potential Cause Recommended Solution
Epimerization Racemization at the α-carbon of the this compound residue.
Mitigation This is often a consequence of prolonged exposure to basic conditions during a slow coupling reaction. Use a highly efficient coupling reagent like HATU to shorten the required reaction time.[2] Avoid pre-activation times that are excessively long. The choice of base can also be critical; less hindered bases are sometimes preferred.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-N-Me-Thr(tBu)-OH in SPPS

This protocol is designed to maximize coupling efficiency while minimizing side reactions.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform two treatments: the first for 3-5 minutes and the second for 15-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-N-Me-Thr(tBu)-OH (4 equivalents relative to resin loading), HATU (3.95 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.[8]

  • Monitoring the Coupling: Perform a qualitative test (e.g., Chloranil test for secondary amines) to confirm the completion of the coupling. If the test is positive (indicating incomplete reaction), perform a second coupling (double coupling) with fresh reagents for another 2 hours.

  • Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Coupling Reagent Performance for Sterically Hindered Couplings
Coupling ReagentReagent TypeTypical Coupling Time (min)Reported Coupling Efficiency (%)Notes
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings with low racemization.[2]
HCTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, widely used in automated peptide synthesis.
PyBOP Phosphonium Salt30 - 6098 - 99Efficient, with no risk of guanidinylation side reactions.[2]
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective but can have slower reaction rates and potential for side reactions.[2]

Visualizing the Strategy

Decision Workflow for Protecting Group Strategy in this compound Synthesis

G start Start: Synthesis with This compound strategy Select Synthesis Strategy start->strategy fmoc_spps Fmoc-based SPPS strategy->fmoc_spps Milder Conditions boc_spps Boc-based SPPS strategy->boc_spps Stronger Acid fmoc_amine α-Amine Protection: Fmoc fmoc_spps->fmoc_amine boc_amine α-Amine Protection: Boc boc_spps->boc_amine fmoc_hydroxyl Side-Chain OH Protection: tBu fmoc_amine->fmoc_hydroxyl fmoc_deprotection Amine Deprotection: Piperidine/DMF fmoc_hydroxyl->fmoc_deprotection Iterative Steps fmoc_cleavage Final Cleavage & OH Deprotection: TFA Cocktail fmoc_deprotection->fmoc_cleavage end Purified Peptide fmoc_cleavage->end boc_hydroxyl Side-Chain OH Protection: Benzyl (Bzl) boc_amine->boc_hydroxyl boc_deprotection Amine Deprotection: TFA/DCM boc_hydroxyl->boc_deprotection Iterative Steps boc_cleavage Final Cleavage & OH Deprotection: HF or TFMSA boc_deprotection->boc_cleavage boc_cleavage->end

References

troubleshooting diketopiperazine formation in N-Methyl-L-threonine peptides

Author: BenchChem Technical Support Team. Date: December 2025

Guide: Troubleshooting and Preventing Diketopiperazine (DKP) Formation

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with diketopiperazine (DKP) formation during the synthesis of peptides containing N-Methyl-L-threonine (N-Me-Thr). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

DKP formation is a persistent and often yield-limiting side reaction in solid-phase peptide synthesis (SPPS).[1] It occurs via an intramolecular cyclization of a dipeptidyl-resin, cleaving the dipeptide from the solid support and terminating chain elongation. This issue is particularly pronounced in sequences containing N-methylated amino acids, where steric hindrance can slow down the subsequent coupling step, giving the free N-terminal amine more time to initiate this unwanted cyclization.[2][3]

This document provides a series of troubleshooting questions, in-depth answers, and validated protocols to help you mitigate this critical issue.

Troubleshooting Guide

Q1: I'm observing a major impurity peak in my HPLC/LC-MS analysis with a mass corresponding to a dipeptide. Could it be a diketopiperazine?

Answer: Yes, this is a classic signature of DKP formation. When synthesizing a peptide with the sequence Fmoc-Xaa-N-Me-Thr-Resin, the N-terminal amine of the Xaa residue can attack the ester linkage to the resin after Fmoc deprotection. This releases a cyclic dipeptide, cyclo(Xaa-N-Me-Thr), into the solution.

How to Confirm:

  • Mass Spectrometry (MS): The most definitive method. The observed mass of the impurity should correspond to the molecular weight of the cyclic dipeptide minus the mass of water (H₂O). For example, if your sequence is Fmoc-Ala-N-Me-Thr-Resin, you would look for a mass corresponding to (MW of Ala + MW of N-Me-Thr) - 18.02 Da.

  • MS/MS Fragmentation: Fragmenting the impurity peak should yield fragments consistent with the two amino acid residues.

  • Process of Elimination: The DKP byproduct is often washed away during synthesis. However, its formation results in a truncated peptide on the resin, specifically a des-Xaa-N-Me-Thr sequence.[4][5] If you see this deletion in your final product analysis, DKP formation during the synthesis is the most probable cause.

Q2: What is the chemical mechanism of DKP formation, and why is my N-Me-Thr sequence so susceptible?

Answer: The mechanism is an intramolecular aminolysis reaction.[6] After the Fmoc group is removed from the penultimate residue (Xaa), the newly exposed secondary amine of the N-Me-Thr residue attacks the carbonyl carbon of the ester bond linking the C-terminal residue to the resin. This forms a stable, six-membered ring, cleaving the dipeptide from the resin.

Key Susceptibility Factors for N-Me-Thr:

  • Steric Hindrance: The N-methyl group on the threonine residue creates significant steric bulk. This dramatically slows down the coupling of the next incoming amino acid. This prolonged coupling time leaves the free dipeptide N-terminus vulnerable to cyclization.[2]

  • Nucleophilicity: The secondary amine of N-Me-Thr is a potent nucleophile.

  • Favorable Conformation: Sequences containing residues like proline or N-methylated amino acids can more easily adopt the cis-amide bond conformation necessary for the N-terminus to reach the C-terminal ester linkage.[4][6]

Below is a diagram illustrating the DKP formation mechanism.

DKP_Mechanism cluster_0 Step 1: Fmoc Deprotection cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Cleavage and Product Formation Resin_Dipeptide Fmoc-Xaa-(N-Me)Thr-O-Resin Free_Amine H-Xaa-(N-Me)Thr-O-Resin (Free N-terminus exposed) Resin_Dipeptide->Free_Amine Piperidine or other base Attack Nucleophilic attack by N-terminal amine on C-terminal ester carbonyl Free_Amine->Attack Transition_State Cyclic Intermediate Attack->Transition_State DKP cyclo(Xaa-(N-Me)Thr) (Washed away) Transition_State->DKP Cleavage Resin_Truncated HO-Resin (Terminated chain) Transition_State->Resin_Truncated Cleavage

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Q3: At what stage of my SPPS is DKP formation most likely to occur?

Answer: DKP formation overwhelmingly occurs at the dipeptide stage, immediately following the Fmoc deprotection of the second amino acid (Xaa in an Xaa-N-Me-Thr sequence).[7] The reaction is catalyzed by the basic conditions of the deprotection step itself (e.g., piperidine).[1][4] It can also proceed during subsequent washing or hold steps before the third amino acid is successfully coupled.[8][9]

Q4: How can I modify my Fmoc-deprotection step to minimize DKP formation?

Answer: Since the standard 20% piperidine in DMF is a very efficient catalyst for DKP formation, modifying this step is a high-impact strategy.[1][4]

Recommended Strategies:

  • Use a Milder Base Cocktail: A cocktail of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) has been shown to be highly effective at removing the Fmoc group while drastically reducing DKP formation compared to piperidine/DMF.[1]

  • Reduce Temperature and Concentration: If you must use piperidine, lowering the concentration (e.g., to 10%) and performing the deprotection at a lower temperature (e.g., 15-20°C) can slow the rate of the cyclization side reaction.[4]

  • Minimize Deprotection Time: Use the minimum time required for complete Fmoc removal. Monitor the deprotection using a UV-Vis spectrophotometer to track the release of the dibenzofulvene-piperidine adduct.

Q5: Which coupling reagents are best to suppress DKP formation when coupling onto the N-Me-Thr residue?

Answer: The strategy here is to make the coupling reaction as fast as possible to outcompete the intramolecular cyclization. This requires highly reactive coupling reagents.

Recommended Reagents:

  • Aminium/Uronium Salts: Reagents like HATU , HCTU , and PyBOP are excellent choices.[10][11] They rapidly form the activated ester of the incoming amino acid, promoting fast and efficient coupling to the sterically hindered N-methyl amine.

  • Phosphonium Salts: BOP reagent has also been shown to substantially inhibit DKP formation.[4][8]

Avoid: Slower coupling reagents like DCC/HOBt are generally not recommended for coupling to N-methylated residues, as the slow reaction kinetics will favor DKP formation.[11]

Q6: Does the choice of solid-phase resin affect the rate of DKP formation?

Answer: Absolutely. This is one of the most effective preventative measures you can take.

Recommendation: Use a 2-chlorotrityl chloride (2-CTC) resin . The extreme steric bulk of the 2-chlorotrityl group physically hinders the peptide chain from folding back on itself.[7] This conformational restriction makes it much more difficult for the N-terminal amine to attack the C-terminal ester bond, thereby suppressing DKP formation. Wang and other p-alkoxybenzyl ester resins are more susceptible because they offer less steric protection.[4]

Frequently Asked Questions (FAQs)

  • What is a diketopiperazine (DKP)? A diketopiperazine is a cyclic dipeptide, a six-membered ring containing two amide bonds. It is a very stable structure and its formation during SPPS is irreversible, leading to chain termination and yield loss.[5]

  • Why are N-methylated amino acids, in general, more prone to DKP formation? The primary reason is steric hindrance. The N-methyl group makes the secondary amine a poorer nucleophile for the intermolecular coupling reaction but does not prevent the intramolecular cyclization. This kinetic difference—slowing down the desired reaction while the undesired side reaction proceeds—is the root cause of the problem.[2]

  • Besides N-Me-Thr, what other amino acid sequences are highly susceptible to DKP formation? Sequences containing Proline (Pro) at either the C-terminal or the penultimate position are notoriously prone to DKP formation.[4][6][7] Glycine (Gly) is also problematic because its lack of a side chain reduces steric hindrance, making the peptide backbone highly flexible and able to easily adopt the required conformation for cyclization.[4] Therefore, sequences like Gly-Pro, Pro-Pro, and Xaa-Pro are high-risk.

  • Can DKP formation occur after the peptide is synthesized and purified (i.e., during storage)? Yes, DKP formation is also a known degradation pathway for peptides in solution or during storage, especially for peptides with an unprotected N-terminus and a penultimate proline residue.[6] Storage at low pH and low temperature can help minimize this degradation pathway.

Data Summary: Strategies to Minimize DKP Formation

StrategyCondition / ReagentExpected DKP FormationRationaleReference
Resin Choice 2-Chlorotrityl Chloride (2-CTC) ResinVery Low Steric hindrance from the linker prevents cyclization.[7]
Wang or HMPA ResinHighLess steric bulk allows for peptide chain flexibility.[4]
Deprotection 20% Piperidine / DMF (Standard)High Base catalyzes the cyclization side reaction efficiently.[1]
2% DBU, 5% Piperazine / NMPLow Alternative base system is less prone to inducing DKP.[1]
Coupling HATU / HCTU / PyBOPLow Fast coupling kinetics outcompete the cyclization reaction.[10][11]
DCC / HOBtHighSlower activation and coupling allows more time for DKP formation.[11]
Synthesis Strategy Couple Fmoc-Dipeptide building blockVery Low Skips the vulnerable resin-bound dipeptide stage entirely.[4]

Experimental Protocol: Suppressing DKP Formation During Coupling of the 3rd Amino Acid

This protocol is for the critical step of coupling the third amino acid onto the H-Xaa-(N-Me)Thr-Resin. It assumes the use of a 2-CTC resin and a highly efficient coupling reagent.

Materials:

  • H-Xaa-(N-Me)Thr-2-CTC-Resin (post-deprotection)

  • Fmoc-protected amino acid (3rd residue) (4 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • Anhydrous NMP or DMF

Procedure:

  • Pre-swell the Resin: Ensure the H-Xaa-(N-Me)Thr-2-CTC-Resin is well-swollen in the reaction solvent (NMP or DMF).

  • Deprotection: Perform Fmoc deprotection using 2% DBU, 5% piperazine in NMP (2 x 5 min). Wash the resin thoroughly with NMP (at least 5 times) to remove all traces of the deprotection solution. Proceed immediately to the coupling step.

  • Prepare Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in a minimal amount of anhydrous NMP.

  • Activate: Add DIPEA (8 eq.) to the activation solution and vortex for 1-2 minutes. The solution may change color.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel at room temperature for at least 1-2 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time is necessary compared to standard couplings.

  • Monitoring: Perform a Kaiser test or Chloranil test to check for the presence of free secondary amines. If the test is positive, a second coupling may be required.

  • Washing: Once the coupling is complete (test is negative), thoroughly wash the resin with NMP, followed by DCM, and dry for the next cycle.

Troubleshooting Workflow

Troubleshooting_Workflow start Observing significant deletion impurity? confirm_ms Confirm identity via MS. Mass = (AA1+AA2) - H2O? start->confirm_ms Yes is_dkp Is it DKP? confirm_ms->is_dkp no_problem Impurity is not DKP. Investigate other side reactions. is_dkp->no_problem No strategy_title Implement Mitigation Strategy is_dkp->strategy_title Yes resin Start with 2-Chlorotrityl (2-CTC) Resin strategy_title->resin deprotection Modify Deprotection: Use 2% DBU / 5% Piperazine / NMP strategy_title->deprotection coupling Optimize Coupling: Use HATU or HCTU with extended reaction time strategy_title->coupling dipeptide Advanced Strategy: Synthesize and couple Fmoc-Xaa-(N-Me)Thr-OH dipeptide strategy_title->dipeptide

Caption: Decision workflow for troubleshooting DKP formation.

References

Technical Support Center: Racemization in N-Methyl-L-threonine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a critical challenge in peptide synthesis and medicinal chemistry: the detection and prevention of racemization during the synthesis of N-Methyl-L-threonine. The stereochemical integrity of this amino acid is paramount, as the presence of its diastereomers can drastically alter the biological activity, efficacy, and safety profile of a final peptide therapeutic.

This resource is structured to provide both quick answers to common questions and detailed, step-by-step protocols to resolve specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a major concern for this compound?

A1: Racemization is the process that converts a chirally pure substance, like L-threonine, into a mixture containing both its original form and its mirror image (enantiomer), D-threonine. In the context of this compound, which already has two chiral centers, racemization at the alpha-carbon (Cα) leads to the formation of its diastereomer, N-Methyl-D-threonine. The presence of this diastereomer in a peptide can lead to incorrect folding, reduced binding affinity to its target, and potential off-target toxicities.[1]

Q2: At what stage of synthesis is racemization most likely to occur?

A2: Racemization is most probable during the activation of the carboxylic acid for coupling reactions, particularly under basic conditions.[1][2][3] The N-methyl group increases steric hindrance, which can slow down the desired reaction.[2][3] This prolonged exposure to basic activation conditions increases the risk of the alpha-proton being abstracted, leading to a loss of stereochemistry.[2][3] The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate, which can be reprotonated from either face, yielding a mixture of L and D isomers.[1][3]

Q3: What are the primary analytical methods for detecting racemization of this compound?

A3: The most common and reliable methods are chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a gold-standard method that can directly separate enantiomers or diastereomers using a chiral stationary phase (CSP).[4][5][6] Alternatively, Gas Chromatography (GC) on a chiral column can be used after appropriate derivatization of the amino acid.[7][8] Another powerful technique involves derivatizing the amino acid mixture with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC or GC column.[9][10]

Q4: Can I use optical rotation to check for racemization?

A4: While a change in specific optical rotation can indicate a loss of chiral purity, it is not a quantitative or definitive method for detecting low levels of racemization.[11] Polarimetry measures the bulk optical activity of the sample, and the presence of other chiral substances or impurities can confound the results. It is best used as a preliminary, qualitative check, but should always be followed by a more specific chromatographic method for accurate quantification.[11]

Troubleshooting Guide: Addressing Specific Issues

This section provides a problem-oriented approach to identifying and resolving racemization issues during your experiments.

Problem 1: My final product shows a minor, unexpected peak in the HPLC/LC-MS analysis.
  • Potential Cause: This peak could represent a diastereomer of this compound, namely N-Methyl-D-threonine or the allo-threonine variants. This suggests that racemization or epimerization has occurred at some point during your synthesis or workup. The N-methylation process itself, if not carefully controlled, can be a source of racemization.[12][13][14]

  • Recommended Analytical Strategy: The most direct approach is to use Chiral High-Performance Liquid Chromatography (HPLC). This technique is designed to separate stereoisomers.[4][15][16]

  • Workflow for Method Selection

    Caption: Workflow for selecting a racemization detection method.

  • Detailed Protocol: Chiral HPLC Analysis

    • Column Selection: Choose a chiral stationary phase (CSP) suitable for amino acids. Polysaccharide-based columns (e.g., CHIRALPAK® series) or zwitterionic phases (e.g., CHIRALPAK ZWIX™) are often effective.[6][17]

    • Sample Preparation: Dissolve a small amount of your this compound product in the mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter.

    • Mobile Phase & Conditions: A typical starting point for a polysaccharide-based column under normal phase conditions would be a mixture of Hexane/Isopropanol/Trifluoroacetic acid (TFA). For zwitterionic phases, a polar organic mobile phase like Methanol/Acetonitrile with acid and base additives is common.[17] Method development will be required to optimize the separation.

      • Example Conditions (for illustration):

        • Column: CHIRALPAK IC

        • Mobile Phase: Heptane/Ethanol/TFA (80:20:0.1 v/v/v)

        • Flow Rate: 1.0 mL/min

        • Detection: UV at 210 nm

    • Analysis: Inject your sample. If racemization has occurred, you should see a peak corresponding to the L-isomer and a separate peak for the D-isomer. To confirm peak identities, it is essential to run standards of the pure L-amino acid starting material and, if available, the racemic mixture.

    • Quantification: The percentage of the undesired enantiomer can be calculated based on the relative peak areas.[4]

  • Corrective Actions:

    • Re-evaluate the base used during N-methylation or coupling steps. Use of weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine is preferable to stronger bases like N,N-Diisopropylethylamine (DIPEA).[1][18]

    • Perform reactions at lower temperatures to reduce the rate of racemization.[1]

    • Minimize pre-activation times for coupling reactions to reduce the lifetime of the sensitive activated intermediate.[2]

Problem 2: I don't have a chiral column. How can I detect racemization?
  • Potential Cause: Lack of specialized equipment requires an alternative chemical approach to separate the stereoisomers.

  • Recommended Analytical Strategy: Use a Chiral Derivatizing Agent (CDA) . This involves reacting your N-Methyl-threonine sample with a pure chiral reagent to convert the enantiomers into diastereomers. Diastereomers have different physical properties and can be separated on standard, achiral HPLC or GC columns.[9] A very common CDA is Marfey's Reagent (FDAA) or its analogues like FDLA.[9][10]

  • Mechanism of Racemization via Oxazolidinone Intermediate

    RacemizationMechanism cluster_L cluster_Planar cluster_D L_AA This compound (Activated) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) L_AA->Oxazolone + Base - H⁺ Oxazolone->L_AA + H⁺ (re-face) D_AA N-Methyl-D-Threonine (Product of Racemization) Oxazolone->D_AA + H⁺ (si-face)

    Caption: Racemization via a planar oxazolone intermediate.

  • Detailed Protocol: Derivatization with Marfey's Reagent (FDAA)

    • Sample Preparation: Hydrolyze your peptide or use the final this compound product. Accurately weigh a small amount (e.g., 50-100 µg) into a vial.

    • Derivatization Reaction: a. Dissolve the amino acid sample in 100 µL of 1 M sodium bicarbonate. b. Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[19] c. Vortex the mixture and heat at 40°C for 1 hour. d. Cool the reaction mixture to room temperature. e. Quench the reaction and neutralize by adding 100 µL of 1 M HCl. f. Dilute the sample with the mobile phase (e.g., to 1 mL) for HPLC analysis.

    • HPLC Analysis:

      • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Water + 0.1% TFA.

      • Mobile Phase B: Acetonitrile + 0.1% TFA.

      • Gradient: A linear gradient from ~10% B to 60% B over 30-40 minutes.

      • Detection: UV at 340 nm.

    • Interpretation: The FDAA derivatives of this compound and N-Methyl-D-threonine will now have different retention times. The L-L diastereomer typically elutes before the L-D diastereomer.

Problem 3: My chromatographic data is ambiguous. Can NMR spectroscopy help?
  • Potential Cause: Co-elution or complex chromatograms can sometimes make peak assignment difficult. NMR can provide structural confirmation.

  • Recommended Analytical Strategy: ¹H NMR spectroscopy can be used to distinguish and quantify diastereomers.[20] The signals for protons close to the chiral centers (e.g., the Cα-H and N-CH₃ protons) will have slightly different chemical shifts for each diastereomer. The integration of these distinct peaks allows for quantification. The use of chiral solvating agents can also help resolve overlapping signals.

  • Detailed Protocol: NMR Analysis for Diastereomer Quantification

    • Sample Preparation: Prepare a concentrated solution of your purified product in a suitable deuterated solvent (e.g., D₂O or MeOD). The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable time.

    • Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to clearly resolve the signals of interest.

    • Data Analysis: a. Identify the signals corresponding to the N-methyl group and the α-proton for this compound. b. Look for a second, smaller set of corresponding signals nearby. These would belong to the N-Methyl-D-threonine diastereomer. c. Carefully integrate the area under the N-methyl peak for the major L-diastereomer and the minor D-diastereomer. d. The diastereomeric ratio (d.r.) is the ratio of these integrals.

  • Interpreting the Results: For example, if the integral of the N-methyl peak for the L-isomer is 95 and for the D-isomer is 5, the diastereomeric ratio is 95:5, indicating 5% racemization.

Method Principle Pros Cons Typical Sensitivity
Chiral HPLC Direct separation on a chiral stationary phase.[4]Direct, quantitative, high resolution.[4]Requires specialized, expensive columns; method development can be time-consuming.Can detect <0.1% of the minor enantiomer.[8][21]
GC-MS with Chiral Column Separation of volatile derivatives on a chiral GC column.[7]High efficiency and resolution; provides mass confirmation.[22]Requires derivatization to make amino acids volatile; potential for racemization during sample prep.[8]High sensitivity, often in the picomolar range.[23]
Derivatization + Achiral HPLC Chemical conversion of enantiomers to separable diastereomers.Uses standard, readily available columns; many derivatizing agents exist.[9]Indirect method; derivatization reaction must go to completion without inducing racemization.Dependent on the chromophore of the CDA; typically low picomolar range.[19]
NMR Spectroscopy Different magnetic environments for diastereotopic protons.[20]Provides structural confirmation; non-destructive.Low sensitivity (requires mg of sample); signals may overlap.[24]Generally requires >1% of the minor diastereomer for accurate quantification.
Polarimetry Measurement of the rotation of plane-polarized light.[11]Fast, simple, non-destructive.Not quantitative for mixtures; non-specific; low sensitivity.[11]Not suitable for detecting trace levels of racemization.

References

Technical Support Center: Enhancing the Solubility of N-Methyl-L-threonine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique solubility challenges presented by peptides incorporating N-Methyl-L-threonine. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

The Challenge of this compound Peptides

This compound is a valuable modified amino acid used to enhance the therapeutic properties of peptides, such as increasing proteolytic stability and membrane permeability.[1][2] However, the introduction of a methyl group on the amide nitrogen, while beneficial, can significantly alter the peptide's physicochemical properties.[3] This modification removes a hydrogen bond donor, which can disrupt the secondary structures that often lead to aggregation.[4][5] Paradoxically, it also increases the peptide's overall hydrophobicity, which can, in turn, decrease its aqueous solubility.[3][4][6] The result is a complex, sequence-dependent solubility profile that often requires empirical testing and optimization.

Troubleshooting Guide: From Precipitation to Clear Solution

This section is designed to provide a logical, step-by-step approach to systematically address solubility issues with your this compound peptide.

Issue 1: My lyophilized this compound peptide won't dissolve in aqueous buffer (e.g., PBS, Tris).

Possible Cause: The intrinsic properties of your peptide sequence, such as high hydrophobicity or a net neutral charge at the buffer's pH, are preventing dissolution. Peptides are often least soluble at their isoelectric point (pI).[7][8]

Workflow for Systematic Solubilization:

G start Start: Lyophilized Peptide test_water Attempt to dissolve a small aliquot in sterile dH₂O start->test_water is_soluble_water Soluble? test_water->is_soluble_water calc_pi Calculate peptide's net charge at neutral pH is_soluble_water->calc_pi No success Success: Dilute to final concentration with aqueous buffer is_soluble_water->success Yes charge_check What is the net charge? calc_pi->charge_check positive_charge Positive (Basic) charge_check->positive_charge Positive negative_charge Negative (Acidic) charge_check->negative_charge Negative neutral_charge Neutral/Hydrophobic charge_check->neutral_charge Neutral acidic_buffer Use acidic buffer (e.g., 10% acetic acid) positive_charge->acidic_buffer basic_buffer Use basic buffer (e.g., 0.1M NH₄HCO₃) negative_charge->basic_buffer organic_solvent Proceed to Organic Solvent Protocol neutral_charge->organic_solvent is_soluble_ph Soluble? acidic_buffer->is_soluble_ph basic_buffer->is_soluble_ph organic_solvent->success is_soluble_ph->organic_solvent No is_soluble_ph->success Yes G start Clear solution becomes cloudy/gels sonication Gentle Sonication start->sonication is_resolved_sonic Resolved? sonication->is_resolved_sonic chaotropes Use Chaotropic Agents is_resolved_sonic->chaotropes No success Aggregation Mitigated is_resolved_sonic->success Yes chaotrope_choice Add 6M Guanidine-HCl or 8M Urea to stock chaotropes->chaotrope_choice dilute Dilute significantly for assay chaotrope_choice->dilute redesign Consider Peptide Redesign dilute->redesign If assay incompatible dilute->success

References

Technical Support Center: Optimizing Cleavage of N-Methyl-L-threonine Peptides from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the specific challenges associated with the cleavage of peptides containing N-Methyl-L-threonine from the resin. As researchers and drug development professionals, you are aware that the unique steric and electronic properties of N-methylated amino acids, while beneficial for therapeutic properties, introduce complexities in synthesis, particularly during the final cleavage step. This resource is designed to provide both theoretical understanding and practical, field-proven solutions to ensure high yield and purity of your target peptide.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the cleavage of this compound-containing peptides.

Q1: Why is cleaving peptides with this compound more challenging than non-methylated peptides?

A1: The primary challenge stems from significant steric hindrance.[1][2] The N-methyl group adds considerable bulk around the peptide backbone, which can physically obstruct the approach of trifluoroacetic acid (TFA) to the acid-labile linker on the solid support.[1] This steric shield can lead to sluggish or incomplete cleavage, requiring optimized conditions compared to standard protocols.[1]

Q2: Is it mandatory to protect the side-chain hydroxyl group of this compound during synthesis?

A2: Yes, it is highly recommended. The most common protecting group for the threonine side-chain in Fmoc-based SPPS is the tert-butyl (tBu) group.[2] This protection is crucial to prevent side reactions such as O-acylation during coupling steps and, importantly, dehydration of the threonine side chain during both synthesis and final cleavage.[2]

Q3: What is the most common side reaction to watch for during the cleavage of this compound peptides?

A3: Dehydration (β-elimination) of the threonine residue is a frequent issue, leading to a mass loss of 18 Da in the final product.[2] This can be exacerbated by prolonged exposure to the basic conditions of Fmoc deprotection or the acidic environment of cleavage, especially if the side-chain hydroxyl is unprotected.[2] Another significant side reaction, particularly if the N-methylated residue is at the N-terminus, is the deletion of this amino acid under strong acidic conditions.[1][3]

Q4: Can I use a standard TFA cleavage cocktail?

A4: A standard cocktail, such as "Reagent B" (TFA/Phenol/Water/TIPS), can be a good starting point, but it often requires optimization.[3][4] For sterically hindered peptides like those containing this compound, you may need to extend the cleavage time or adjust scavenger compositions.[1][5] It is always advisable to perform a small-scale "micro cleavage" to test your conditions before committing the entire batch of resin.[1]

Q5: How do I know if the cleavage is complete?

A5: The most reliable method is to analyze the crude peptide by High-Performance Liquid Chromatography (HPLC) and mass spectrometry.[1] You can take small aliquots from the cleavage mixture at different time points (e.g., 1, 2, and 4 hours) to monitor the release of the peptide from the resin and the appearance of any side products.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section delves into specific problems you might encounter during the cleavage process, providing explanations and actionable solutions.

Issue 1: Low Cleavage Yield

A low yield of the desired peptide is one of the most common and frustrating outcomes. The root cause is often incomplete cleavage from the resin.

  • Possible Cause 1: Steric Hindrance. The N-methyl group on the threonine residue, potentially in combination with bulky adjacent residues, can physically block the TFA from reaching the resin linker.

    • Solution:

      • Extend Cleavage Time: While standard cleavages run for 2-3 hours, N-methylated peptides may require 4 hours or even longer. Monitor the progress via HPLC time points.[5][6]

      • Increase Temperature (with caution): Gently warming the cleavage reaction to 30-40°C can sometimes improve efficiency, but this can also increase the rate of side reactions. This should be a last resort and tested on a small scale first.

      • Ensure Proper Resin Swelling: Before adding the cleavage cocktail, ensure the peptide-resin is thoroughly washed with a solvent like dichloromethane (DCM) to remove residual DMF and is adequately swollen.[7] Use a sufficient volume of cleavage cocktail (at least 10 mL per gram of resin) to maintain a slurry.[5]

  • Possible Cause 2: Premature Peptide Precipitation. The cleaved peptide may be insoluble in the TFA cocktail and precipitate back onto the resin beads.

    • Solution:

      • Alter Solvent Composition: In some cases, adding a small percentage of a solvent like DCM to the TFA cocktail can help maintain the peptide's solubility.

      • Thorough Resin Washing: After the initial filtration of the cleavage cocktail, wash the resin multiple times with fresh TFA to recover any adsorbed or precipitated peptide.[5]

Issue 2: Presence of Unexpected Side Products

The appearance of extra peaks in your HPLC chromatogram indicates the formation of impurities during cleavage.

  • Side Product 1: Dehydration (Mass = Target - 18 Da). This corresponds to the loss of a water molecule from the threonine side chain.

    • Root Cause: This side reaction, known as β-elimination, is often initiated by base during Fmoc deprotection but can also be catalyzed by strong acid during cleavage, particularly if the tBu protecting group is prematurely removed or was absent.[2]

    • Mitigation Strategy:

      • Ensure tBu Protection: Always use Fmoc-N-Me-Thr(tBu)-OH for synthesis.

      • Optimize Cleavage Time: Avoid excessively long cleavage times, as this increases the exposure of the deprotected threonine to acid.

      • Use Milder Cleavage Conditions: If dehydration is persistent, consider cleavage cocktails with lower TFA concentrations if your resin linker allows (e.g., for 2-chlorotrityl resin).[8]

  • Side Product 2: N-Terminal Deletion (Mass = Target - Mass of N-Me-Thr). This occurs when the peptide bond C-terminal to the N-methylated residue is cleaved.

    • Root Cause: This side reaction is particularly problematic when the N-methylated amino acid is at the N-terminus and is N-acylated (e.g., with an acetyl group). The mechanism can involve the formation of a cyclic intermediate.[3]

    • Mitigation Strategy:

      • Modify the N-terminus: If possible, avoid small acyl groups like acetyl at the N-terminus. Incorporating a heteroatom-containing group can prevent this side reaction.[3]

      • Lower Cleavage Temperature: Performing the cleavage at a lower temperature (e.g., 4°C) can sometimes minimize this side reaction, though it may also slow down the removal of other protecting groups.[3]

  • Side Product 3: Piperidinone Formation. This intramolecular cyclization can occur at the N-terminal dipeptide sequence, especially if it involves an N-methylated residue, leading to a truncated peptide.

    • Root Cause: The N-methylated secondary amine can facilitate an intramolecular attack on the adjacent carbonyl group, leading to the formation of a stable six-membered ring and cleavage of the rest of the peptide chain.

    • Mitigation Strategy:

      • Sequence Design: If possible, avoid having an N-methylated residue at position 2 of the peptide sequence, especially if the N-terminus is unprotected.

      • Use of Pseudoprolines: Incorporating pseudoproline dipeptides during synthesis can disrupt secondary structures that may favor this side reaction.

III. Experimental Protocols & Data

Optimized Cleavage Cocktail Selection

The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide. The following table provides guidance on selecting an appropriate cocktail.

Cocktail Name Composition (v/v/v) Recommended For Notes
Reagent B 95% TFA / 5% Phenol / 5% Water / 2% TIPSPeptides without Trp, Met, or Cys.[4]A good starting point. TIPS is a scavenger for trityl groups.[4]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTPeptides with sensitive residues (Cys, Met, Trp).[9][10]The "classic" universal cocktail. EDT is malodorous but effective.
TFA/TIS/Water 95% TFA / 2.5% TIS / 2.5% WaterGeneral use, especially with Boc-protected Trp.[10][11]A common, less odorous alternative to Reagent K.[10]
TFA/DODT/Water 95% TFA / 2.5% 3,6-Dioxa-1,8-octanedithiol / 2.5% WaterPeptides with Arg(Pbf/Pmc) and Trp.DODT is a less volatile scavenger than EDT.

TFA: Trifluoroacetic acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol

Standard Protocol for Cleavage of this compound Peptides

This protocol provides a robust starting point for achieving efficient cleavage.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel with a frit.

    • Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove residual DMF.[7]

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[5]

  • Cleavage Reaction:

    • In a fume hood, prepare the chosen cleavage cocktail fresh (e.g., 2 mL of 95% TFA / 2.5% TIS / 2.5% Water).[5][11]

    • Add the cleavage cocktail to the dried resin. Ensure the resin is fully submerged and can be agitated.

    • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. A small aliquot can be taken at the 2-hour mark for analysis.

  • Peptide Isolation and Precipitation:

    • Filter the resin and collect the filtrate into a clean centrifuge tube.

    • Wash the resin twice with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[5]

    • In a separate, larger centrifuge tube, add 8-10 volumes of cold diethyl ether or methyl tert-butyl ether.[5][9]

    • Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Collection and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold ether to remove residual scavengers and organic impurities.[5]

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Re-dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by RP-HPLC and mass spectrometry to confirm identity and purity.[1]

IV. Visualizing the Challenges and Workflow

Key Mechanistic Challenges

The following diagrams illustrate the core chemical challenges encountered during the cleavage of this compound peptides.

Steric_Hindrance cluster_Resin Resin Surface Resin Solid Support Linker Acid-Labile Linker Resin->Linker Peptide Peptide Chain Linker->Peptide NMeThr This compound (Bulky Residue) Peptide->NMeThr NMeThr->Linker Steric Blockage TFA TFA Molecule TFA->Linker Cleavage Attack

Caption: Steric hindrance from the N-methyl group blocking TFA access.

Dehydration_Mechanism Thr_Residue Threonine Residue β-Carbon-OH Acid_Catalyst H+ Thr_Residue:f1->Acid_Catalyst Protonation Intermediate Protonated Hydroxyl C-OH2+ Dehydroamino_Acid Dehydroamino Acid C=C Double Bond (Mass Loss of 18 Da) Intermediate->Dehydroamino_Acid β-Elimination Water H2O Intermediate->Water Loss of Water

Caption: Acid-catalyzed dehydration (β-elimination) of the threonine side chain.

Decision Workflow for Cleavage Optimization

This workflow provides a logical path for troubleshooting and optimizing your cleavage strategy.

Cleavage_Workflow Start Start: Dry Peptide-Resin MicroCleavage Perform Small-Scale Micro Cleavage (2h) Start->MicroCleavage Analysis Analyze Crude by HPLC/Mass Spec MicroCleavage->Analysis Success High Yield & Purity? (>80%) Analysis->Success Proceed Proceed with Full-Scale Cleavage Success->Proceed Yes Troubleshoot Troubleshoot Issue Success->Troubleshoot No LowYield Low Yield Troubleshoot->LowYield Incomplete Reaction SideProducts Side Products Troubleshoot->SideProducts Impurity Detected Extend_Time Extend Cleavage Time (4h) LowYield->Extend_Time Change_Cocktail Adjust Scavenger Cocktail SideProducts->Change_Cocktail Extend_Time->Analysis Re-analyze Change_Cocktail->Analysis Re-analyze

Caption: Decision workflow for optimizing cleavage conditions.

V. References

  • BenchChem. (2025). Technical Support Center: Optimizing Cleavage Conditions for N,N-Dimethyl-L-Valine Peptides. 1

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing N-Methylated Threonine (H-Thr(Me)-OH). 12

  • BenchChem. (2025). Side reactions associated with this compound in peptide synthesis. 2

  • AAPPTec. How to Synthesize a Peptide. 7

  • AAPPTec. Cleaving peptides from Merrifield resin; TFMSA cleavage. 13

  • BenchChem. (2025). Technical Support Center: Optimizing Peptide Cleavage from Resin. 5

  • Wang, B., et al. (2011). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. ACS Publications. --INVALID-LINK--

  • Pattabiraman, V. R., et al. (2012). Solid-phase synthesis of microcin B17 analogues. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to NMR Analysis of this compound Incorp. 11

  • Sigma-Aldrich. Boc Resin Cleavage Protocol. --INVALID-LINK--

  • Spiral. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. --INVALID-LINK--

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. --INVALID-LINK--

  • BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. 14

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. --INVALID-LINK--

  • AAPPTec. Cleavage Cocktails; Reagent B. --INVALID-LINK--

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. --INVALID-LINK--

  • Fields, G. B. (2004). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. --INVALID-LINK--

  • Carter, J. (2020). Response to: I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides? ResearchGate. --INVALID-LINK--

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Conformational Effects of N-Methyl-L-threonine vs. L-threonine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Methyl Group

In the realm of peptide therapeutics, the quest for enhanced stability, permeability, and potency is perpetual. One of the most effective strategies in this pursuit is the site-specific N-methylation of the peptide backbone. This seemingly minor modification—the replacement of an amide proton with a methyl group—can induce profound changes in a peptide's three-dimensional structure, and consequently, its biological activity. This guide provides an in-depth technical comparison of the conformational effects of incorporating N-Methyl-L-threonine versus its canonical counterpart, L-threonine, into a peptide sequence. As a Senior Application Scientist, my aim is to elucidate the causal relationships between this modification and the resulting structural changes, supported by experimental data and detailed methodologies.

N-methylation imparts a dual impact on the peptide backbone. Firstly, it eliminates a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets that rely on these bonds for stability. Secondly, the added methyl group introduces steric hindrance, which restricts the conformational freedom around the peptide bond. These factors can lead to a more rigid and pre-organized conformation, which can be advantageous for receptor binding and can also protect the peptide from enzymatic degradation.[1]

This guide will navigate through the synthetic challenges, analytical characterization, and conformational consequences of substituting L-threonine with this compound. We will explore how this modification influences local and global peptide structure, and how these changes can be harnessed in the rational design of peptide-based drugs.

The Analytes: L-threonine and this compound

PropertyL-ThreonineThis compound
Chemical Formula C4H9NO3C5H11NO3
Molecular Weight 119.12 g/mol 133.15 g/mol
Structure
Key Features Primary amine, hydrogen bond donor at the amide nitrogen.Secondary amine, no hydrogen bond donor at the amide nitrogen, increased steric bulk.

Experimental Investigation of Conformational Effects

To comprehensively assess the impact of N-methylation on peptide conformation, a combination of synthetic chemistry and biophysical techniques is employed. The general workflow for such a comparative study is outlined below.

G cluster_0 Peptide Synthesis cluster_1 Conformational Analysis cluster_2 Data Interpretation start Design Peptide Sequence sp_l_thr Solid-Phase Synthesis (L-Threonine Peptide) start->sp_l_thr sp_n_me_thr Solid-Phase Synthesis (this compound Peptide) start->sp_n_me_thr purification HPLC Purification sp_l_thr->purification sp_n_me_thr->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy (1D & 2D) characterization->nmr cd Circular Dichroism characterization->cd comp_model Computational Modeling characterization->comp_model nmr_analysis Structure Calculation (NOE/ROE restraints) nmr->nmr_analysis cd_analysis Secondary Structure Estimation cd->cd_analysis model_analysis Conformational Ensemble Analysis comp_model->model_analysis

Caption: A typical experimental workflow for comparing the conformational effects of L-threonine and this compound in a peptide.

Peptide Synthesis: Incorporating this compound

The synthesis of peptides containing N-methylated amino acids presents a greater challenge than standard solid-phase peptide synthesis (SPPS) due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions.

Experimental Protocol: Solid-Phase Peptide Synthesis of an N-Methylated Peptide

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard): For standard amino acids, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Add the mixture to the resin and agitate for 1-2 hours.

  • Amino Acid Coupling (this compound): For the incorporation of Fmoc-N-Methyl-L-threonine, a stronger coupling reagent and longer reaction times are often necessary. Dissolve Fmoc-N-Methyl-L-threonine (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Add the mixture to the resin and agitate for 4-6 hours. Monitor the coupling reaction for completeness using a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for N-methylated residues) for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For N-methylated peptides, NMR is particularly crucial for identifying the cis/trans isomerization of the peptide bond preceding the N-methylated residue.

Comparative NMR Data: The Impact of N-Methylation

The introduction of an N-methyl group on a threonine residue induces notable changes in the NMR spectra.[2] Below is a summary of typical ¹H NMR chemical shift differences for a hypothetical peptide sequence, Ac-Ala-X-Ala-NHMe, where X is either L-Threonine or this compound.

ResidueAtomL-Threonine Peptide ¹H Chemical Shift (ppm)This compound Peptide ¹H Chemical Shift (ppm)
Ala14.354.40
X2 4.20 4.85 (trans), 4.65 (cis)
X2 4.05 4.15 (trans), 4.00 (cis)
X2 Hγ2 1.15 1.20 (trans), 1.10 (cis)
X2 N-CH3 - 2.80 (trans), 3.10 (cis)
Ala34.304.32 (trans), 4.25 (cis)

Note: These are representative chemical shifts and can vary based on solvent, temperature, and flanking residues.

A key feature in the NMR spectrum of the N-methylated peptide is the appearance of two distinct sets of signals for the this compound residue and its neighbors, corresponding to the cis and trans conformations of the Ala1-N-Me-Thr2 peptide bond. The Hα proton of this compound is typically shifted significantly downfield compared to that of L-threonine.[2]

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O). The final peptide concentration should be in the range of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of individual amino acid residues.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D ROESY spectrum with a mixing time of 150-300 ms. This is crucial for obtaining through-space correlations (distances between protons). For N-methylated peptides, ROESY is often more reliable than NOESY for distinguishing between short and medium-range proton-proton distances.[2]

  • Data Analysis: Assign the proton resonances using the TOCSY and ROESY spectra. The presence of ROE cross-peaks between the N-methyl protons and the Hα proton of the preceding residue is diagnostic of the cis or trans peptide bond conformation.

G cluster_0 Trans Conformation cluster_1 Cis Conformation trans_N_Me N-CH3 trans_H_alpha_curr Hα (i) trans_N_Me->trans_H_alpha_curr Strong ROE trans_H_alpha_prev Hα (i-1) cis_N_Me N-CH3 cis_H_alpha_prev Hα (i-1) cis_N_Me->cis_H_alpha_prev Strong ROE cis_H_alpha_curr Hα (i)

Caption: Diagnostic ROE correlations for determining cis/trans isomerism of an N-methylated peptide bond.

Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure

CD spectroscopy is a rapid and sensitive technique for evaluating the secondary structure of peptides in solution. Different secondary structures (α-helix, β-sheet, random coil) have characteristic CD spectra.

Expected Impact of N-Methylation on CD Spectra

The introduction of an N-methyl group can disrupt or stabilize secondary structures. For instance, if the L-threonine residue is part of an α-helix, its N-methylation will likely disrupt the helix due to the loss of a hydrogen bond donor. This would be observed in the CD spectrum as a decrease in the negative ellipticity at 222 nm and 208 nm. Conversely, if N-methylation promotes the formation of a β-turn, the CD spectrum might show a weak negative band around 220 nm and a positive band around 200 nm.

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for CD analysis should be between 20 and 100 µM.

  • Data Acquisition: Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a 1 mm pathlength quartz cuvette.

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.

Computational Modeling: In Silico Insights

Molecular dynamics simulations can provide a detailed picture of the conformational landscape of peptides. These simulations can help to rationalize the experimental findings from NMR and CD spectroscopy.

Methodology for Computational Modeling

  • System Setup: Build the initial 3D structures of both the L-threonine and this compound containing peptides.

  • Force Field Selection: Choose an appropriate force field that accurately represents the parameters for N-methylated amino acids.

  • Solvation: Place the peptide in a box of explicit solvent (e.g., water).

  • Molecular Dynamics Simulation: Run a simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to allow the peptide to explore its conformational space.

  • Analysis: Analyze the simulation trajectory to identify the most populated conformations, hydrogen bonding patterns, and dihedral angle distributions.

Conclusion: A Powerful Tool for Peptide Design

The substitution of L-threonine with this compound is a potent tool in the arsenal of the peptide chemist. This modification can significantly alter the conformational preferences of a peptide, often leading to a more rigid and proteolytically stable molecule. The loss of a hydrogen bond donor and the introduction of steric bulk are the key drivers of these conformational changes. A thorough understanding of these effects, gained through a combination of synthesis, NMR spectroscopy, circular dichroism, and computational modeling, is essential for the rational design of peptide therapeutics with improved pharmacological properties. The ability to fine-tune peptide conformation through N-methylation opens up new avenues for creating novel drugs with enhanced efficacy and bioavailability.

References

comparative analysis of N-Methyl-L-threonine and other N-methylated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-Methyl-L-threonine and Other N-methylated Amino Acids: A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Methyl Group in Peptide Science

In the landscape of modern medicinal chemistry, the strategic modification of peptides is paramount to unlocking their full therapeutic potential. Peptides, while offering high specificity and low toxicity, are often hampered by poor metabolic stability and low membrane permeability.[1] Among the arsenal of modifications to overcome these hurdles, N-methylation—the substitution of a peptide bond's amide hydrogen with a methyl group—stands out as a powerful and versatile strategy.[2] This seemingly minor alteration can profoundly influence a peptide's physicochemical properties, leading to enhanced stability, bioavailability, and potency.[1][2]

This guide provides a comprehensive comparative analysis of this compound and a selection of other key N-methylated amino acids: N-methyl-L-alanine, N-methyl-L-leucine, and N-methyl-D-aspartate. Through an examination of their synthesis, physicochemical properties, biological activities, and applications, supported by experimental data and detailed protocols, we aim to provide a foundational resource for the rational design of next-generation peptide-based therapeutics.

Comparative Analysis of Synthesis Methodologies

The synthesis of N-methylated amino acids is a critical first step in their incorporation into peptide chains. Several strategies have been developed, with the choice of method often depending on the specific amino acid and the desired scale of production.

The Oxazolidinone Method: A Versatile Approach

A widely adopted and high-yielding approach for the N-methylation of many amino acids, including L-threonine, involves the formation and subsequent reductive cleavage of an oxazolidinone intermediate.[3] This method is favored for its efficiency and the ability to produce optically pure N-methyl-amino acids.[2][4]

Experimental Protocol: Synthesis of Fmoc-N-Methyl-L-threonine via an Oxazolidinone Intermediate

Rationale: This protocol is chosen for its high efficiency and stereochemical control, which are crucial for the synthesis of building blocks for solid-phase peptide synthesis (SPPS). The use of Fmoc protection is standard for SPPS.

Materials:

  • Fmoc-L-threonine

  • Paraformaldehyde

  • p-toluenesulfonic acid

  • Toluene

  • Dichloromethane (DCM)

  • Triethylsilane (TES)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Oxazolidinone Formation:

    • Suspend Fmoc-L-threonine and paraformaldehyde in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water azeotropically.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting oxazolidinone by flash column chromatography.

  • Reductive Ring Opening:

    • Dissolve the purified oxazolidinone in DCM.

    • Add triethylsilane and trifluoroacetic acid.

    • Stir the reaction at room temperature until the ring-opening is complete (monitored by TLC).

    • Quench the reaction and remove the solvent.

    • Purify the final product, Fmoc-N-Methyl-L-threonine, by flash column chromatography.

Reductive Amination: A Direct Route

Direct reductive amination offers a more streamlined approach to N-methylation. This method typically involves the reaction of the parent amino acid with formaldehyde to form a Schiff base or an oxazolidinone intermediate, which is then reduced to the N-methyl derivative.

Generalized Workflow for N-Methylated Amino Acid Synthesis

G cluster_protection Protection cluster_methylation N-Methylation cluster_deprotection_purification Final Steps start Parent Amino Acid protect_carboxyl Carboxyl Group Protection (e.g., Esterification) start->protect_carboxyl form_intermediate Formation of Intermediate (e.g., Oxazolidinone) protect_carboxyl->form_intermediate reduction Reduction of Intermediate form_intermediate->reduction deprotect_carboxyl Carboxyl Group Deprotection reduction->deprotect_carboxyl purification Purification (e.g., Chromatography) deprotect_carboxyl->purification end N-Methylated Amino Acid purification->end

Caption: A generalized workflow for the synthesis of N-methylated amino acids.

Comparative Physicochemical Properties

The introduction of a methyl group on the alpha-amino nitrogen significantly alters the physicochemical properties of an amino acid. These changes have profound implications for the behavior of peptides containing these modified residues.

PropertyThis compoundN-Methyl-L-alanineN-Methyl-L-leucineN-Methyl-D-aspartate (NMDA)
Molecular Formula C₅H₁₁NO₃C₄H₉NO₂C₇H₁₅NO₂C₅H₉NO₄
Molecular Weight 133.15 g/mol 103.12 g/mol 145.20 g/mol 147.13 g/mol
Appearance White to off-white solidWhite to off-white powderWhite to off-white powderWhite, odorless solid
Solubility in Water SolubleSolubleSolubleSoluble
Key Side Chain Feature Hydroxyl groupMethyl groupIsobutyl groupCarboxylic acid group

Impact of N-Methylation on Physicochemical Properties:

  • Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the amino acid, which can enhance the ability of a peptide to cross cell membranes.[2][5]

  • Reduced Hydrogen Bonding: N-methylation removes a hydrogen bond donor from the peptide backbone, which can decrease the energy required for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of a cell membrane.[2]

  • Conformational Constraint: The steric hindrance introduced by the N-methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, reducing the peptide's conformational flexibility.[2] This can pre-organize the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.[2]

Comparative Biological Activities and Mechanisms of Action

The biological effects of N-methylated amino acids are primarily realized when they are incorporated into peptides. The nature of the amino acid side chain plays a crucial role in the specific biological activity.

  • This compound: The hydroxyl group of the threonine side chain, in combination with the N-methyl group, offers unique conformational constraints.[6] Its incorporation into peptides can enhance proteolytic stability and modulate receptor binding.[1][6]

  • N-Methyl-L-alanine: With a simple methyl side chain, N-methyl-L-alanine provides a more direct way to study the effects of N-methylation on peptide conformation and stability without the added complexity of a functionalized side chain.[7]

  • N-Methyl-L-leucine: The bulky isobutyl side chain of leucine, when combined with N-methylation, can significantly impact peptide structure and increase resistance to enzymatic degradation.[8]

  • N-Methyl-D-aspartate (NMDA): Unlike the other amino acids in this comparison, NMDA is a well-known selective agonist for the NMDA receptor, a type of ionotropic glutamate receptor in the central nervous system.[9][10] The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory.[9][11] Overactivation of the NMDA receptor can lead to excitotoxicity, a process implicated in several neurodegenerative diseases.[12][13]

NMDA Receptor Signaling Pathway

G cluster_receptor NMDA Receptor Activation cluster_channel Ion Channel Opening cluster_downstream Downstream Signaling glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor glycine Glycine/D-Serine glycine->nmda_receptor ca_influx Ca2+ Influx nmda_receptor->ca_influx depolarization Membrane Depolarization mg_block_removal Removal of Mg2+ Block depolarization->mg_block_removal mg_block_removal->nmda_receptor second_messengers Activation of Second Messengers ca_influx->second_messengers gene_expression Changes in Gene Expression second_messengers->gene_expression synaptic_plasticity Synaptic Plasticity (LTP/LTD) gene_expression->synaptic_plasticity

Caption: Simplified signaling pathway of the NMDA receptor.

Applications in Research and Drug Development

The unique properties of N-methylated amino acids make them invaluable tools in the development of peptide-based therapeutics.

  • Enhanced Proteolytic Stability: A major advantage of N-methylation is the increased resistance to enzymatic degradation by proteases, which prolongs the in-vivo half-life of peptide drugs.[1][8]

  • Improved Cell Permeability and Bioavailability: By increasing lipophilicity and reducing hydrogen bonding capacity, N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability.[2][5]

  • Conformational Control: The ability to lock a peptide into a bioactive conformation can lead to higher binding affinity and selectivity for its target receptor.[2]

  • Probes for Biological Systems: N-methylated amino acids, such as NMDA, serve as essential pharmacological tools to study specific receptor systems and signaling pathways.[10]

Experimental Protocol: Characterization of N-Methylated Peptides by RP-HPLC and Mass Spectrometry

Rationale: This protocol is essential for verifying the purity and identity of synthesized peptides containing N-methylated amino acids. Reverse-phase high-performance liquid chromatography (RP-HPLC) is used for purification and purity assessment, while mass spectrometry confirms the correct molecular weight.

Materials:

  • Synthesized N-methylated peptide

  • Unmodified control peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • RP-HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Monitor the elution profile using UV absorbance at 214 nm and 280 nm.

    • Note: N-methylated peptides may show peak broadening or multiple peaks due to the slow interconversion of cis/trans isomers of the N-methylated amide bond. Running the analysis at an elevated temperature (e.g., 40-60 °C) can help to coalesce these conformer peaks.[4]

  • Mass Spectrometry Analysis:

    • Collect fractions from the HPLC corresponding to the peptide peaks.

    • Analyze the fractions by mass spectrometry to confirm the molecular weight of the synthesized peptide.

Conclusion

N-methylation of amino acids is a cornerstone of modern peptide drug design. This subtle modification provides a powerful toolkit for medicinal chemists to rationally enhance the pharmacological properties of peptides. By providing conformational constraint, increasing proteolytic stability, and improving cell permeability, N-methylation can transform peptide leads with poor drug-like properties into viable clinical candidates.[2] The choice of which N-methylated amino acid to incorporate depends on the specific therapeutic goal and the desired balance of properties. This compound, with its unique combination of N-methylation and a functional hydroxyl side chain, offers exciting possibilities for the design of novel and effective peptide therapeutics. As our understanding of the intricate relationship between N-methylation, peptide conformation, and biological activity continues to grow, so too will the number of innovative and effective N-methylated peptide therapeutics reaching the market.

References

Validating the Enhanced Metabolic Stability of N-Methyl-L-threonine Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Achilles' heel of many promising peptide therapeutics is their rapid in vivo degradation. This guide provides an in-depth, objective comparison of the metabolic stability of peptides incorporating N-Methyl-L-threonine against their non-methylated counterparts. We will delve into the mechanistic underpinnings of this enhanced stability and provide detailed, field-proven experimental protocols to validate this critical-to-quality attribute.

The therapeutic potential of peptides is often curtailed by their susceptibility to proteolytic enzymes, leading to a short circulating half-life and diminished bioavailability.[1] A powerful and widely adopted strategy in medicinal chemistry to surmount this obstacle is the N-methylation of the peptide backbone.[2][3] This modification involves the substitution of an amide proton with a methyl group, a subtle structural change that has profound implications for the peptide's pharmacokinetic profile.[4] The incorporation of this compound, in particular, not only enhances metabolic stability but also offers unique conformational constraints due to its β-hydroxyl group.[2]

The Mechanism of Enhanced Stability: A Tale of Steric Hindrance

The primary reason for the increased metabolic stability of N-methylated peptides is steric hindrance.[5] Proteolytic enzymes recognize and bind to the peptide backbone through a series of hydrogen bonds and specific side-chain interactions. The introduction of a methyl group on the amide nitrogen disrupts these crucial hydrogen-bonding patterns and sterically shields the adjacent peptide bond from the active site of proteases.[4] This "molecular bumper" effectively prevents enzymatic cleavage, thereby prolonging the peptide's presence in a biological system.[5]

Mechanism of N-Methylation-Induced Proteolytic Resistance cluster_non_methylated Non-Methylated Peptide cluster_methylated N-Methylated Peptide Peptide_Backbone_NM ---NH-CHR-CO--- Binding_Site_NM Active Site Binding Peptide_Backbone_NM->Binding_Site_NM H-Bonding Protease Proteolytic Enzyme Protease->Binding_Site_NM Cleavage_NM Peptide Bond Cleavage Binding_Site_NM->Cleavage_NM Peptide_Backbone_M ---N(CH3)-CHR-CO--- Binding_Blocked Steric Hindrance Peptide_Backbone_M->Binding_Blocked Methyl Group Blocks Binding Protease_M Proteolytic Enzyme Protease_M->Binding_Blocked No_Cleavage Increased Stability Binding_Blocked->No_Cleavage

Mechanism of N-methylation protection.

Quantitative Comparison of Metabolic Stability

Peptide AnalogBiological MatrixHalf-life (t½) (minutes)Fold Increase in Stability
Model Peptide with L-ThreonineHuman Plasma~30-
Model Peptide with this compoundHuman Plasma> 240> 8
Model Peptide with L-ThreonineHuman Liver Microsomes~15-
Model Peptide with this compoundHuman Liver Microsomes> 120> 8

Note: The data presented is illustrative and compiled from general findings on N-methylated peptides to demonstrate the expected impact of this compound incorporation. Actual values will vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols for Validating Metabolic Stability

A robust assessment of metabolic stability is crucial. The following are detailed, self-validating protocols for two standard in vitro assays: the plasma stability assay and the liver microsomal stability assay.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of proteases found in plasma.

Plasma Stability Assay Workflow Start Start: Prepare Peptide Stock and Plasma Incubate Incubate Peptide in Plasma at 37°C Start->Incubate Timepoints Collect Aliquots at Multiple Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate->Timepoints Quench Quench Reaction with Acetonitrile (to precipitate proteins) Timepoints->Quench Centrifuge Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Quantify Remaining Peptide and Calculate Half-life Analyze->Data End End Data->End

Workflow for the in vitro plasma stability assay.

Step-by-Step Methodology:

  • Peptide and Plasma Preparation:

    • Prepare a stock solution of the test peptides (both N-methylated and non-methylated analogs) in a suitable buffer (e.g., PBS) to a concentration of 1 mg/mL.

    • Thaw pooled human plasma (or plasma from another species of interest) on ice and centrifuge to remove any precipitates.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the peptide stock solution into the plasma to a final concentration of 1-10 µM.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching:

    • Immediately quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile (containing an internal standard) to the aliquot. This precipitates the plasma proteins and halts degradation.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the amount of the parent peptide remaining at each time point.[6]

  • Data Analysis:

    • Plot the percentage of the remaining peptide against time and calculate the half-life (t½) using a first-order decay model.

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a peptide to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.

Liver Microsomal Stability Assay Workflow Start_LM Start: Prepare Microsomes, Peptide, and NADPH System Incubate_LM Incubate Peptide with Liver Microsomes at 37°C Start_LM->Incubate_LM Initiate Initiate Reaction by Adding NADPH Incubate_LM->Initiate Timepoints_LM Collect Aliquots at Multiple Time Points (e.g., 0, 10, 20, 40, 60 min) Initiate->Timepoints_LM Quench_LM Quench Reaction with Cold Acetonitrile Timepoints_LM->Quench_LM Centrifuge_LM Centrifuge to Pellet Microsomal Proteins Quench_LM->Centrifuge_LM Analyze_LM Analyze Supernatant by LC-MS/MS Centrifuge_LM->Analyze_LM Data_LM Quantify Remaining Peptide and Calculate Intrinsic Clearance Analyze_LM->Data_LM End_LM End Data_LM->End_LM

Workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test peptides.

    • Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

  • Incubation Mixture:

    • In a microcentrifuge tube, combine the liver microsome solution and the test peptide. Pre-incubate at 37°C for a few minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.

  • Time-Course Sampling and Quenching:

    • At various time points (e.g., 0, 10, 20, 40, and 60 minutes), take an aliquot and quench the reaction by adding ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the microsomal proteins.

    • Transfer the supernatant to HPLC vials.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent peptide in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the half-life (t½) and calculate the in vitro intrinsic clearance (CLint).

Conclusion

The strategic incorporation of this compound is a robust and validated approach to significantly enhance the metabolic stability of peptide therapeutics. The steric hindrance imparted by the N-methyl group effectively shields the peptide backbone from proteolytic degradation, leading to a longer in vivo half-life. The experimental protocols detailed in this guide provide a reliable framework for researchers to quantitatively assess and validate the improved stability of their N-methylated peptide candidates, a critical step in the journey from discovery to clinical application.

References

Enhancing Peptide Bioactivity: A Comparative Guide to the Impact of N-Methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their progression into clinical applications is often hampered by inherent limitations such as susceptibility to enzymatic degradation and poor cell permeability.[1] Strategic chemical modification of the peptide backbone is a cornerstone of medicinal chemistry, aimed at overcoming these hurdles. Among the arsenal of available modifications, N-methylation stands out as a powerful and versatile tool.[2][3]

This guide provides an in-depth technical assessment of incorporating a specific N-methylated amino acid, N-Methyl-L-threonine, into peptide scaffolds. We will explore the profound impact of this single methyl group on a peptide's conformational dynamics, stability, and overall bioactivity. Through objective comparisons with other common modification strategies and supported by detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to rationally design next-generation peptide therapeutics.

The this compound Advantage: A Structural and Functional Deep Dive

This compound is a derivative of the essential amino acid L-threonine, distinguished by the substitution of the backbone amide proton with a methyl group.[2] This seemingly subtle alteration instigates a cascade of significant changes in the peptide's physicochemical properties.

  • Conformational Rigidity: The introduction of the N-methyl group imparts steric hindrance, which restricts rotation around the Cα-N bond.[1][2] This constraint reduces the peptide's overall conformational flexibility, which can pre-organize the molecule into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its target receptor.[4]

  • Enhanced Proteolytic Stability: The N-methyl group acts as a shield for the adjacent peptide bond, sterically hindering the approach of proteolytic enzymes that would otherwise readily cleave the backbone of a natural peptide.[4][5] This increased resistance to degradation extends the peptide's in-vivo half-life, a critical factor for therapeutic efficacy.

  • Improved Membrane Permeability: A key obstacle for many peptide drugs is their inability to cross cell membranes. N-methylation removes a hydrogen bond donor from the peptide backbone.[1] This reduction in hydrogen bonding capacity decreases the energetic penalty for the peptide to move from an aqueous environment into the lipid bilayer of a cell membrane, thereby improving its potential for passive diffusion and oral bioavailability.[6][7][8]

This compound in Context: A Comparative Analysis of Peptide Modification Strategies

The decision to incorporate this compound should be made with a clear understanding of its advantages and disadvantages relative to other modification techniques.

Modification StrategyPrimary Advantage(s)Key Considerations & Potential Downsides
This compound Enhanced proteolytic stability, improved membrane permeability, conformational constraint.[2][4]Can sometimes reduce solubility or binding affinity if the original N-H bond was critical for interaction. Synthesis can be more complex.[1]
Unmodified Peptide Easiest and most cost-effective to synthesize.Poor stability, low cell permeability, short in-vivo half-life.[2][3]
D-Amino Acid Substitution Significantly increases resistance to proteolysis.Can drastically alter the peptide's 3D structure, potentially abolishing biological activity. May affect receptor binding.
PEGylation Dramatically increases hydrodynamic size, leading to longer half-life and reduced renal clearance.[9][10]Can lead to a significant loss of binding affinity (potency). May alter tissue distribution.[11]
Lipidation Increases affinity for cell membranes and can prolong half-life by binding to serum albumin.Can lead to non-specific binding and may require optimization of the lipid chain length and attachment point.
C-terminal Amidation Increases stability against carboxypeptidases and can mimic the charge state of native proteins.Effects are limited to the C-terminus; does not protect internal cleavage sites.

Experimental Assessment of this compound Modified Peptides

To empirically validate the theoretical benefits of this compound incorporation, a series of well-defined experiments are necessary. Below are detailed protocols for the synthesis, characterization, and bioactivity assessment of a target peptide and its N-methylated analogue.

Experimental Workflow Overview

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Biophysical & Biological Evaluation sp_synthesis Solid-Phase Peptide Synthesis (SPPS) of Native & N-Me-Thr Peptides purification RP-HPLC Purification sp_synthesis->purification verification Mass Spectrometry Verification purification->verification nmr NMR Spectroscopy (Conformation) verification->nmr cd Circular Dichroism (Secondary Structure) verification->cd stability Proteolytic Stability Assay (Serum/Trypsin) verification->stability binding Surface Plasmon Resonance (SPR) (Binding Kinetics) verification->binding permeability Caco-2 Permeability Assay verification->permeability functional Cell-Based Functional Assay verification->functional

Caption: Workflow for synthesis and evaluation of this compound peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptide

This protocol outlines the manual synthesis of a peptide containing Fmoc-N-Me-Thr(tBu)-OH using standard Fmoc/tBu chemistry. The key challenge is the sterically hindered coupling step onto the N-methylated residue.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids and Fmoc-N-Me-Thr(tBu)-OH

  • N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[12]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard):

    • In a separate tube, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 minutes.[13]

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion (e.g., Kaiser test or bromophenol blue test).[13]

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-N-Me-Thr(tBu)-OH: Follow the same procedure as step 3, but use Fmoc-N-Me-Thr(tBu)-OH.

  • Coupling onto the N-Methylated Residue: This is the most challenging step.

    • Use 4 equivalents of the next Fmoc-amino acid, 3.9 equivalents of HATU, and 8 equivalents of DIPEA.[13]

    • Extend the coupling time to 4-6 hours, or perform a double coupling. Microwave-assisted coupling can significantly improve efficiency here.[14]

  • Chain Elongation: Repeat steps 2-5 for all amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC). Verify the mass using mass spectrometry.

Protocol 2: Proteolytic Stability Assay (vs. Trypsin)

This assay compares the degradation rate of the native peptide versus its N-methylated analogue in the presence of the protease trypsin.

Materials:

  • Purified native and N-methylated peptides

  • Trypsin (proteomics grade)

  • Assay Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Quenching Solution: 10% TFA

  • RP-HPLC system

Procedure:

  • Solution Preparation: Prepare 1 mg/mL stock solutions of both peptides in the assay buffer. Prepare a 1 mg/mL stock solution of trypsin.

  • Digestion Reaction:

    • In separate microcentrifuge tubes, dilute each peptide to a final concentration of 0.2 mg/mL in the assay buffer.

    • Initiate the reaction by adding trypsin to a final enzyme:substrate ratio of 1:50 (w/w).

    • Incubate the reactions at 37°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction tube.

    • Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA.

  • Analysis:

    • Analyze each quenched sample by RP-HPLC.

    • Integrate the peak area of the intact (parent) peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the T=0 time point.

    • Plot the percentage of intact peptide versus time to determine the half-life (t½) for each peptide.

Expected Outcome Data Table:

PeptideHalf-life (t½) in Trypsin (min)
Native Peptide~30
N-Me-Thr Peptide>240
Protocol 3: Structural Analysis

Procedure:

  • Sample Preparation: Dissolve each purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[15] TFE (trifluoroethanol) can be added to promote helicity if desired.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 mm path length.

    • Record CD spectra from 190 to 260 nm at 25°C.[16]

    • Set the scanning speed to 100 nm/min, with a bandwidth of 1 nm.[17]

    • Average 3-5 scans for each sample and subtract the buffer baseline spectrum.

  • Analysis: Analyze the resulting spectra for characteristic secondary structure signals (e.g., α-helices show negative bands around 208 and 222 nm). Deconvolution software can be used to estimate the percentage of each secondary structure type.[18][19]

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the purified N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O) to a final concentration of 1-5 mM.[18]

  • Data Acquisition:

    • Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum on a high-field NMR spectrometer (e.g., 600 MHz).

    • Use a mixing time of 150-300 ms, which is common for peptides.[20]

  • Analysis: Process the 2D data. The presence of cross-peaks between protons indicates they are close in space (< ~5 Å). A strong ROE between the N-methyl protons and the alpha proton of the preceding residue is a definitive indicator of incorporation and provides crucial distance restraints for 3D structure calculation.[20]

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol measures the binding affinity and kinetics of the peptides to an immobilized target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Target protein (ligand)

  • Purified peptides (analytes)

  • Running Buffer: HBS-EP+ (or similar)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (dissolved in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling.[21]

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the native and N-methylated peptides in the running buffer (e.g., ranging from 1 nM to 1 µM).

    • Inject the peptide solutions sequentially over the ligand-immobilized surface, from lowest to highest concentration. Include buffer-only injections for double referencing.[22]

    • Monitor the binding (association) and dissociation in real-time.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Expected Outcome Data Table:

Peptidekₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (nM)
Native Peptide1 x 10⁵1 x 10⁻³10
N-Me-Thr Peptide5 x 10⁵5 x 10⁻⁴1
Protocol 5: Caco-2 Permeability Assay

This assay assesses the ability of a peptide to cross a monolayer of human intestinal cells, serving as an in-vitro model for oral absorption.

Materials:

  • Caco-2 cells

  • Transwell permeable supports (e.g., 24-well plates with 0.4 µm inserts)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for ~21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[23][24]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity (typically >300 Ω·cm²).[23]

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the peptide solution (e.g., 10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Quantification and Analysis:

    • Quantify the peptide concentration in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Expected Outcome Data Table:

PeptidePapp (A→B) (x 10⁻⁶ cm/s)Predicted Absorption
Native Peptide< 0.5Low
N-Me-Thr Peptide> 2.0Moderate to High

Conclusion

The strategic incorporation of this compound is a highly effective strategy for enhancing the drug-like properties of peptide therapeutics. By imparting conformational rigidity, shielding against proteolytic degradation, and improving membrane permeability, this modification directly addresses the most common liabilities of native peptides. While the synthesis requires specialized considerations, the potential gains in stability and bioavailability are substantial. The experimental framework provided in this guide offers a robust system for validating the impact of this compound, enabling researchers to make data-driven decisions in the design and optimization of novel peptide-based drugs.

References

A Comparative Guide to N-Methyl-L-threonine Peptide Receptor Binding Affinity: Enhancing Therapeutic Potential through Strategic Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide therapeutics represents a pivotal strategy in modern drug design, offering a powerful means to enhance pharmacological properties.[1] This guide provides an in-depth comparison of the receptor binding affinity of peptides containing N-Methyl-L-threonine, contrasting them with their non-methylated counterparts and other modified analogues. Supported by experimental data and detailed protocols, this document serves as a technical resource for scientists engaged in the development of next-generation peptide-based drugs.

The Strategic Advantage of N-Methylation in Peptide Therapeutics

Peptide-based drugs often exhibit high specificity and low toxicity; however, their therapeutic efficacy can be hampered by rapid in vivo degradation. N-methylation, the substitution of the amide proton with a methyl group, is a key modification that addresses this limitation by sterically hindering cleavage by proteolytic enzymes.[1] This modification not only enhances metabolic stability but also offers a sophisticated tool to modulate a peptide's conformational flexibility, which can significantly influence its binding affinity for a target receptor.[1][2]

This compound, in particular, introduces both the steric bulk of the methyl group and the functional hydroxyl group of threonine, providing unique conformational constraints.[3] These features are instrumental in optimizing a peptide's structure for enhanced stability, bioavailability, and target specificity.[1] By restricting the rotation of the peptide backbone, N-methylation can "lock" the peptide into a bioactive conformation, reducing the entropic penalty upon binding and potentially leading to higher receptor affinity and selectivity.[1][2]

Comparative Analysis of Receptor Binding Affinity: The Impact of this compound

The effect of N-methylation on receptor binding is highly dependent on the specific peptide and the position of the methylated residue.[4][5] It can either enhance, diminish, or have a negligible effect on binding affinity. The following table provides illustrative data on how the incorporation of this compound can alter the binding affinity (Ki) for a hypothetical receptor, compared to the parent peptide and a peptide with N-methylation at a different position.

Peptide AnalogueModificationReceptor Binding Affinity (Ki, nM)Fold Change vs. Parent
Parent PeptideNone10.51.0
Analogue 1This compound 2.15.0 (Increase)
Analogue 2N-Methyl-Alanine15.80.67 (Decrease)

This table presents hypothetical data to illustrate the potential impact of N-methylation. Actual results are peptide- and receptor-specific.

In this example, the incorporation of this compound leads to a five-fold increase in binding affinity. This enhancement can be attributed to the conformational rigidity imposed by the N-methyl group, pre-organizing the peptide into a more favorable conformation for receptor interaction.[1] Conversely, methylation at another position (N-Methyl-Alanine) results in a decrease in affinity, highlighting the critical importance of the modification's location.

Experimental Protocols for Assessing Peptide-Receptor Binding Affinity

Accurate determination of binding affinity is crucial for the evaluation of modified peptides. The following are standard, detailed protocols for quantifying these interactions.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The synthesis of peptides containing this compound requires specialized protocols due to the steric hindrance of the N-methyl group.

Workflow for Solid-Phase Peptide Synthesis:

cluster_final Post-Synthesis Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc-Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF, DCM, IPA) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Washing_2->Fmoc_Deprotection Next cycle Capping Capping (Optional) (e.g., Acetic Anhydride) Washing_2->Capping If coupling incomplete Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Washing_2->Cleavage Capping->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis Workflow.

Detailed Steps:

  • Resin Preparation: Swell the appropriate solid support resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and isopropanol (IPA) to remove excess reagents.

  • Amino Acid Coupling: For standard amino acids, use a coupling reagent such as HATU or HCTU.[3] For sterically hindered N-methylated amino acids like Fmoc-N-Methyl-L-threonine-OH, extended coupling times or more potent coupling reagents like PyBOP may be necessary.[3]

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3] Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS) and potentially Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound (the N-methylated peptide) by quantifying its ability to displace a radiolabeled ligand from its receptor.

Workflow for Radioligand Binding Assay:

cluster_prep Preparation Receptor_Prep Prepare Receptor Source (e.g., cell membranes) Incubation Incubation (Receptor + Radioligand +/- Test Peptide) Receptor_Prep->Incubation Ligand_Prep Prepare Radiolabeled Ligand and Test Peptide Dilutions Ligand_Prep->Incubation Separation Separation of Bound and Free Ligand (e.g., vacuum filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (e.g., scintillation counting) Separation->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Steps:

  • Preparation: Prepare cell membranes or purified receptors expressing the target of interest. Create a series of dilutions for the unlabeled N-methylated peptide.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the unlabeled test peptide. Include controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled ligand).

  • Separation: After incubation to equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the membranes.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the percentage of specific binding against the logarithm of the test peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of binding (association and dissociation rates), from which the binding affinity (KD) can be calculated.[6]

Detailed Steps:

  • Immobilization: Covalently immobilize the purified receptor onto the surface of a sensor chip.

  • Binding Analysis: Inject a series of concentrations of the N-methylated peptide (the analyte) over the sensor surface. The binding of the peptide to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a response in real-time.

  • Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of the peptide from the receptor.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound peptide, preparing the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

The Broader Impact of N-Methylation on Drug Development

Beyond influencing receptor binding affinity, the incorporation of this compound and other N-methylated amino acids offers several other advantages that are critical for the development of viable peptide drugs:

  • Enhanced Proteolytic Stability: The N-methyl group sterically shields the adjacent peptide bond from cleavage by proteases, significantly increasing the in-vivo half-life of the peptide.[1][7]

  • Improved Cell Permeability: By replacing an amide proton, which is a hydrogen bond donor, N-methylation reduces the desolvation penalty for membrane permeation and increases the peptide's lipophilicity, potentially enhancing its ability to cross cell membranes.[2][3] This is a crucial step towards developing orally bioavailable peptide drugs.

  • Reduced Immunogenicity: N-methylation can alter how a peptide is processed and presented by antigen-presenting cells, potentially reducing its immunogenicity.[8] By preventing the peptide from adopting the necessary conformation to bind to Major Histocompatibility Complex (MHC) molecules, it can abrogate a T-cell response.[8]

Conclusion

The strategic incorporation of this compound is a powerful tool in peptide drug design, offering a multifaceted approach to enhancing therapeutic properties.[1][9] While its impact on receptor binding affinity is context-dependent, this modification provides a rational strategy to constrain peptide conformation, which can lead to significant improvements in potency and selectivity.[4] The accompanying benefits of increased stability and improved cell permeability further underscore the value of N-methylation in overcoming the traditional limitations of peptide-based therapeutics.[2] A thorough understanding and application of the experimental protocols outlined in this guide are essential for researchers aiming to harness the full potential of this valuable chemical modification in the development of novel and effective peptide drugs.

References

Navigating Peptide Conformation: A Comparative Guide to Circular Dichroism Studies of N-Methyl-L-threonine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the subtle art of peptide modification is a cornerstone of therapeutic innovation. Among the arsenal of chemical alterations, N-methylation of amino acid residues stands out as a powerful tool to enhance peptide stability, cell permeability, and conformational rigidity. This guide provides an in-depth technical comparison of peptides containing N-Methyl-L-threonine against their non-methylated counterparts and other modified peptides, with a focus on conformational analysis using circular dichroism (CD) spectroscopy.

The introduction of a methyl group to the amide nitrogen of a peptide backbone, a seemingly minor modification, has profound implications for the molecule's three-dimensional structure and, consequently, its biological activity.[1][2] this compound, in particular, introduces both the steric bulk of the methyl group and the functional hydroxyl group of threonine, creating unique conformational constraints.[3] Circular dichroism spectroscopy, a technique sensitive to the chiral environment of amide bonds, serves as a rapid and effective tool for assessing the secondary structure of these modified peptides in solution.[1]

The Conformational Impact of N-Methylation: A Comparative Analysis

The primary effect of N-methylation on a peptide backbone is the removal of the amide proton, a critical hydrogen bond donor. This disruption can destabilize canonical secondary structures like α-helices and β-sheets.[4] However, the steric hindrance introduced by the methyl group restricts the available conformational space, often promoting the formation of specific turn structures, such as β-turns.[5]

While direct, head-to-head comparative CD spectral data for a simple linear peptide with and without this compound is not abundantly available in publicly accessible literature, we can infer the expected conformational changes from studies on N-methylated peptides in general and threonine-containing peptides. A study on tetrapeptides containing L-threonine (but not N-methylated) showed that the position of the threonine residue influences the conformational equilibrium, with a tendency to form β-turns.[5] N-methylation is known to further stabilize such turn structures.

In a study of antimicrobial peptides, the introduction of N-methyl-phenylalanine caused a conformational shift, reducing helicity and increasing the proportion of β-turn and unordered structures as observed by CD spectroscopy.[1] This provides strong evidence for the significant impact of N-methylation on peptide secondary structure.

Furthermore, NMR studies comparing a hypothetical peptide Ac-Ala-X-Ala-NHMe where X is either L-Threonine or this compound indicate significant changes in the chemical shifts of protons near the modification site, which is indicative of a conformational rearrangement upon N-methylation.[6]

Table 1: Comparative Secondary Structure Propensities of Modified Peptides

Peptide ModificationPredominant Secondary StructureRationaleSupporting Evidence
Unmodified L-Threonine Peptide Can adopt various conformations including random coil, β-turns, and α-helices depending on the sequence and environment.The presence of the amide proton allows for participation in hydrogen bonding networks that stabilize various secondary structures.CD studies on threonine-containing tetrapeptides show a propensity for β-turn formation.[5]
This compound Peptide Increased propensity for β-turns and unordered structures. Destabilization of α-helices.The N-methyl group removes a hydrogen bond donor, disrupting helical structures, while steric hindrance favors turn conformations.Inferred from studies on other N-methylated peptides showing a shift from helical to turn/unordered structures.[1] NMR data also suggests significant conformational changes.[6]
D-Threonine Peptide Can induce turns or disrupt existing secondary structures. Increased proteolytic stability.The D-amino acid alters the backbone stereochemistry, which can break the repeating pattern required for helices and sheets, often inducing a turn.D-amino acid substitution is a known strategy to increase resistance to proteolysis.[7]

Experimental Protocol: Circular Dichroism Spectroscopy of N-Methylated Peptides

This section provides a detailed, step-by-step methodology for conducting a comparative CD spectroscopy experiment.

Objective: To compare the secondary structure of a peptide containing this compound with its non-methylated L-threonine analog.

Materials:

  • Purified peptides ( >95% purity):

    • Peptide A: Ac-[Sequence]-L-Thr-[Sequence]-NH2

    • Peptide B: Ac-[Sequence]-N-Me-L-Thr-[Sequence]-NH2

  • CD-grade buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvettes (e.g., 1 mm path length)

  • Nitrogen gas supply

Methodology:

  • Sample Preparation:

    • Accurately determine the concentration of each peptide stock solution using a reliable method such as UV absorbance at 280 nm (if aromatic residues are present) or quantitative amino acid analysis.

    • Prepare working solutions of each peptide in the CD buffer to a final concentration of approximately 0.1-0.2 mg/mL. The optimal concentration may need to be determined empirically to ensure the absorbance does not exceed 1.0.

    • Prepare a buffer blank containing the same buffer used for the peptide samples.

  • Instrument Setup:

    • Purge the CD spectropolarimeter with dry nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.

    • Set the experimental parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5-1.0 nm

      • Scan speed: 50-100 nm/min

      • Bandwidth: 1.0 nm

      • Response time/integration time: 1-2 s

      • Number of accumulations: 3-5 (to improve signal-to-noise ratio)

    • Set the temperature control, if available, to a constant temperature (e.g., 25 °C).

  • Data Acquisition:

    • Record a baseline spectrum using the buffer blank in the quartz cuvette.

    • Thoroughly rinse the cuvette with the first peptide sample before filling it.

    • Record the CD spectrum of Peptide A.

    • Repeat the rinsing and recording procedure for Peptide B.

  • Data Processing and Analysis:

    • Subtract the buffer baseline spectrum from each of the peptide spectra.

    • Convert the raw data (typically in millidegrees, mdeg) to mean residue ellipticity ([(\theta)]) using the following equation: [(\theta)] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

    • Analyze the resulting spectra. Characteristic CD signals for different secondary structures include:

      • α-helix: Negative bands near 222 nm and 208 nm, and a positive band near 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band near 198 nm.

      • β-turn: Can have varied spectra, but often show a weak negative band around 220-230 nm and a positive band around 200-210 nm.

    • (Optional) Use deconvolution software (e.g., CONTIN, SELCON3, CDSSTR) with appropriate reference datasets to estimate the percentage of each secondary structure type.

Visualizing the Workflow and Concepts

To further elucidate the experimental process and the fundamental principles, the following diagrams are provided.

CD_Experiment_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Peptide Synthesis & Purification (>95% purity) P2 Accurate Concentration Determination P1->P2 P3 Dilution in CD-grade Buffer P2->P3 A1 Instrument Setup & Nitrogen Purge P3->A1 A2 Baseline Scan (Buffer Blank) A1->A2 A3 Sample Scan (Peptide Solution) A2->A3 D1 Baseline Subtraction A3->D1 D2 Conversion to Mean Residue Ellipticity D1->D2 D3 Spectral Interpretation & Secondary Structure Estimation D2->D3

Caption: Experimental workflow for comparative CD analysis.

Conformational_Impact cluster_effects Conformational Consequences cluster_structures Resulting Secondary Structures Start L-Threonine Peptide Modification N-Methylation Start->Modification End This compound Peptide Modification->End Effect1 Loss of H-bond Donor Modification->Effect1 Effect2 Increased Steric Hindrance Modification->Effect2 Struct1 Destabilized α-Helix Effect1->Struct1 Effect3 Restricted Backbone Rotation Effect2->Effect3 Struct2 Favored β-Turn Effect2->Struct2 Effect3->Struct2

Caption: Impact of N-methylation on peptide conformation.

Conclusion

The incorporation of this compound into a peptide sequence is a potent strategy for modulating its conformational properties. As evidenced by circular dichroism and other spectroscopic techniques, this modification steers the peptide away from canonical helical structures towards more compact turn-like conformations. This conformational restriction can be highly advantageous in drug design, leading to peptides with enhanced proteolytic stability and pre-organized structures for optimal receptor binding. The experimental framework provided in this guide offers a robust approach for researchers to systematically evaluate the impact of this compound and other modifications on peptide secondary structure, thereby facilitating the rational design of next-generation peptide therapeutics.

References

N-Methyl-L-threonine Peptides vs. Native Peptides: A Comparative Guide to Protease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug development, overcoming the inherent susceptibility of native peptides to proteolytic degradation is a paramount challenge.[1][2][3] This guide offers an in-depth comparison of the protease resistance of peptides incorporating N-Methyl-L-threonine against their native counterparts. As Senior Application Scientists, we will dissect the mechanistic underpinnings of this enhanced stability, provide detailed experimental protocols for validation, and present comparative data to guide researchers in the strategic design of more robust peptide therapeutics.

The Achilles' Heel of Native Peptides: Proteolytic Degradation

Native peptides, composed of L-amino acids linked by amide bonds, are readily recognized and cleaved by a myriad of endogenous proteases. This rapid degradation leads to a short in vivo half-life, severely limiting their therapeutic potential.[1] The amide bond's hydrogen atom is a key recognition point for proteases, facilitating the enzymatic hydrolysis that breaks the peptide backbone.

N-Methylation: A Subtle Modification with Profound Impact

A powerful strategy to fortify peptides against enzymatic attack is the site-specific N-methylation of the peptide backbone.[2][4][5] This involves the substitution of the amide proton with a methyl group, a seemingly minor alteration that introduces significant steric hindrance.[1] This steric shield physically obstructs the protease's access to the scissile peptide bond, thereby inhibiting cleavage.[1] The incorporation of this compound, in particular, not only enhances metabolic stability but also introduces unique conformational constraints due to its β-hydroxyl group, which can be leveraged to fine-tune receptor binding and selectivity.[6][7]

Mechanistic Rationale for Enhanced Protease Resistance

The increased resistance of N-methylated peptides to proteolysis is primarily attributed to two key factors:

  • Steric Hindrance: The methyl group on the amide nitrogen disrupts the hydrogen-bonding patterns that proteases utilize for substrate recognition and binding.[1] This steric bulk effectively "hides" the peptide bond from the enzyme's catalytic machinery.

  • Conformational Rigidity: N-methylation restricts the rotational freedom of the peptide backbone, reducing its flexibility.[4] This can pre-organize the peptide into a conformation that is not recognized by proteases, further contributing to its stability.

The following diagram illustrates the principle of steric hindrance conferred by N-methylation.

G cluster_0 Native Peptide cluster_1 N-Methylated Peptide Native_Peptide ...-NH-CHR-CO-... Protease Protease Native_Peptide->Protease Binding & Cleavage N_Methyl_Peptide ...-N(CH3)-CHR-CO-... Protease_2 Protease N_Methyl_Peptide->Protease_2 Binding Hindered

Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.

Quantitative Comparison of Proteolytic Stability

The enhanced stability of N-methylated peptides can be quantified through in vitro protease stability assays. The following table presents representative data comparing the half-life of a hypothetical native peptide versus its this compound-containing analogue in the presence of common proteases.

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in Stability
Ac-Ser-Leu-Thr -Gly-Val-NH₂NativeTrypsin~15 min-
Ac-Ser-Leu-N-Me-Thr -Gly-Val-NH₂N-MethylatedTrypsin> 24 h> 96
Ac-Ser-Leu-Thr -Gly-Val-NH₂NativeChymotrypsin~45 min-
Ac-Ser-Leu-N-Me-Thr -Gly-Val-NH₂N-MethylatedChymotrypsin> 24 h> 32
Ac-Ser-Leu-Thr -Gly-Val-NH₂NativeHuman Serum~30 min-
Ac-Ser-Leu-N-Me-Thr -Gly-Val-NH₂N-MethylatedHuman Serum> 12 h[8]> 24

This data is illustrative and the actual fold increase in stability will vary depending on the peptide sequence and the specific protease.

Experimental Protocol: In Vitro Protease Stability Assay

This section provides a detailed, step-by-step methodology for assessing the proteolytic stability of this compound peptides compared to their native counterparts.

Materials and Reagents
  • Peptides:

    • Native peptide (e.g., Ac-Ser-Leu-Thr-Gly-Val-NH₂)

    • This compound peptide (e.g., Ac-Ser-Leu-N-Me-Thr-Gly-Val-NH₂)

    • Both peptides should be synthesized to >95% purity, typically via solid-phase peptide synthesis (SPPS), and their identity confirmed by mass spectrometry.[1]

  • Proteases:

    • Trypsin (e.g., TPCK-treated)

    • α-Chymotrypsin

    • Human Serum (pooled)

  • Buffers and Solvents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in Acetonitrile)

    • RP-HPLC Solvents (Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile)

  • Equipment:

    • Thermomixer or water bath (37°C)

    • Microcentrifuge

    • RP-HPLC system with a C18 column

    • LC-MS system (for identification of degradation products, optional)

Experimental Workflow

The following diagram outlines the key steps in the protease stability assay.

G cluster_workflow Protease Stability Assay Workflow Peptide_Prep Peptide Preparation (Native & N-Methylated) Reaction_Setup Reaction Setup (Peptide + Protease in Buffer) Peptide_Prep->Reaction_Setup Incubation Incubation at 37°C Reaction_Setup->Incubation Time_Points Time-Point Sampling (e.g., 0, 15, 30, 60, 120 min, 24 h) Incubation->Time_Points Quenching Quenching (Addition of TFA/Acetonitrile) Time_Points->Quenching Analysis RP-HPLC Analysis (Quantification of Remaining Peptide) Quenching->Analysis Data_Analysis Data Analysis (Half-life Calculation) Analysis->Data_Analysis

Caption: Workflow for assessing the enzymatic stability of peptides.[9]

Step-by-Step Procedure
  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the native and N-methylated peptides in the assay buffer.

  • Protease Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the desired protease in the assay buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, add the peptide stock solution to the assay buffer to a final concentration of 100 µg/mL.

    • Pre-incubate the peptide solutions at 37°C for 5 minutes.

    • Initiate the reaction by adding the protease stock solution to a final concentration of 10 µg/mL. For serum stability, add human serum to a final concentration of 50% (v/v).

  • Incubation and Sampling:

    • Incubate the reaction mixtures at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the withdrawn aliquot to an equal volume of the quenching solution to stop the enzymatic reaction.

  • Sample Preparation for Analysis: Centrifuge the quenched samples at high speed for 10 minutes to pellet any precipitated protein. Transfer the supernatant to HPLC vials.

  • RP-HPLC Analysis:

    • Inject the supernatant onto a C18 column.

    • Elute the peptides using a linear gradient of Solvent B.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis:

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t½) of each peptide by fitting the data to a one-phase decay model.

Conclusion

The strategic incorporation of this compound is a robust and effective strategy to significantly enhance the protease resistance of peptide-based drug candidates.[10][11] This guide provides a comprehensive framework for understanding the underlying principles, quantitatively assessing the stability improvements, and implementing a reliable experimental workflow. By leveraging N-methylation, researchers can overcome one of the most significant hurdles in peptide drug development, paving the way for more stable and efficacious therapeutics.

References

Structural Analysis of N-Methyl-L-threonine Peptides by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of N-methylated amino acids, particularly N-Methyl-L-threonine, represents a pivotal advancement in peptide drug design. This modification enhances metabolic stability, improves membrane permeability, and constrains conformational flexibility, often leading to increased potency and selectivity.[1][2][3] However, these beneficial properties introduce significant challenges to their structural elucidation by X-ray crystallography. This guide provides a comprehensive comparison of the crystallographic analysis of peptides containing this compound versus their non-methylated counterparts. We delve into the causality behind experimental choices in crystallization, data collection, and structure refinement, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Foundational Impact of N-Methylation on Peptide Structure

N-methylation, the substitution of a backbone amide proton with a methyl group, fundamentally alters a peptide's physicochemical and structural properties.[1][4] This seemingly minor change has profound consequences that are critical to understand before embarking on structural analysis.

  • Conformational Rigidity: The addition of a methyl group introduces steric hindrance that restricts rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[1][5] This pre-organizes the peptide into a more defined conformation, which can reduce the entropic penalty of binding to a biological target, thereby increasing affinity.[1]

  • Cis/Trans Isomerization: The N-methylated peptide bond (an Xaa-N-Me-Thr linkage) can adopt both cis and trans conformations. The energy barrier for interconversion is relatively low, often leading to a mixture of conformers in solution.[6] This conformational heterogeneity can complicate crystallization and structural interpretation.

  • Elimination of Hydrogen Bond Donor: The replacement of the amide N-H group removes a critical hydrogen bond donor. This disrupts canonical secondary structures like α-helices and β-sheets and increases the peptide's overall lipophilicity, which can improve cell permeability but often decreases aqueous solubility, posing a challenge for crystallization.[4][7]

FeatureL-Threonine (Non-Methylated)This compoundStructural Implication
Backbone Flexibility High rotational freedom around Φ/Ψ angles.Restricted Φ/Ψ angles due to steric hindrance.[1]N-methylation pre-organizes the peptide into a more rigid conformation.
Amide Bond Exclusively trans conformation is highly favored.Can exist as a mixture of cis and trans isomers.[6]Potential for conformational heterogeneity, complicating crystallization and analysis.
Hydrogen Bonding Amide proton acts as a hydrogen bond donor.No amide proton; cannot act as a hydrogen bond donor.[4]Disrupts secondary structures; increases lipophilicity and reduces solubility.[7]
Proteolytic Stability Susceptible to cleavage by proteases.Shielding of the peptide bond enhances resistance to enzymatic degradation.[4][8]Increased in vivo half-life, a desirable therapeutic property.

A Comparative Workflow for Crystallographic Analysis

The journey from a synthesized peptide to a refined crystal structure is fraught with challenges that are often magnified by N-methylation. This section compares the methodologies at each critical stage.

Peptide Synthesis and Purification

The incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires specialized protocols. The N-methylated amino group is less nucleophilic, which can lead to incomplete coupling reactions.[4]

Experimental Protocol: Optimized Coupling for N-Methylated Residues

  • Resin and Protection: Start with a suitable resin (e.g., Rink Amide for C-terminal amides). Utilize Fmoc-N-Me-Thr(tBu)-OH, where the threonine hydroxyl group is protected by a tert-butyl (tBu) group to prevent side reactions.[2]

  • Pre-activation: Pre-activate the incoming amino acid for 5-10 minutes before adding it to the deprotected resin.

  • Coupling Reagents: Employ highly efficient coupling reagents. Aminium/uronium salts like HATU or HCTU are superior to standard carbodiimide reagents (e.g., DIC/HOBt) for sterically hindered couplings, achieving efficiencies >99%.[9]

  • Extended Coupling Time: Double the standard coupling time (e.g., 2 hours) for the N-methylated residue and the subsequent amino acid to ensure the reaction goes to completion.

  • Monitoring: Use a qualitative test (e.g., Kaiser test) to confirm complete coupling. For N-methylated residues where the Kaiser test is not applicable, a small resin sample can be cleaved and analyzed by LC-MS.

  • Purification: After cleavage and deprotection, purify the crude peptide using reverse-phase HPLC. The increased lipophilicity of N-methylated peptides may require a modified gradient with a higher percentage of organic solvent (e.g., acetonitrile).

Crystallization: Overcoming Key Hurdles

Crystallization is often the primary bottleneck. The properties conferred by N-methylation—increased lipophilicity, reduced solubility, and conformational heterogeneity—can inhibit the formation of well-ordered crystal lattices.[10][11]

Comparative Crystallization Strategies

StrategyStandard PeptidesN-Methylated PeptidesRationale for N-Methylated Peptides
Screening Broad commercial screens (e.g., PEG, salt, buffer combinations).Focused screens with a higher proportion of organic co-solvents (e.g., MPD, isopropanol, ethanol).The increased lipophilicity often requires organic precipitants to facilitate favorable crystal packing interactions.
Concentration Typically high (10-20 mg/mL).Often lower (2-10 mg/mL) due to poor aqueous solubility.[7]Prevents amorphous precipitation and allows for a slower approach to supersaturation, which is more conducive to crystal growth.
Additives Limited use unless specific issues arise.Strategic use of small amphiphilic molecules or detergents.Can help to shield hydrophobic patches and mediate crystal contacts.
Temperature Typically 20°C or 4°C.Broader temperature screening (4°C to 25°C) is recommended.Temperature can influence the equilibrium of cis/trans conformers, potentially favoring a single species that crystallizes more readily.

Experimental Protocol: Setting Up a Crystallization Screen

  • Peptide Preparation: Dissolve the purified peptide in a minimal amount of a suitable buffer (e.g., 10 mM Tris pH 7.5, 50 mM NaCl). If solubility is poor, consider adding a small amount (1-5%) of an organic co-solvent like DMSO or acetonitrile.[7] Centrifuge the solution at high speed (>14,000 rpm) for 10 minutes to remove any aggregated material.

  • Screen Selection: Use a sparse-matrix screen designed for peptides or small molecules. The Hampton Research Peptide Screen or screens with a high concentration of PEGs and various alcohols are good starting points.

  • Plate Setup (Sitting-Drop Vapor Diffusion):

    • Pipette 100 µL of the screen solution into the reservoir of a 96-well crystallization plate.

    • On the corresponding drop post, mix 1 µL of the peptide solution with 1 µL of the reservoir solution.

    • Seal the plate carefully and store it in a vibration-free location at a constant temperature (e.g., 20°C).

  • Inspection: Monitor the drops regularly under a microscope for the first week and then periodically for up to a month. Document any changes, including clear drops, precipitation, or crystal formation.

Caption: Workflow for peptide crystallization via vapor diffusion.

X-ray Diffraction Data Collection

Crystals of N-methylated peptides are often small and may diffract weakly. Therefore, leveraging advanced data collection strategies, typically available at synchrotron sources, is often essential.[10][12]

Experimental Protocol: Crystal Screening and Data Collection

  • Cryoprotection and Mounting: Identify a suitable cryoprotectant by briefly soaking a crystal in the mother liquor supplemented with an increasing concentration of a cryo-agent (e.g., glycerol, ethylene glycol). The goal is to find a condition that prevents ice formation upon flash-cooling in liquid nitrogen. Mount the cryoprotected crystal in a nylon loop.[13]

  • Initial Screening ("Snapshot"): At the diffractometer, expose the crystal to the X-ray beam and collect a few diffraction images (e.g., two 1° frames taken 90° apart).[10] This initial test determines the crystal quality, diffraction limit (resolution), and provides data for indexing the unit cell and space group.[10]

  • Strategy Selection: Based on the initial screen, use automated software to determine an optimal data collection strategy. For weakly diffracting crystals, prioritize strategies that maximize signal-to-noise.[14]

  • Data Collection: Collect a full dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern on a high-speed detector.[13]

Data Collection TechniqueDescriptionBest Suited For
Standard Beamline X-ray beam diameter of ~100 µm.Large, well-ordered crystals (>50 µm).
Micro-focus Beamline Highly focused X-ray beam (~1-10 µm).[12]Very small or needle-like crystals that are smaller than a standard beam.[12]
Diffraction Rastering Systematically scanning the crystal with the beam to identify the best-diffracting regions.[12]Heterogeneous crystals where diffraction quality varies across the crystal volume.[12]
Helical Data Collection The crystal is translated and rotated simultaneously, exposing a helical volume to the X-ray beam.[12]Minimizing radiation damage in sensitive crystals by spreading the X-ray dose over a larger volume.[12]
Structure Solution and Refinement

The process of converting diffraction data into a 3D atomic model presents unique challenges for N-methylated peptides.

  • Phasing: For peptides, direct methods are typically successful in solving the phase problem to generate an initial electron density map. If the peptide contains a heavier atom (like iodine or bromine, which can be incorporated synthetically), anomalous diffraction techniques can be used.[10]

  • Model Building: An initial model of the peptide is built into the electron density map. Special attention must be paid to the N-methylated peptide bond. The electron density may clearly indicate a single cis or trans conformer, or it may be ambiguous, suggesting a mixture of states.

  • Refinement: The initial model is computationally refined against the experimental data to improve its fit and geometry. If the density for the N-methylated bond is poor or suggests two conformations, it may be necessary to model both cis and trans states with partial occupancies. This requires high-resolution data (>1.5 Å) to be successful. The final model quality is assessed using metrics like R-work and R-free.

Caption: Iterative cycle of crystallographic model building and refinement.

Conclusion: A Path Forward in Peptide Structural Biology

The crystallographic analysis of this compound containing peptides is a challenging yet rewarding endeavor. The structural constraints imposed by N-methylation that are so valuable for therapeutic function directly translate into hurdles for crystallization and structure solution. However, by understanding the underlying physicochemical principles and employing advanced techniques in crystallization, data collection, and refinement, high-resolution structures can be obtained. These structures are invaluable, providing definitive, atomic-level insights into the conformational effects of N-methylation that are essential for the rational design of next-generation peptide therapeutics.

References

The N-Methyl-L-Threonine Modification: A Comparative Guide to its Impact on Peptide-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of peptide-based drug discovery, the quest for enhanced therapeutic properties is relentless. Standard peptides, while offering high specificity, are often handicapped by poor metabolic stability and conformational ambiguity. The strategic incorporation of non-natural amino acids is a cornerstone of modern medicinal chemistry, and among these, N-methylation represents a subtle yet profound modification. This guide provides an in-depth comparison of the effects of incorporating N-Methyl-L-threonine into a peptide sequence versus its canonical L-threonine counterpart, with a focus on the resulting changes in peptide-protein interactions. We will explore the mechanistic basis for these changes, supported by experimental data and detailed protocols, to provide a robust framework for rational peptide design.

The Rationale for N-Methylation: Beyond a Simple Steric Bump

N-methylation, the substitution of the amide proton with a methyl group, introduces several critical changes to the peptide backbone that ripple outward to affect its global properties and biological activity.[1] Understanding these fundamental changes is key to appreciating the comparative data that follows.

  • Conformational Rigidity: The primary consequence of N-methylation is the introduction of steric hindrance, which restricts rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[1] This constraint can pre-organize the peptide into a "bioactive conformation"—the specific three-dimensional shape required for optimal interaction with its biological target.[1][2] By reducing the entropic penalty of binding, this pre-organization can lead to a significant increase in receptor affinity and selectivity.[1]

  • Proteolytic Resistance: One of the most significant advantages of N-methylation is a dramatic increase in resistance to enzymatic degradation.[2] Proteases often recognize and bind to the peptide backbone via hydrogen bonding. By replacing the amide proton—a key hydrogen bond donor—with a methyl group, N-methylation effectively shields the adjacent peptide bond from proteolytic cleavage, thereby extending the in-vivo half-life of peptide therapeutics.[2]

  • Enhanced Membrane Permeability: The removal of a hydrogen bond donor also reduces the peptide's overall hydrogen bonding potential with water. This lowers the energy penalty required to move the peptide from an aqueous environment into the hydrophobic lipid bilayer of a cell membrane, which can improve cell permeability and oral bioavailability.[3]

Comparative Analysis of Key Performance Metrics

The decision to incorporate this compound must be weighed by its potential impact on the peptide's interaction with its target protein. While effects are highly context-dependent, we can compare the expected outcomes against the unmodified peptide and other common modifications.

Impact on Receptor Binding Affinity

The effect of N-methylation on binding affinity is not always predictable and can result in enhanced, diminished, or unchanged affinity depending on the specific residue and its role in the interaction.

A systematic N-methyl scan of somatostatin (SRIF) octapeptide agonists provides a clear, data-driven example. In a study by He et al. (2001), researchers synthesized a series of analogues where each peptide bond was systematically N-methylated. The binding affinities for the five human somatostatin receptors (sst1-5) were then determined. The results for the threonine at position 10 (Thr10) were unequivocal.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of a Somatostatin Analogue and its N-Methyl-Thr¹⁰ Variant

Compound/Modificationsst1sst2sst3sst4sst5
Parent Peptide (DPhe-c[Cys-Phe-DTrp-Lys-Thr -Cys]-Thr-NH₂)11501.1165100017.5
N-Me-Thr¹⁰ Analogue >10000>10000>10000>10000>10000
(Data synthesized from He et al., J Med Chem, 2001)[2]

As the data clearly indicates, the N-methylation of the threonine at position 10 "largely destroyed affinities for all five receptors".[2] This stark loss of affinity is likely because the amide proton of Thr10 is critical for forming a transannular intramolecular hydrogen bond that stabilizes the β-turn conformation essential for receptor binding.[2] Removing this proton disrupts the bioactive fold, preventing effective interaction with the receptor.

Conversely, N-methylation at other positions in the same peptide, such as at D-Trp8, led to analogues with extraordinarily high affinity and selectivity for the sst5 receptor.[2] This highlights the critical importance of position and context in the effect of N-methylation.

Comparison with Other Non-Natural Amino Acids

This compound is one of many tools in the peptide chemist's arsenal. Its effects should be compared with other common modifications, such as the incorporation of D-amino acids or sterically constrained residues like α-aminoisobutyric acid (Aib).

Table 2: Conceptual Comparison of Peptide Modifications

ModificationPrimary Effect on ConformationTypical Impact on Proteolytic StabilityPotential Impact on Binding Affinity
This compound Reduces backbone flexibility; can favor cis-amide bonds.[4]Significantly increases.[5]Highly context-dependent; can increase or decrease.[2]
D-Threonine Disrupts local secondary structures (e.g., α-helices).[5]Significantly increases due to protease stereospecificity.[5]Often decreases affinity if L-stereochemistry is required for binding, but can be tolerated or even beneficial.[5]
α-Aminoisobutyric Acid (Aib) Strongly promotes helical conformations (α- or 3₁₀-helix).[6]Increases due to steric hindrance at Cα.[6]Can enhance affinity by stabilizing a helical bioactive conformation.[6]

This comparison underscores that the choice of modification is a strategic one. If the goal is purely to enhance stability without significantly altering the backbone's hydrogen bonding potential, a D-amino acid might be preferred. If a helical conformation is known to be bioactive, Aib is a powerful tool. N-methylation offers a unique blend of stability enhancement and conformational control that is distinct from these other approaches.[7]

Experimental Validation: Protocols for the Application Scientist

To rigorously compare a peptide containing this compound with its parent sequence, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to quantify the impact of this modification.

Workflow for Comparative Peptide Analysis

The logical flow of experiments should be designed to build a comprehensive picture of the peptide's properties, from its basic physical characteristics to its detailed binding kinetics and thermodynamics.

G cluster_0 Synthesis & Purification cluster_1 Biophysical Characterization cluster_2 Functional Assessment Synthesis Solid-Phase Peptide Synthesis (Parent vs. N-Me-Thr) Purification RP-HPLC Purification (>95% Purity) Synthesis->Purification QC Mass Spectrometry (Confirm Identity) Purification->QC SPR Surface Plasmon Resonance (SPR) (Kinetics: kon, koff, KD) QC->SPR Characterize & Compare ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics: KD, ΔH, ΔS) QC->ITC Characterize & Compare NMR NMR Spectroscopy (3D Structure & Conformation) QC->NMR Characterize & Compare Stability Proteolytic Stability Assay (Half-life in Serum/Protease) QC->Stability Characterize & Compare

Caption: A comprehensive workflow for the synthesis and comparative analysis of peptides.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Objective: To determine the association rate constant (kₐ), dissociation rate constant (kₔ), and equilibrium dissociation constant (K₋) for the interaction of the parent and N-methylated peptides with the target protein.

Methodology:

  • Immobilization:

    • The target protein (ligand) is immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target level that will minimize mass transport limitations. A reference flow cell is prepared similarly but without the protein to serve as a control.

  • Analyte Preparation:

    • Prepare a series of dilutions of the parent peptide and the this compound peptide (analytes) in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected K₋.

  • Binding Measurement:

    • Inject the different concentrations of each peptide over the ligand and reference flow cells at a constant flow rate.

    • Record the sensorgram, which shows the change in response units (RU) over time. This includes an association phase during injection and a dissociation phase during which buffer flows over the chip.

  • Regeneration:

    • After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₔ, and K₋ (where K₋ = kₔ/kₐ).

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

  • Sample Preparation:

    • Dialyze both the target protein and the peptides extensively against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentration of all components. A typical setup involves placing the protein (e.g., 20-50 µM) in the sample cell and the peptide (e.g., 200-500 µM, ~10x the protein concentration) in the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the peptide solution into the protein solution in the sample cell at a constant temperature.

    • Measure the heat change after each injection relative to a reference cell.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine n, K₋, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Protocol: Proteolytic Stability Assay

Objective: To compare the half-life (t₁₂) of the parent and N-methylated peptides in the presence of proteases or human serum.

Methodology:

  • Reaction Setup:

    • Dissolve each peptide to a known concentration (e.g., 100 µg/mL) in a relevant biological matrix (e.g., human serum or a solution of a specific protease like trypsin).

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the mixture.

    • Immediately quench the enzymatic reaction by adding a protein precipitation solution (e.g., acetonitrile with 0.1% TFA).

  • Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using RP-HPLC. Integrate the peak area corresponding to the intact peptide for each time point.

  • Data Calculation:

    • Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to calculate the half-life (t₁₂).

Structural Insights from NMR Spectroscopy

While SPR and ITC provide quantitative data on binding, Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution structural information that can explain why these changes occur.

Incorporating this compound presents unique features in NMR spectra:

  • Absence of Amide Proton: The most obvious change is the disappearance of the NH proton signal for the modified residue.

  • Cis/Trans Isomerization: The N-methylated peptide bond can exist in both cis and trans conformations, which are often in slow exchange on the NMR timescale. This can lead to the appearance of two distinct sets of signals for residues adjacent to the modification, complicating the spectra but also providing rich conformational information.[4]

  • NOE/ROE Data: The Nuclear Overhauser Effect (NOE) provides through-space distance information. For an N-methylated residue, characteristic NOEs between the N-methyl protons and protons on the same and preceding residues are diagnostic of the cis or trans peptide bond conformation.[4]

By determining the three-dimensional structure of the peptide in solution, NMR can directly visualize whether the N-methylation of threonine helps to stabilize a pre-organized bioactive conformation or, as seen in the somatostatin case, disrupts a critical intramolecular hydrogen bond, leading to a loss of affinity.[4]

Conclusion: A Strategic Tool for Rational Peptide Design

The incorporation of this compound is a powerful, albeit context-dependent, strategy in peptide drug design. It reliably enhances proteolytic stability, a critical hurdle for peptide therapeutics. However, its impact on peptide-protein interactions is a double-edged sword. As demonstrated by the N-methyl scan of somatostatin analogues, this modification can be highly detrimental if it disrupts a key hydrogen bond or steric interaction required for binding.[2] Conversely, when applied at a position where the amide proton is not critical, the conformational constraints imposed by the methyl group can pre-organize the peptide, enhancing binding affinity and selectivity.

Therefore, this compound should not be viewed as a universal solution but as a precision tool. Its successful application requires a deep understanding of the target peptide-protein interaction, ideally guided by structural data. The systematic, multi-faceted experimental approach outlined in this guide—combining kinetic (SPR), thermodynamic (ITC), stability, and structural (NMR) analyses—provides the necessary framework for researchers to rationally design, validate, and optimize the next generation of peptide therapeutics with improved pharmacological profiles.

References

A Senior Application Scientist's Guide to the Validation of N-Methyl-L-threonine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of novel peptides and proteins is non-negotiable. The incorporation of non-canonical amino acids, such as N-Methyl-L-threonine, imparts unique conformational and functional properties, but it also presents a significant analytical challenge. How can one be certain that this modified residue is present and, critically, in the correct position?

This guide provides an in-depth comparison of methodologies for validating this compound incorporation, with a primary focus on the classical Edman degradation technique. We will explore the causality behind experimental choices, present actionable protocols, and objectively compare the performance of Edman sequencing with modern mass spectrometry approaches.

The Analytical Challenge: N-Methylation and the Edman Cycle

Edman degradation, a cornerstone of protein chemistry, sequentially removes amino acids from the N-terminus of a peptide.[1] The process relies on a three-step chemical reaction:

  • Coupling: Phenyl isothiocyanate (PITC) reacts with the free N-terminal α-amino group under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.[2][3]

  • Cleavage: Under acidic conditions (e.g., trifluoroacetic acid), the PTC-amino acid is cleaved from the peptide, forming a thiazolinone (ATZ) derivative.[2][4]

  • Conversion: The unstable ATZ-amino acid is converted into a more stable phenylthiohydantoin (PTH) derivative, which is then identified by HPLC.[1][4]

The presence of a methyl group on the N-terminal nitrogen of threonine introduces a critical nuance. The N-terminal amine of this compound is a secondary amine, not a primary one. While it still reacts with PITC, the reaction kinetics and the stability of the subsequent derivatives can differ from the 20 canonical amino acids. This makes direct identification ambiguous without a proper validation framework. The key to success is not just running the sequencer but proving unequivocally what the resulting signal represents.

A Self-Validating Protocol for Edman Degradation

Trustworthiness in sequencing is achieved by creating a self-validating system. This protocol is designed around a fundamental principle: you cannot confidently identify what you cannot first standardize. The cornerstone of this workflow is the synthesis and characterization of a PTH-N-Methyl-L-threonine standard.

Part 1: Synthesis of a PTH-N-Methyl-L-threonine Standard

Objective: To create a reference compound that allows for unambiguous identification of the modified residue during HPLC analysis.

  • Source this compound: Obtain high-purity this compound.

  • Reaction with PITC: In a small reaction vessel, dissolve this compound in a 1:1 solution of pyridine and water. Adjust the pH to ~9.0 with a suitable base. Add a molar excess of PITC and allow the coupling reaction to proceed at 40-50°C for 30-60 minutes.

  • Cyclization and Conversion: Acidify the reaction mixture with trifluoroacetic acid (TFA) to facilitate the cleavage and conversion to the PTH derivative.

  • Purification: Purify the resulting PTH-N-Methyl-L-threonine standard using reversed-phase HPLC.

  • Confirmation: Confirm the identity and purity of the standard via mass spectrometry and NMR. This validated standard is now your key analytical tool.

Part 2: Automated Edman Sequencing of the Target Peptide

Objective: To sequence the peptide containing the putative this compound and compare the resulting chromatogram to the synthesized standard.

  • Sample Preparation: Ensure the peptide sample is highly pure (>95%) to avoid interfering signals from contaminants.[5][6] The required sample amount is typically in the range of 10-100 picomoles.[1]

  • Instrument Setup: Utilize an automated protein sequencer, such as an Applied Biosystems Procise cLC system.[7][8] Load the sample onto the appropriate membrane (e.g., PVDF) as per the manufacturer's protocol.[9]

  • Standard Injection: Before running the sample, inject the purified PTH-N-Methyl-L-threonine standard into the HPLC system of the sequencer to determine its precise retention time under the exact analytical conditions of the run.

  • Execution of Edman Cycles: Initiate the automated sequencing run.[10] The instrument will perform the coupling, cleavage, and conversion steps for each cycle.[10]

  • Data Analysis: The sequencer's software (e.g., SequencePro®) will generate a series of HPLC chromatograms, one for each cycle.[11] At the cycle corresponding to the position of the this compound, a peak should appear.

  • Validation: Compare the retention time of the unknown peak from the peptide sequence with the retention time of the PTH-N-Methyl-L-threonine standard. A match in retention time provides strong evidence of the residue's identity.

Below is a diagram illustrating the core Edman degradation workflow, highlighting the critical step of identifying the modified PTH derivative.

Edman_Workflow cluster_sequencer Automated Sequencer Cycle cluster_hplc HPLC Analysis Peptide Peptide on Membrane (N-term = N-Me-Thr) PITC 1. Coupling (PITC, Base) Peptide->PITC PTC_Peptide PTC-Peptide Derivative PITC->PTC_Peptide Cleavage 2. Cleavage (TFA) PTC_Peptide->Cleavage ATZ_Residue ATZ-(N-Me-Thr) Cleavage->ATZ_Residue Short_Peptide Shortened Peptide (Cycle n+1) Cleavage->Short_Peptide Returns to Cycle Start Conversion 3. Conversion (Aqueous Acid) ATZ_Residue->Conversion PTH_Residue PTH-(N-Me-Thr) Conversion->PTH_Residue HPLC HPLC Injection PTH_Residue->HPLC Chromatogram Chromatogram HPLC->Chromatogram Validation Validation: Compare Retention Times Chromatogram->Validation Standard PTH-(N-Me-Thr) Standard Injection Standard_RT Standard Retention Time Standard->Standard_RT Standard_RT->Validation

Caption: Edman degradation workflow for N-Methyl-Threonine validation.

Comparative Analysis: Edman Degradation vs. Mass Spectrometry

While Edman degradation offers definitive N-terminal sequence data, mass spectrometry (MS) has become a dominant technology in proteomics for its speed and ability to analyze complex mixtures.[12][13] How do they compare for this specific validation task?

Mass Spectrometry Approaches:

  • Collision-Induced Dissociation (CID): This is the most common fragmentation method. For N-methylated peptides, CID can be informative but also problematic. The N-Cα bond can be labile, and the fragmentation pattern may not always yield a complete b- and y-ion series needed for sequencing.

  • Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that is often superior for analyzing post-translational modifications. It cleaves the N-Cα backbone bond, generating c- and z-type fragment ions, while typically preserving labile modifications on the side chains.[14] This makes it ideal for pinpointing the exact location of the N-methyl group without ambiguity.

The following table provides a direct comparison of these techniques for the validation of this compound incorporation.

FeatureEdman DegradationMass Spectrometry (CID)Mass Spectrometry (ETD)
Principle Sequential chemical cleavage from N-terminusGas-phase fragmentation of peptide backboneGas-phase fragmentation via electron transfer
Sample Requirement 10-100 pmol (highly pure)[1]<1 pmol (can handle mixtures)<1 pmol (can handle mixtures)
Confirmation Confidence Very High (with standard)Moderate to High (database dependent)High (modification is preserved)
Key Advantage Unambiguous N-terminal sequence, database-independent.[12]High throughput, good for internal sequences.[13]Excellent for labile modifications, clear fragmentation.[15]
Key Limitation N-terminal blockage stops sequencing[1][5]; slow (1 hr/cycle)[16]; limited to ~30-50 residues.[1][17]Can struggle with labile modifications; requires database matching.[18]Slower scan rate than CID; performs best on higher charge state ions.[19]
Cost Per Sample HighModerateModerate to High

Final Recommendations

For absolute, unambiguous validation of this compound incorporation at or near the N-terminus of a purified peptide, Edman degradation remains a gold standard, provided a PTH-amino acid standard is used. This approach is particularly valuable for regulatory filings or quality control where database-independent verification is paramount.[12]

For discovery applications, high-throughput screening, or when the modification is internal to the peptide sequence, mass spectrometry is the superior choice. Specifically, an ETD-based fragmentation strategy should be employed to ensure the modification is retained during fragmentation, providing the highest confidence in localization.[15]

Ultimately, the two techniques are complementary.[12] A comprehensive validation strategy may involve using MS for initial discovery and localization, followed by Edman degradation of the purified target peptide for orthogonal, definitive confirmation. This dual approach leverages the strengths of both technologies, ensuring the highest level of scientific integrity for your research.

References

The Strategic Incorporation of N-Methyl-L-threonine in Therapeutic Peptide Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the pursuit of enhanced pharmacological properties is paramount. Native peptides, despite their high specificity and potency, are often hampered by poor metabolic stability and low oral bioavailability. A key strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone. This guide provides an in-depth comparative analysis of N-Methyl-L-threonine as a strategic tool in designing next-generation peptide therapeutics, supported by experimental data from key case studies.

The N-Methylation Advantage: More Than Just a Methyl Group

N-methylation, the substitution of an amide proton with a methyl group, imparts a range of beneficial properties to a peptide.[1] This seemingly subtle modification can profoundly enhance a peptide's therapeutic potential by:

  • Increasing Metabolic Stability: The N-methyl group acts as a steric shield, protecting the adjacent peptide bond from cleavage by proteases. This leads to a significantly longer in-vivo half-life.[2]

  • Enhancing Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the desolvation penalty for crossing the lipid bilayer of cell membranes, a critical factor for oral bioavailability.[3][4]

  • Conformational Control: The restriction of rotation around the Cα-N bond reduces the peptide's conformational flexibility. This can lock the peptide into its bioactive conformation, leading to higher receptor binding affinity and selectivity.[2]

The incorporation of this compound is particularly noteworthy as it introduces both the benefits of N-methylation and the functional hydroxyl group of threonine, which can participate in key interactions with biological targets.[2]

Case Study 1: Enhancing Oral Bioavailability of a Somatostatin Analog through N-Methyl Scan

A landmark study in the field involved a comprehensive N-methyl scan of the Veber-Hirschmann peptide, a cyclic hexapeptide analog of somatostatin with the sequence cyclo(-PFwKTF-).[5][6] This investigation systematically replaced each amide proton with a methyl group to evaluate the impact on metabolic stability and intestinal permeability.

The results demonstrated that multiple N-methylations could dramatically improve these crucial pharmacokinetic parameters. Notably, a tri-N-methylated analog exhibited a tenfold increase in oral bioavailability, reaching 10% in a rat model.[5][6] This was a significant breakthrough, showcasing the power of N-methylation to transform a poorly bioavailable peptide into a viable candidate for oral delivery.

Comparative Data: Metabolic Stability and Permeability of N-Methylated Somatostatin Analogs [7]

CompoundNumber of N-Methyl GroupsStability in Brush Border Membrane Vesicles (% remaining after 90 min)Permeability Coefficient (Papp) in Caco-2 monolayer (cm/s)
cyclo(-PFwKTF-) 0~20%< 1 x 10⁻⁶
Tri-N-methylated analog 3> 80%~4 x 10⁻⁶

Case Study 2: Modulating Receptor Selectivity and Potency in Somatostatin Analogs

The strategic placement of N-methyl groups can also fine-tune the receptor binding profile of a peptide, leading to enhanced selectivity and potency. An N-methyl scan of a somatostatin octapeptide agonist revealed that methylation at specific positions could dramatically alter receptor affinity. For instance, N-methylation of the D-Tryptophan residue resulted in an analog with exceptionally high affinity and selectivity for the somatostatin receptor subtype 5 (sst5).[8]

In a separate study on a somatostatin antagonist, N-methylation of the Lysine residue at position 9 led to a nearly four-fold increase in its inhibitory potency for growth hormone release and conferred high affinity for the sst5 receptor.[9] This highlights the nuanced role of N-methylation in dictating the pharmacological profile of a peptide.

Further emphasizing this point, a tetra-N-methylated analog of the somatostatin analog seglitide, cyclo(−MeAYMewMeKVMeF−), demonstrated potent and selective inhibition of sensory neuropeptide release in vitro and a significant reduction in acute neurogenic inflammation in vivo, mediated through the sst2 receptor.[10]

Case Study 3: N-Methylated Peptides as Inhibitors of Protein-Protein Interactions

The application of N-methylation extends beyond traditional receptor-agonist/antagonist interactions to the challenging realm of inhibiting protein-protein interactions (PPIs). N-methylated peptides have been successfully developed as inhibitors of β-amyloid aggregation, a key pathological event in Alzheimer's disease.[11] By designing peptides that bind to the amyloid peptide but are unable to participate in the hydrogen bonding network required for fibril formation due to the N-methyl group, researchers have created effective inhibitors of aggregation and toxicity.[11][12]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides

The synthesis of peptides containing N-methylated amino acids presents unique challenges due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions.[3]

Recommended Protocol for Coupling Fmoc-N-Me-L-Thr(tBu)-OH:

  • Resin Swelling: Swell the appropriate solid-phase resin in N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the preceding amino acid.

  • Amino Acid Activation: In a separate vessel, pre-activate Fmoc-N-Me-L-Thr(tBu)-OH (4 equivalents) with a highly reactive coupling reagent such as HATU (3.9 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

  • Coupling: Add the activated N-methylated amino acid solution to the resin and allow the reaction to proceed for an extended period (e.g., 2-4 hours). A double coupling may be necessary to ensure complete reaction.

  • Washing: Thoroughly wash the resin with DMF to remove any unreacted reagents.

  • Capping (Optional): To prevent the formation of deletion sequences, any unreacted amines can be capped using acetic anhydride.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Activation Amino Acid Activation (Fmoc-N-Me-L-Thr(tBu)-OH + HATU) Activation->Coupling Wash1 Washing Coupling->Wash1 Capping Capping (Optional) Wash1->Capping Incomplete Coupling Elongation Chain Elongation Wash1->Elongation Complete Coupling Capping->Elongation Elongation->Deprotection Repeat Cycle Cleavage Cleavage & Deprotection Elongation->Cleavage Final Cycle Purification Purification Cleavage->Purification Stability_Assay Peptide_Enzyme Incubate Peptide with Protease Aliquots Collect Aliquots at Time Points Peptide_Enzyme->Aliquots Quench Quench Reaction Aliquots->Quench HPLC RP-HPLC Analysis Quench->HPLC HalfLife Calculate Half-life (t½) HPLC->HalfLife

References

N-Methyl-L-threonine: A Strategic Modification to Enhance Peptide Half-Life in Serum

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic peptide development, achieving sustained systemic exposure is a paramount challenge. The intrinsic susceptibility of peptides to rapid degradation by serum proteases significantly curtails their in vivo half-life, often limiting their therapeutic efficacy and necessitating frequent administration. Among the arsenal of chemical modifications designed to overcome this hurdle, N-methylation of the peptide backbone has emerged as a robust and highly effective strategy. This guide provides an in-depth comparison of the influence of a specific N-methylated amino acid, N-Methyl-L-threonine, on peptide half-life in serum, supported by experimental data and detailed protocols.

The Challenge of Proteolytic Degradation

Peptides, upon entering the bloodstream, are immediately exposed to a multitude of peptidases and proteases that efficiently hydrolyze their amide bonds. This enzymatic onslaught is a primary driver of their characteristically short half-lives, often in the range of minutes.[1] This rapid clearance poses a significant obstacle to developing effective peptide-based therapeutics, demanding innovative approaches to bolster their stability without compromising their biological activity.

This compound: A Shield Against Degradation

The strategic incorporation of this compound (N-Me-Thr) into a peptide sequence introduces a methyl group onto the nitrogen atom of the peptide bond. This seemingly subtle modification has profound consequences for the peptide's stability, primarily through two mechanisms:

  • Steric Hindrance: The N-methyl group acts as a steric shield, physically obstructing the approach of proteolytic enzymes to the adjacent peptide bonds.[2] This steric bulk disrupts the precise molecular recognition required for enzymatic cleavage, thereby rendering the peptide more resistant to degradation.

  • Conformational Constraint: N-methylation restricts the rotational freedom of the peptide backbone.[2] This reduction in conformational flexibility can lock the peptide into a bioactive conformation that is less recognizable by proteases, further contributing to its enhanced stability. The presence of the hydroxyl group on the threonine side chain also offers opportunities for further modifications and interactions.

The impact of N-methylation on proteolytic stability is not merely theoretical. Experimental evidence consistently demonstrates a dramatic increase in the half-life of peptides containing N-methylated amino acids.

Comparative Analysis: this compound vs. Unmodified Peptides

The inclusion of this compound can lead to a substantial extension of a peptide's half-life in the presence of serum and specific proteases. The following table provides illustrative data on the comparative stability of model peptides with and without this modification.

Peptide Modification Proteolytic Environment Half-life (t½) Fold Increase in Stability
Model Peptide 1NoneTrypsin~10 min-
Model Peptide 1This compound Trypsin> 180 min> 18
Model Peptide 2NoneChymotrypsin~25 min-
Model Peptide 2This compound Chymotrypsin> 240 min> 9.6
Model Peptide 3NoneHuman Serum~40 min-
Model Peptide 3This compound Human Serum> 360 min> 9

Note: The data presented is illustrative and compiled from various studies on N-methylated peptides to demonstrate the expected magnitude of improvement. Actual values will vary depending on the peptide sequence and experimental conditions.

Beyond N-Methylation: A Comparative Look at Other Stabilization Strategies

While N-methylation is a powerful tool, it is one of several strategies employed to enhance peptide half-life. A brief comparison with other common methods provides a broader context for its application:

Strategy Mechanism Advantages Potential Disadvantages
N-Methylation (e.g., N-Me-Thr) Steric hindrance, conformational constraint.[3]High degree of stability enhancement, can improve cell permeability.Can sometimes reduce binding affinity if the modified residue is critical for receptor interaction.
D-Amino Acid Substitution Proteases are stereospecific for L-amino acids.[3]Significant increase in stability.Can drastically alter peptide conformation and biological activity.[4]
Pegylation Increased hydrodynamic volume reduces renal clearance and masks cleavage sites.Substantial increase in half-life.Can reduce potency due to steric hindrance at the receptor binding site.
Cyclization Reduces susceptibility to exopeptidases and constrains conformation.Enhanced stability and often increased receptor affinity.Synthesis can be more complex.

The choice of stabilization strategy is a critical decision in the drug development process and often involves a balance between enhancing stability and preserving or even improving the desired biological activity.

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

This protocol outlines a standard procedure to assess and compare the stability of a native peptide and its this compound-containing analogue in serum.

Materials:

  • Lyophilized native peptide and this compound modified peptide (>95% purity)

  • Human or other species-specific serum (e.g., from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile with 1% trifluoroacetic acid (TFA))

  • Low-protein-binding microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (for peak identification)

Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the native and the N-methylated peptide in a suitable solvent (e.g., sterile water or DMSO, depending on solubility).

  • Reaction Setup:

    • Pre-warm the serum to 37°C.

    • In a low-protein-binding microcentrifuge tube, add the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 100 µg/mL. A typical reaction volume is 100-500 µL.

    • Gently vortex to mix.

  • Incubation and Sampling:

    • Incubate the peptide-serum mixture at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) of the mixture. The '0' minute time point should be taken immediately after mixing.

  • Quenching and Protein Precipitation:

    • Immediately add the collected aliquot to a tube containing an equal volume of cold quenching solution.

    • Vortex thoroughly and incubate on ice for at least 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.

    • Analyze the supernatant by RP-HPLC. Monitor the absorbance at a suitable wavelength (typically 214 nm or 280 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of intact peptide remaining versus time and determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Serum_Stability_Workflow cluster_prep Sample Preparation cluster_reaction Incubation & Degradation cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock (Native & N-Me-Thr) Mix Mix Peptide with Serum Peptide_Stock->Mix Serum_Prep Pre-warm Serum to 37°C Serum_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench & Precipitate Proteins Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Data Calculate Half-Life Analyze->Data

Workflow for the in vitro serum stability assay.

Protocol 2: Bioanalytical Quantification by LC-MS

For more precise and sensitive quantification, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

General Procedure:

  • Sample Preparation: Follow the same quenching and protein precipitation steps as in Protocol 1. Solid-phase extraction (SPE) may be employed for further cleanup and concentration of the peptide from the serum matrix.

  • Chromatographic Separation:

    • Inject the prepared supernatant onto a suitable C18 reversed-phase column.

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to achieve good separation of the intact peptide from serum components and potential degradation products.

  • Mass Spectrometric Detection:

    • The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode.

    • For quantitative analysis, Multiple Reaction Monitoring (MRM) is commonly used on a triple quadrupole instrument. This involves selecting the precursor ion of the intact peptide and monitoring specific fragment ions.

    • High-resolution mass spectrometry can also be used for accurate mass measurement and identification of metabolites.

  • Data Analysis:

    • Quantify the intact peptide by integrating the peak area of the selected MRM transition or the extracted ion chromatogram.

    • A stable isotope-labeled version of the peptide is often used as an internal standard to improve accuracy and precision.

Proteolytic_Degradation_Mechanism cluster_native Native Peptide cluster_n_methylated N-Methylated Peptide Protease_Native Protease Peptide_Native Peptide Backbone (-NH-CO-) Protease_Native->Peptide_Native Binding Cleavage_Native Peptide Bond Cleavage Peptide_Native->Cleavage_Native Hydrolysis Protease_NMe Protease Peptide_NMe N-Methylated Backbone (-N(CH3)-CO-) Protease_NMe->Peptide_NMe Binding Impeded (Steric Hindrance) No_Cleavage Cleavage Hindered Peptide_NMe->No_Cleavage

Mechanism of protease resistance by N-methylation.

Conclusion

The incorporation of this compound is a highly effective and predictable strategy for enhancing the serum half-life of therapeutic peptides. By providing steric hindrance and conformational rigidity, this modification effectively shields peptides from proteolytic degradation. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the impact of N-methylation and make informed decisions in the design and optimization of peptide-based drug candidates. As the demand for more stable and effective peptide therapeutics grows, the strategic use of N-methylated amino acids like this compound will undoubtedly play an increasingly crucial role in advancing this promising class of drugs.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed protocol for the safe and compliant disposal of N-Methyl-L-threonine, a non-proteinogenic amino acid derivative crucial in peptide synthesis and drug development.[1] While this compound is not classified as hazardous under the Globally Harmonized System (GHS), adherence to rigorous laboratory waste management protocols is paramount to ensure personnel safety, environmental protection, and regulatory compliance.[2] This document is intended for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory awareness.

Hazard Characterization and Regulatory Context

The foundation of any disposal procedure is a thorough understanding of the material's properties and the regulations governing its disposal. This compound is a white, solid powder that is highly soluble in water.[3][4]

While 38 out of 38 company reports to the European Chemicals Agency (ECHA) indicate that this compound does not meet GHS hazard criteria, it is classified as a combustible solid.[2] This means that as a fine dust, it has the potential to form combustible or explosive mixtures in the air.[5][6] Therefore, handling procedures must focus on minimizing dust generation.[7]

In the United States, the disposal of all chemical waste, regardless of its hazard classification, is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9] It is a core principle of laboratory safety that all chemical wastes are considered potentially hazardous and must be managed through an established institutional waste program.[8] Your institution's Environmental Health and Safety (EHS) department is the ultimate authority for specific disposal procedures and must be consulted.

PropertyValueSource(s)
IUPAC Name (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid[1][2]
Molecular Formula C₅H₁₁NO₃[1][2]
Molecular Weight 133.15 g/mol [1][2]
Appearance White to off-white powder[3]
GHS Classification Not classified as a hazardous substance[2]
Physical Hazard Combustible Solid

Immediate Safety & Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, ensure the following minimum PPE is worn to prevent accidental exposure. The causality behind these choices is the prevention of contact with mucous membranes and the inhalation of fine particulates.

  • Eye Protection : Wear tightly fitting safety goggles or glasses.

  • Hand Protection : Wear impervious chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing : A standard laboratory coat is required to protect against incidental skin contact.

  • Respiratory Protection : If there is a risk of generating dust, work in a well-ventilated area such as a chemical fume hood. For larger quantities or in the absence of a fume hood, a NIOSH-approved respirator appropriate for dusts should be used.[7][10]

Step-by-Step Disposal Protocol

The key to safe disposal is the proper characterization and segregation of waste streams.[11] Do not mix different chemical wastes unless their compatibility is known and approved by your EHS department.

Unused or Expired Solid this compound

This protocol is designed to safely contain the solid chemical and prevent dust dispersion.

  • Container Selection : Choose a clean, dry, and chemically compatible container with a secure, sealable lid. The container must be in good condition and free of leaks.

  • Transfer : Carefully transfer the solid this compound into the designated waste container. Perform this transfer in a fume hood or ventilated area to minimize the potential for dust inhalation. Use tools like a spatula or powder funnel to prevent spillage.

  • Labeling : Label the container clearly and unambiguously. The label must include:

    • The words "Hazardous Waste" (as a best practice for all chemical waste, per institutional policies).[12]

    • The full chemical name: "this compound" (avoid abbreviations).

    • The approximate quantity of waste.

    • The date of accumulation.

  • Storage : Store the sealed container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) as directed by your laboratory's waste management plan.[12] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[13]

  • Pickup Request : Submit a chemical waste pickup request to your institution's EHS department.

Contaminated Labware & Debris

Items such as weighing paper, gloves, wipes, and pipette tips that have come into direct contact with this compound must be disposed of as contaminated solid waste.

  • Collection : Place all contaminated disposable items into a designated, sealable waste container or a heavy-duty, transparent waste bag.

  • Labeling : Label the container or bag clearly as "Contaminated Debris with this compound."

  • Disposal : This waste stream should not be placed in the regular trash. Manage it alongside your solid chemical waste for EHS pickup.

Aqueous Solutions of this compound
  • Collection : Pour aqueous solutions containing this compound into a designated, leak-proof waste container suitable for aqueous chemical waste.

  • Segregation : Do not mix this waste stream with organic solvents or other incompatible chemical wastes.

  • Labeling : Label the container with "Aqueous Waste: this compound" and list the approximate concentration and volume.

  • Storage & Pickup : Keep the container sealed when not in use and store it in your designated liquid waste accumulation area.[8] Arrange for disposal through your EHS department.

Emergency Procedures: Spill & Exposure Management

In the event of an accidental release, immediate and correct action is crucial to mitigate any potential risks.

Spill Cleanup
  • Evacuate and Ventilate : Clear the immediate area and ensure the space is well-ventilated.[10]

  • Control Dust : For a dry powder spill, avoid any actions that could make the dust airborne, such as dry sweeping.

  • Cleanup : Gently cover the spill with a damp paper towel to wet the powder. Alternatively, use a commercial spill kit absorbent. Carefully collect the material using a scoop or dustpan and place it into a sealed container for disposal.[7][10]

  • Decontaminate : Clean the spill area with a damp cloth.

  • Disposal : Dispose of all cleanup materials (including gloves) as contaminated waste, as described in Section 3.2.

Personnel Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[7]

  • Skin Contact : Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention.[7]

The Disposal Workflow: A Decision-Making Framework

This diagram illustrates the logical flow for managing this compound waste, from initial identification to final handoff to safety professionals. It serves as a self-validating system, ensuring that all waste streams are handled through a compliant process.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Identify This compound Waste waste_type What is the waste form? start->waste_type solid Unused/Expired Solid waste_type->solid Solid aqueous Aqueous Solution waste_type->aqueous Liquid contaminated Contaminated Debris (Gloves, Wipes, etc.) waste_type->contaminated Debris spill Accidental Spill waste_type->spill Spill collect_solid 1. Place in a sealed, labeled container for solid chemical waste. solid->collect_solid collect_aqueous 1. Place in a sealed, labeled container for aqueous waste. 2. Do NOT mix with solvents. aqueous->collect_aqueous collect_debris 1. Place in a separate, sealed, labeled container for contaminated debris. contaminated->collect_debris handle_spill 1. Follow Emergency Spill Protocol. 2. Collect cleanup materials in a sealed, labeled container. spill->handle_spill store Store container in designated Satellite Accumulation Area (SAA) collect_solid->store collect_aqueous->store collect_debris->store handle_spill->store end_process Contact EHS for Waste Pickup store->end_process

References

Personal protective equipment for handling N-Methyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Personal Protective Equipment for Handling N-Methyl-L-threonine

As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively. This guide provides essential, field-proven safety and handling protocols for this compound, a key amino acid derivative in peptide synthesis and pharmaceutical development.[1] Our approach is built on a foundation of rigorous risk assessment and a deep understanding of laboratory workflows, ensuring that every step, from receiving to disposal, is a self-validating system of safety.

Hazard Assessment: A Proactive Stance on Safety

This compound is a white, powdered threonine derivative.[1][2][3] According to aggregated data from multiple suppliers provided to the European Chemicals Agency (ECHA), this chemical does not currently meet the criteria for classification as hazardous under the Globally Harmonized System (GHS).[4] However, a core tenet of laboratory safety is to treat all chemicals, particularly those whose toxicological properties have not been exhaustively investigated, with a high degree of caution.[5][6][7]

The primary physical hazard associated with this compound is its powdered form, which can become airborne during handling, creating a risk of inhalation.[8] Therefore, our safety protocols are designed to mitigate exposure through all potential routes: inhalation, dermal contact, and ingestion.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following equipment is mandatory when working with this compound in its solid form or when preparing solutions.

PPE CategoryItemSpecifications & Rationale
Eye Protection Chemical Splash GogglesMust comply with ANSI Z87.1 standards.[5] Goggles provide a full seal around the eyes, offering superior protection from airborne dust and accidental splashes compared to standard safety glasses.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard recommendation for preventing incidental contact.[5][9] Always inspect gloves for tears or defects before use and remove them using proper technique to avoid contaminating your skin.
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[5][9]
Respiratory Protection Engineering ControlsAll weighing and transfer operations involving powdered this compound must be conducted within a certified chemical fume hood to control dust at the source.[5][10] This is the most effective means of preventing inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be required, which necessitates a formal respiratory protection program including fit-testing.[9][10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes risk and ensures the integrity of your experiment.

Step 1: Preparation & Pre-Handling
  • Designate Area: All handling of solid this compound must occur within a designated area, preferably a chemical fume hood.[11]

  • Assemble Materials: Before starting, gather all necessary equipment (spatulas, weigh boats, containers, etc.) and place them inside the fume hood to minimize traffic in and out of the controlled workspace.[10]

  • Don PPE: Put on your lab coat, chemical splash goggles, and gloves before handling the chemical container.

Step 2: Weighing & Transfer
  • Equilibration: Before opening the container, allow it to warm to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold powder, which can impact the compound's stability and weighing accuracy.[5]

  • Minimize Dust: Open the container within the fume hood. Use smooth, deliberate motions when scooping and transferring the powder to minimize the generation of airborne dust.

  • Immediate Sealing: Tightly seal the primary container immediately after extracting the desired amount.

Step 3: Post-Handling & Decontamination
  • Clean Workspace: Following the transfer, decontaminate the handling area. Carefully wipe down surfaces with an appropriate solvent to remove any residual powder.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then the lab coat, and finally, eye protection.[10]

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove any contaminated clothing.[5][6]

  • Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[7][8]

  • Inhalation: If dust is inhaled, move the individual to fresh air immediately.[5][7]

  • Minor Spill: For a small spill contained within the fume hood, absorb the material with an inert absorbent. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[5]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling this compound must be treated as hazardous chemical waste to prevent environmental contamination.[10]

  • Unused Compound: Dispose of any unused or expired this compound as hazardous chemical waste in a properly labeled and sealed container.[5]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, pipette tips, and absorbent pads, must be collected in a designated hazardous waste container.[5][10]

  • Solutions: Do not pour any solutions containing this compound down the drain.[5] Collect them in an appropriate, labeled hazardous waste container.

Visual Workflow Guides

To further clarify these critical processes, the following diagrams illustrate the decision-making and procedural flow for PPE selection and waste disposal.

PPE_Selection_Workflow cluster_0 PPE Selection Logic start Start: Handling This compound task What is the physical form? start->task powder Solid / Powder task->powder liquid Aqueous Solution task->liquid ppe_powder Mandatory PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood powder->ppe_powder ppe_liquid Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat liquid->ppe_liquid

Caption: PPE selection workflow for this compound.

Waste_Disposal_Decision_Tree cluster_1 Waste Disposal Protocol start Generate Waste is_contaminated Is the waste contaminated with This compound? start->is_contaminated solid_waste Contaminated Solid Waste (Gloves, Weigh Boats, etc.) is_contaminated->solid_waste Yes liquid_waste Liquid Waste (Solutions) is_contaminated->liquid_waste Yes excess_chem Excess/Unused Chemical is_contaminated->excess_chem Yes dispose_normal Dispose in Regular Lab Trash is_contaminated->dispose_normal No dispose_haz Dispose in Labeled Hazardous Waste Container solid_waste->dispose_haz liquid_waste->dispose_haz excess_chem->dispose_haz

Caption: Decision tree for chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.